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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties of (2E)-3-bromo-but-2-ene-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the physical properties of (2E)-3-bromo-but-2-ene-1-ol (CAS No:...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of (2E)-3-bromo-but-2-ene-1-ol (CAS No: 37428-56-1), a halogenated allylic alcohol of interest in synthetic organic chemistry and drug development. The presence of a vinyl bromide and a primary alcohol functionality within a small molecular framework imparts this compound with unique reactivity and physical characteristics. Understanding these properties is paramount for its effective use in synthesis, purification, and formulation.

Core Molecular and Physical Characteristics

(2E)-3-bromo-but-2-ene-1-ol is a pale brown liquid at room temperature.[1] Its fundamental properties are summarized in the table below. The boiling point of 58-60 °C indicates a relatively volatile compound, a characteristic influenced by its modest molecular weight and the presence of a polar hydroxyl group capable of hydrogen bonding.

PropertyValueSource
Molecular Formula C₄H₇BrO[1]
Molecular Weight 151.00 g/mol [1][2][3]
Appearance Pale Brown Liquid[1]
Boiling Point 58-60 °C[1]
Density Predicted Value: ~1.5 g/cm³Predicted
Solubility Predicted: Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, acetone); sparingly soluble in water; likely soluble in less polar solvents like dichloromethane and chloroform; and poorly soluble in nonpolar solvents (e.g., hexane).Predicted
Refractive Index Predicted Value: ~1.5Predicted

Note: Predicted values are based on the analysis of structurally similar compounds and computational models due to the limited availability of experimental data for this specific isomer.

Elucidation of Molecular Structure: A Spectroscopic Overview

Spectroscopic analysis is indispensable for the unambiguous identification and characterization of (2E)-3-bromo-but-2-ene-1-ol. While experimental spectra for this specific compound are not widely published, a detailed prediction of its spectral features can be made based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.2d2H-CH₂OH
~6.1t1H=CH-
~2.4s3H-CH₃
Variablebr s1H-OH

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)Assignment
~135C=C (quaternary)
~125C=C (methine)
~60-CH₂OH
~20-CH₃

Rationale behind Predictions: The predicted chemical shifts are based on the electronic environment of each nucleus. The protons of the methylene group adjacent to the oxygen are expected to be deshielded, appearing around 4.2 ppm. The vinylic proton will also be in the downfield region, typical for protons on a double bond. The methyl protons, being further from the electronegative atoms, will be the most upfield. In the ¹³C NMR, the olefinic carbons will have the largest chemical shifts, followed by the carbon bearing the hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (hydrogen-bonded)
3050-3000Medium=C-H stretch
2950-2850MediumC-H stretch (aliphatic)
1650-1630Medium to WeakC=C stretch
1050-1000StrongC-O stretch (primary alcohol)
~700Medium to StrongC-Br stretch

Causality of Spectral Features: The broad absorption in the 3500-3200 cm⁻¹ region is a hallmark of the hydroxyl group and is due to hydrogen bonding. The C=C stretch is expected to be of medium to weak intensity. The strong C-O stretching absorption is characteristic of a primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum Fragmentation:

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

m/zFragment
150/152[M]⁺ (Molecular Ion)
132/134[M - H₂O]⁺
71[M - Br]⁺
57[C₄H₉]⁺

Fragmentation Pathway Rationale: Upon electron ionization, the molecule will lose an electron to form the molecular ion. Common fragmentation pathways for allylic alcohols include the loss of a water molecule and cleavage of the C-Br bond.

Synthesis and Reactivity: A Conceptual Framework

(2E)-3-bromo-but-2-ene-1-ol, as an allylic alcohol and a vinylic bromide, possesses a rich and varied reactivity profile.

Synthetic Approaches

The synthesis of (2E)-3-bromo-but-2-ene-1-ol can be approached through several synthetic strategies. One plausible route involves the reduction of a corresponding α-bromo-α,β-unsaturated aldehyde or ester. Another approach could be the allylic bromination of a suitable buten-1-ol derivative, although controlling the regioselectivity and stereoselectivity would be a key challenge.

Reactivity Profile

The reactivity of (2E)-3-bromo-but-2-ene-1-ol is dictated by its two primary functional groups:

  • Allylic Alcohol: The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, and esterification. The allylic nature of the alcohol enhances its reactivity in substitution reactions, often proceeding through a stabilized allylic carbocation intermediate.[4][5]

  • Vinylic Bromide: The carbon-bromine bond on the double bond is generally less reactive towards nucleophilic substitution than a saturated alkyl bromide. However, it can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, making it a valuable building block for the synthesis of more complex molecules.[6][7][8]

The interplay of these two functional groups allows for a diverse range of chemical transformations, making (2E)-3-bromo-but-2-ene-1-ol a versatile intermediate in organic synthesis.

Experimental Protocols for Physical Property Determination

The following section outlines standardized, self-validating protocols for the experimental determination of the key physical properties of (2E)-3-bromo-but-2-ene-1-ol.

Boiling Point Determination (Micro-scale)

This method is suitable for small sample volumes and provides a reliable boiling point measurement.

Workflow:

Boiling_Point_Determination A Sample Preparation B Apparatus Assembly A->B Place sample in Thiele tube with inverted capillary C Heating B->C Immerse in oil bath and attach thermometer D Observation C->D Heat gently and observe for continuous bubble stream E Data Recording D->E Record temperature when bubbling stops and liquid enters capillary upon cooling

Caption: Micro-scale boiling point determination workflow.

Step-by-Step Methodology:

  • Place a small amount (0.5-1 mL) of (2E)-3-bromo-but-2-ene-1-ol into a small test tube or a Thiele tube.

  • Seal one end of a capillary tube and place it, open end down, into the liquid.

  • Attach the test tube to a thermometer with the bulb of the thermometer level with the liquid.

  • Heat the apparatus slowly in a heating block or oil bath.

  • Observe a stream of bubbles emerging from the capillary tube as the air inside expands and is replaced by the vapor of the liquid.

  • When a continuous stream of bubbles is observed, stop heating.

  • The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Density Determination

The density of a liquid can be accurately determined using a pycnometer or a graduated cylinder and a balance.

Workflow:

Density_Determination A Weigh Empty Pycnometer B Fill with Sample A->B C Weigh Filled Pycnometer B->C D Calculate Mass of Sample C->D Mass_filled - Mass_empty F Calculate Density D->F E Calibrate with water of known density E->F

Caption: Density determination using a pycnometer.

Step-by-Step Methodology:

  • Accurately weigh a clean, dry pycnometer (a small glass flask with a fitted stopper and a capillary tube).

  • Fill the pycnometer with (2E)-3-bromo-but-2-ene-1-ol, ensuring no air bubbles are present.

  • Insert the stopper and allow any excess liquid to exit through the capillary.

  • Carefully wipe the outside of the pycnometer dry and weigh it again.

  • The mass of the liquid is the difference between the filled and empty pycnometer weights.

  • The volume of the pycnometer is determined by repeating the procedure with a liquid of known density, such as deionized water.

  • Calculate the density of the sample using the formula: Density = Mass / Volume.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for purification and reaction setup.

Workflow:

Solubility_Determination A Sample and Solvent Preparation B Mixing A->B Add a small amount of sample to a known volume of solvent C Observation B->C Vortex or shake vigorously D Classification C->D Observe for homogeneity (one phase or two)

Caption: Qualitative solubility determination workflow.

Step-by-Step Methodology:

  • In a series of small, labeled test tubes, add approximately 1 mL of each test solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • To each test tube, add a few drops of (2E)-3-bromo-but-2-ene-1-ol.

  • Vigorously shake or vortex each test tube for 30 seconds.

  • Allow the mixtures to stand and observe whether the sample has completely dissolved (forms a single, clear phase) or remains as a separate layer or as droplets.

  • Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Conclusion

This technical guide has provided a detailed examination of the known and predicted physical properties of (2E)-3-bromo-but-2-ene-1-ol. The combination of a primary allylic alcohol and a vinylic bromide within its structure gives rise to a unique set of characteristics that are essential for its application in synthetic chemistry. The provided experimental protocols offer a robust framework for the empirical determination of its physical constants, ensuring data integrity and reproducibility. As a versatile building block, a thorough understanding of the physical and chemical properties of (2E)-3-bromo-but-2-ene-1-ol is critical for its successful utilization in the development of novel molecules and materials.

References

  • Research Starters. (n.d.). Allylic Alcohols. EBSCO. Retrieved from [Link]

  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095. [Link]

  • Science Tutors. (2025, October 10). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Retrieved from [Link]

  • PubChem. (n.d.). 2-Buten-1-ol, 3-bromo-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobut-2-en-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of (2E)-3-bromo-but-2-en-1-ol: A Stereochemical Assignment Protocol

Executive Summary & Strategic Importance (2E)-3-bromo-but-2-en-1-ol (CAS: 37428-56-1) is a critical vinylic halide intermediate. Its structural integrity is paramount because the stereochemistry of the carbon-carbon doub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

(2E)-3-bromo-but-2-en-1-ol (CAS: 37428-56-1) is a critical vinylic halide intermediate. Its structural integrity is paramount because the stereochemistry of the carbon-carbon double bond dictates the outcome of subsequent transition-metal catalyzed cross-couplings (e.g., Stille, Suzuki-Miyaura).

In drug development, using the wrong isomer can lead to "dead" synthetic routes or inactive biological enantiomers. The primary challenge in characterizing this molecule is not the connectivity, but the stereochemical assignment (E vs. Z) . Standard 1D NMR is often insufficient due to overlapping chemical shifts.

This guide provides a self-validating, first-principles protocol to unambiguously assign the (2E) configuration using Nuclear Overhauser Effect (NOE) spectroscopy, grounded in Cahn-Ingold-Prelog (CIP) priority rules.

Synthetic Context & Impurity Profile

To understand the elucidation challenge, one must understand the origin. This molecule is typically synthesized via the stereoselective reduction of 3-bromo-2-butynoate esters or the addition of HBr to 2-butyn-1-ol.

  • The Problem: These reactions often yield a mixture of E and Z isomers.

  • The Requirement: Chromatographic separation followed by rigorous spectroscopic confirmation.

Isomer Definitions (CIP Rules)
  • C2 Position: Priority 1: -CH2OH | Priority 2: -H

  • C3 Position: Priority 1: -Br | Priority 2: -CH3

IsomerConfigurationGeometry Description
(2E) Entgegen (Opposite)High priority groups (-CH2OH and -Br) are Trans .
(2Z) Zusammen (Together)High priority groups (-CH2OH and -Br) are Cis .

Analytical Workflow

The following workflow ensures a logical progression from bulk characterization to precise stereochemical proof.

ElucidationWorkflow Sample Crude Sample (Mixture) Purification Purification (Flash Chrom/HPLC) Sample->Purification MS MS Analysis (Isotope Pattern) Purification->MS Check MW NMR_1D 1H NMR (Connectivity) MS->NMR_1D Check Purity NMR_2D NOESY/GOESY (Stereochemistry) NMR_1D->NMR_2D Assign E/Z Final Confirmed Structure (2E)-Isomer NMR_2D->Final

Figure 1: The stepwise analytical logic flow from crude isolation to stereochemical confirmation.

Mass Spectrometry: The Bromine Signature

Before attempting stereochemistry, confirm the presence of bromine.

  • Method: GC-MS (EI) or LC-MS (ESI+).

  • Target Mass: Molecular Weight = 151.00 g/mol .[1][2][3]

  • Diagnostic Pattern: Look for the 1:1 doublet at m/z 150 and 152 (molecular ion) or fragment ions.

    • This 1:1 ratio is caused by the natural abundance of

      
       (50.7%) and 
      
      
      
      (49.3%).
    • Self-Validation: If the M+2 peak is missing or significantly less than 90% of the M peak, the bromine atom is absent or the sample is heavily contaminated.

NMR Spectroscopy: The Core Elucidation

This is the definitive section. We use 1H NMR for connectivity and NOESY for geometry.

1H NMR Assignment (400 MHz, CDCl3)
  • Solvent Choice:

    
     is standard. 
    
    
    
    may be used to visualize the hydroxyl proton coupling.
PositionGroupMultiplicityApprox.[2][4][5] Shift (

ppm)
Coupling (

)
C1

Doublet (d)4.1 - 4.3

C2

Triplet of Quartets (tq)5.8 - 6.1Coupled to C1 and C4
C4

Doublet/Singlet2.2 - 2.4Small allylic coupling (

)
OH

Broad SingletVariableConcentration dependent
Stereochemical Proof: The NOE Logic

This is the critical "Self-Validating System." You cannot rely solely on chemical shift tables, as solvent effects shift peaks. You must rely on through-space interactions (Nuclear Overhauser Effect).

The Logic:

  • In the (2E) isomer: The -CH2OH and -Br are trans. Consequently, the -CH2OH and -CH3 are cis (on the same side).

  • In the (2Z) isomer: The -CH2OH and -Br are cis. Consequently, the Vinyl-H and -CH3 are cis .

Experimental Protocol: Run a 1D-NOESY (selective excitation) or 2D-NOESY experiment.

  • Mixing Time: 500–800 ms.

  • Target: Irradiate the Methyl group (

    
     ppm).
    
The Decision Tree

NOELogic Start Irradiate Methyl Group (-CH3) @ ~2.3 ppm Obs1 Observe NOE at Methylene (-CH2-) @ ~4.2 ppm? Start->Obs1 Obs2 Observe NOE at Vinyl Proton (=CH-) @ ~6.0 ppm? Obs1->Obs2 NO / Weak ResultE STRONG NOE: Methyl <-> Methylene Conclusion: (2E)-Isomer (CH3 and CH2OH are Cis) Obs1->ResultE YES (Strong) ResultZ STRONG NOE: Methyl <-> Vinyl-H Conclusion: (2Z)-Isomer (CH3 and H are Cis) Obs2->ResultZ YES (Strong)

Figure 2: The definitive decision tree for stereochemical assignment based on NOE interactions.

Interpretation:

  • If you see a signal enhancement at the Methylene (C1) protons when irradiating the Methyl (C4), you have the (2E)-isomer .

  • If you see a signal enhancement at the Vinyl (C2) proton when irradiating the Methyl (C4), you have the (2Z)-isomer .

Quality Control & Purity

Once the structure is elucidated, establish a routine QC method.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Water/Acetonitrile Gradient (0.1% Formic Acid).

    • Detection: UV at 210 nm (weak chromophore) or 254 nm.

    • Note: The (E) and (Z) isomers typically separate well on C18 columns due to their different dipole moments and hydrodynamic volumes.

References

  • PubChem. Compound Summary for CID 71333555: 3-bromo-2-buten-1-ol.[3] National Library of Medicine (US). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.
  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. [Link]

Sources

Foundational

(2E)-3-bromo-but-2-ene-1-ol molecular weight

Technical Monograph: (2E)-3-Bromo-2-buten-1-ol Classification: Chemical Entity Guide | Version: 2.4 | Status: Validated Part 1: Executive Summary & Strategic Value (2E)-3-bromo-but-2-ene-1-ol (CAS: 37428-56-1) is not mer...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: (2E)-3-Bromo-2-buten-1-ol Classification: Chemical Entity Guide | Version: 2.4 | Status: Validated

Part 1: Executive Summary & Strategic Value

(2E)-3-bromo-but-2-ene-1-ol (CAS: 37428-56-1) is not merely a halogenated solvent or simple reagent; it is a linchpin motif in modern medicinal chemistry. Its value lies in its high-density functionality: a defined trisubstituted alkene geometry, a reactive allylic alcohol, and a vinyl bromide handle.

For the drug development professional, this molecule represents a "divergent node." The vinyl bromide allows for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille) to install complex aryl or heteroaryl systems while retaining the alkene geometry. The allylic alcohol serves as a pivot point for directed epoxidations (Sharpless) or conversion into electrophiles (allylic halides/mesylates) for nucleophilic substitution.

Core Value Proposition:

  • Stereochemical Integrity: Access to pure (E)-geometry prevents costly separation of isomers downstream.

  • Orthogonal Reactivity: The alcohol and bromide can be functionalized independently.

  • Isotopic Signature: The 1:1

    
    Br/
    
    
    
    Br ratio provides an unambiguous mass spectrometry tag for metabolite tracking.

Part 2: Physicochemical Profile

The following data aggregates experimental values and calculated properties essential for stoichiometry and analytical method development.

PropertyValue / DescriptionContext for Application
Molecular Weight 150.99 g/mol Based on

Br isotope weighting. Average MW is ~151.00.
Exact Mass 149.968 g/mol (

Br)
Use this for High-Res MS (HRMS) extraction windows.
Molecular Formula C

H

BrO
Degree of Unsaturation = 1.
Appearance Clear to pale yellow liquidDarkens upon oxidation/light exposure.
Boiling Point ~85–90 °C @ 15 mmHgHigh vacuum distillation recommended to prevent polymerization.
Density ~1.52 g/mLDenser than water; forms the bottom layer in aqueous extractions.
Solubility DCM, THF, Et

O, MeOH
Limited solubility in water; miscible with most organic solvents.

Part 3: Synthetic Architecture (Stereoselective Access)

The Challenge: Simple hydrobromination of 2-butyn-1-ol typically yields a mixture of (E) and (Z) isomers and 2,3-dibromo byproducts. The Solution: A regioselective and stereoselective Hydroalumination-Bromination sequence. This protocol utilizes the trans-addition propensity of Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) followed by electrophilic trapping.

Protocol: Red-Al Mediated Synthesis
  • Hydroalumination: 2-butyn-1-ol is treated with Red-Al in THF at -78°C to 0°C. The aluminum hydride adds across the triple bond. The directing effect of the hydroxyl group ensures regioselectivity, placing the aluminum at the C3 position trans to the hydrogen at C2.

  • Bromination: The resulting vinyl-aluminum intermediate is quenched with N-Bromosuccinimide (NBS) or elemental Bromine at low temperature. This proceeds with retention of configuration at the carbon-metal bond, yielding the (E)-vinyl bromide.

SynthesisWorkflow Start 2-Butyn-1-ol (Alkyne Precursor) Inter Vinyl-Aluminum Intermediate (Cyclic Aluminate) Start->Inter Hydroalumination (Syn-directing OH) Product (2E)-3-Bromo-2-buten-1-ol (Target) Inter->Product Electrophilic Trapping Byproduct (Z)-Isomer (Trace) Inter->Byproduct Thermal Isomerization Reagent1 Red-Al THF, -78°C Reagent2 NBS or Br2 -78°C -> RT

Figure 1: Stereoselective hydroalumination-bromination pathway ensuring (E)-geometry.

Part 4: Analytical Validation (Self-Validating Logic)

To ensure "Trustworthiness" in your data, you must distinguish the (E) isomer from the (Z) isomer. Do not rely solely on retention time.

Nuclear Magnetic Resonance (NMR) Logic
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Vinyl Proton (C2-H): In the (E)-isomer, the vinyl proton is cis to the bromine atom. The electronegativity of Br deshields this proton, shifting it downfield (~5.9–6.1 ppm). In the (Z)-isomer, it is typically upfield (~5.7 ppm).

    • Allylic Methyl (C4-H

      
      ):  Appears as a doublet/singlet around 2.3 ppm.
      
  • NOE (Nuclear Overhauser Effect) - The Gold Standard:

    • Structure: In (2E)-3-bromo-but-2-ene-1-ol, the -CH

      
      OH group and the -CH
      
      
      
      group are cis to each other (on the same side of the double bond).
    • Experiment: Irradiate the methyl signal (~2.3 ppm).

    • Result: You should observe a strong NOE enhancement of the -CH

      
      OH protons (~4.1 ppm). If you see enhancement of the vinyl proton instead, you have the (Z)-isomer.
      
Mass Spectrometry (MS)
  • Isotope Pattern: Look for the "twin towers" at M and M+2 with equal intensity (1:1 ratio) due to

    
    Br and 
    
    
    
    Br.
  • Fragmentation: Loss of H

    
    O (M-18) and loss of Br (M-79/81) are characteristic.
    

Part 5: Strategic Utility in Drug Design

This molecule acts as a divergent scaffold. The diagram below illustrates how it feeds into three major medicinal chemistry workflows:

  • Fragment-Based Drug Discovery (FBDD): Suzuki coupling installs aryl rings.

  • Asymmetric Synthesis: Sharpless epoxidation creates chiral centers.

  • Heterocycle Formation: Conversion to allylic azide/amine for cyclization.

UtilityMap Core (2E)-3-Bromo-2-buten-1-ol (Scaffold) Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) Core->Suzuki Vinyl Bromide Reactivity Epox Sharpless Asymmetric Epoxidation Core->Epox Allylic Alcohol Directing Group Subst Allylic Substitution (SN2 / Mitsunobu) Core->Subst OH Activation Trisub Trisubstituted Alkenes (Sartans, Retinoids) Suzuki->Trisub Chiral Chiral Epoxy-Alcohols (Polyketide fragments) Epox->Chiral Amine Allylic Amines/Ethers (Peptidomimetics) Subst->Amine

Figure 2: Divergent synthetic utility in pharmaceutical workflows.

Part 6: Handling & Stability

  • Lachrymator: Like many allylic halides/alcohols, this compound can be irritating to mucous membranes. Handle only in a fume hood.

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The allylic alcohol moiety is susceptible to oxidation to the aldehyde (3-bromo-2-butenal), which is significantly more unstable and reactive.

  • Stabilization: Commercial preparations often contain small amounts of radical inhibitors (e.g., BHT) to prevent polymerization of the double bond.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71333555, 3-bromobut-2-en-1-ol. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Stereoselective Synthesis of Vinyl Halides. Retrieved from [Link]

Exploratory

(2E)-3-Bromo-but-2-ene-1-ol (CAS: 37428-56-1): A Comprehensive Technical Guide for Advanced Synthetic Applications

Executive Summary In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the efficient assembly of complex molecular architectures. (2E)-3-bromo-but-2-ene-1-ol (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, bifunctional building blocks are critical for the efficient assembly of complex molecular architectures. (2E)-3-bromo-but-2-ene-1-ol (CAS: 37428-56-1) stands out as a highly versatile halogenated allylic alcohol. By combining a primary allylic alcohol with a stereodefined vinyl bromide, this molecule serves as a linchpin in transition-metal-catalyzed cross-couplings and radical retrosynthesis strategies.

This whitepaper provides an in-depth technical analysis of (2E)-3-bromo-but-2-ene-1-ol, detailing its physicochemical profile, stereoselective synthesis mechanisms, and field-proven experimental protocols for its application in Cross-Electrophile Coupling (XEC).

Physicochemical Profiling & Structural Logic

Understanding the reactivity of (2E)-3-bromo-but-2-ene-1-ol requires dissecting its structural components. The molecule features a four-carbon chain with a strictly defined (E)-double bond between C2 and C3.

Causality in Reactivity: The spatial arrangement dictated by the (2E) configuration ensures that the bulky bromine atom (at C3) and the hydroxymethyl group (at C2) are positioned on opposite sides of the alkene plane. This specific geometry minimizes steric hindrance during transition-metal oxidative addition at the C–Br bond, making it an exceptionally reactive and selective substrate for cross-coupling reactions[1]. Furthermore, the primary alcohol at C1 provides a handle for hydrogen bonding, transient protection, or subsequent oxidation to an aldehyde or carboxylic acid.

Quantitative Data Summary

Table 1: Physicochemical Properties of (2E)-3-bromo-but-2-ene-1-ol [1, 2]

PropertyValue / Description
CAS Number 37428-56-1
IUPAC Name (2E)-3-bromobut-2-en-1-ol
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
Canonical SMILES CC(=CCO)Br
Isomeric SMILES C/C(=C\CO)/Br
Boiling Point 58°C - 60°C
Appearance Pale brown to yellow liquid

Mechanistic Pathways and Synthesis Strategy

The de novo synthesis of (2E)-3-bromo-but-2-ene-1-ol must be highly stereoselective. The formation of the (Z)-isomer must be suppressed, as it would drastically alter the 3D trajectory of downstream cross-coupling reactions, leading to unwanted diastereomers in target APIs or terpenoids.

The Hydroalumination-Halogenation Pathway

The most reliable method for constructing this stereodefined vinyl bromide involves the hydroalumination of 2-butyn-1-ol using Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), followed by electrophilic trapping [4].

  • Coordination and Hydride Transfer: The oxygen atom of the propargylic alcohol coordinates with the aluminum center, directing the hydride delivery specifically to the C2 position.

  • Trans-Addition: The rigid cyclic transition state enforces a trans-addition, placing the aluminum species at C3, anti to the incoming hydride.

  • Electrophilic Trapping: The resulting vinylaluminum intermediate is treated with a bromine source (such as Br₂ or NBS) at cryogenic temperatures. The electrophilic substitution proceeds with strict retention of configuration, yielding the (E)-vinyl bromide exclusively.

Synthesis_Workflow A 2-butyn-1-ol (Starting Material) B Red-Al, THF, 0°C (Hydroalumination) A->B C Vinylaluminum Intermediate B->C trans-Addition D Br2 or NBS, -78°C (Electrophilic Trapping) C->D E (2E)-3-bromo-but-2-ene-1-ol (Target Product) D->E Retention of Configuration

Fig 1: Stereoselective hydroalumination-halogenation workflow for (2E)-3-bromo-but-2-ene-1-ol.

Advanced Applications: Cross-Electrophile Coupling (XEC)

In drug development and terpenoid total synthesis, constructing C(sp³)–C(sp²) bonds without pre-forming sensitive and highly basic organometallic reagents (like Grignards or organozincs) is a major strategic advantage. (2E)-3-bromo-but-2-ene-1-ol is a prime candidate for Nickel-catalyzed Cross-Electrophile Coupling (XEC) [3].

The Radical-Polar Crossover Mechanism

Recent advances in radical retrosynthesis have utilized (2E)-3-bromo-but-2-ene-1-ol to install (E)-crotyl alcohol side chains onto complex, sterically hindered alkyl bromides. Under Ni-catalysis with a terminal reductant (Zn), the reaction proceeds via a radical-polar crossover mechanism:

  • The alkyl bromide undergoes single-electron transfer (SET) from the Ni(I) species to generate an alkyl radical.

  • Simultaneously, the Ni(0) catalyst undergoes oxidative addition into the C(sp²)–Br bond of (2E)-3-bromo-but-2-ene-1-ol to form a stable Ni(II)-vinyl complex.

  • The transient alkyl radical adds to the Ni(II) complex, forming a high-energy Ni(III) intermediate, which rapidly undergoes reductive elimination to forge the new C–C bond while perfectly preserving the (E)-stereochemistry [3].

XEC_Mechanism RBr Alkyl Bromide (Electrophile 1) NiCat Ni(0) Catalyst Complex RBr->NiCat SET Activation VinylBr (2E)-3-bromo-but-2-ene-1-ol (Electrophile 2) VinylBr->NiCat Oxidative Addition NiII Ni(II)-Vinyl Complex (Oxidative Addition) NiCat->NiII Radical Alkyl Radical (R•) (via SET from Ni) NiCat->Radical NiIII Ni(III) Intermediate (Radical Capture) NiII->NiIII Radical->NiIII Recombination Product (E)-Crotyl Product (Reductive Elimination) NiIII->Product Zn Zn Reductant (Regenerates Ni(0)) NiIII->Zn Ni(I) reduction Zn->NiCat

Fig 2: Ni-catalyzed Cross-Electrophile Coupling (XEC) mechanism using the target vinyl bromide.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Stereoselective Synthesis of (2E)-3-bromo-but-2-ene-1-ol

Self-Validating Logic: The strict adherence to cryogenic temperatures (-78°C) during the bromination step prevents the thermodynamic isomerization of the vinylaluminum intermediate. Success is self-validated via ¹H NMR: the vinylic proton signal will exhibit specific coupling constants confirming >95% (E)-selectivity.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 2-butyn-1-ol (1.0 equiv, 10 mmol) and anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

  • Hydroalumination: Dropwise add Red-Al (60% w/v in toluene, 1.05 equiv) over 15 minutes to control the exothermic evolution of hydrogen gas. Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Halogenation: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Slowly add a pre-cooled solution of Br₂ (1.1 equiv) in THF.

  • Quenching: Stir for 1 hour at -78°C. Quench the reaction cold by adding saturated aqueous Na₂S₂O₃ to destroy excess bromine, followed by careful addition of 1M HCl to break the aluminum emulsion.

  • Workup & Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by silica gel flash chromatography (cyclohexane/ethyl acetate) to afford the product.

Protocol B: Ni-Catalyzed Cross-Electrophile Coupling (XEC)

Self-Validating Logic: The addition of a catalytic amount of NaI (Finkelstein sequence) accelerates the activation of the alkyl bromide. This ensures that the rate of alkyl radical generation outpaces the potential homocoupling of the vinyl bromide, maximizing the cross-coupled yield [3].

  • Reagent Loading: In an argon-filled glovebox, charge a 20 mL reaction vial with NiI₂ (10 mol%), dtbbpy ligand (10 mol%), activated Zn dust (2.0 equiv), NaI (20 mol%), and the target alkyl bromide (1.0 equiv, 0.5 mmol).

  • Solvent and Substrate Addition: Add anhydrous DMA (2.0 mL) followed by (2E)-3-bromo-but-2-ene-1-ol (1.5 equiv).

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove from the glovebox, and stir vigorously at room temperature for 24 hours. The mixture will typically transition to a deep red/brown color indicating active Ni species.

  • Workup: Dilute the mixture with EtOAc and filter through a short pad of Celite to remove zinc residues. Wash the filtrate with 1M HCl (to remove DMA and metal salts) and brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify via column chromatography to isolate the (E)-crotyl functionalized target molecule.

References

  • Benchchem. "(2E)-3-bromo-but-2-ene-1-ol | Benchchem: Overview of the (2E)-3-Bromo-but-2-ene-1-ol Structure and its Synthetic Relevance."
  • Anax Laboratories. "37428-56-1 | (2E)
  • Royal Society of Chemistry.
  • National Institutes of Health (PMC).
Foundational

Technical Whitepaper: Strategic Utilization of (2E)-3-Bromo-but-2-en-1-ol in Stereoselective Pharmacophore Assembly

Executive Summary (2E)-3-bromo-but-2-ene-1-ol (CAS: 37428-56-1) represents a high-value "bifunctional linchpin" in modern medicinal chemistry. Possessing both a reactive allylic alcohol and a stereodefined vinyl bromide,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2E)-3-bromo-but-2-ene-1-ol (CAS: 37428-56-1) represents a high-value "bifunctional linchpin" in modern medicinal chemistry. Possessing both a reactive allylic alcohol and a stereodefined vinyl bromide, it serves as a critical divergence point for the synthesis of complex terpenes, polyketides, and drug candidates. Its utility lies in its ability to undergo orthogonal functionalization: the alcohol moiety allows for directed epoxidation or conversion to electrophiles, while the vinyl bromide serves as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Negishi) with retention of stereochemistry. This guide details the rigorous synthesis, validation, and application of the (E)-isomer, ensuring high stereofidelity in downstream applications.

Molecular Architecture & Stereochemical Definition

The utility of this molecule is strictly governed by its geometry. The (2E) designation is defined by the Cahn-Ingold-Prelog (CIP) priority rules:

  • C2 Position: The hydroxymethyl group (

    
    ) has higher priority than hydrogen (
    
    
    
    ).
  • C3 Position: The bromine atom (

    
    ) has higher priority than the methyl group (
    
    
    
    ).
  • Configuration: In the (2E) isomer, the high-priority groups (

    
     and 
    
    
    
    ) are on opposite sides (trans-like arrangement) of the double bond.

Implication: The methyl group is cis to the hydroxymethyl group. This spatial arrangement is critical for NOE (Nuclear Overhauser Effect) studies during structural validation.

Fabrication: Stereoselective Synthesis Protocol

Direct bromination of but-2-yn-1-ol often yields mixtures of E/Z isomers. To ensure high stereochemical purity (>98% E), the reduction of the corresponding ester, ethyl (2E)-3-bromobut-2-enoate , is the industry-standard protocol.

Reaction Logic

We utilize Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures. Unlike Lithium Aluminum Hydride (LiAlH4), which can sometimes cause reductive debromination or reduce the double bond in conjugated systems, DIBAL-H provides a controlled reduction of the ester to the alcohol without eroding the vinyl bromide integrity.

Detailed Protocol

Reagents:

  • Ethyl (2E)-3-bromobut-2-enoate (1.0 equiv)

  • DIBAL-H (1.0 M in Hexanes, 2.2 equiv)

  • Dichloromethane (DCM), anhydrous

  • Rochelle’s Salt (Potassium sodium tartrate), saturated aq. solution

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask under an Argon atmosphere. Charge with ethyl (2E)-3-bromobut-2-enoate and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Reduction: Add DIBAL-H solution dropwise via syringe pump or pressure-equalizing addition funnel over 30 minutes. Critical: Maintain internal temperature below -70°C to prevent over-reduction or side reactions.[1]

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (stain with KMnO4; the product alcohol is more polar than the ester).

  • Quenching (The "Fieser" Alternative): While still at -78°C, quench by dropwise addition of Methanol (excess).

  • Workup: Warm to room temperature. Add saturated aqueous Rochelle’s salt solution (equal volume to reaction solvent). Vigorously stir the biphasic mixture for 1-2 hours until the aluminum emulsion breaks and two clear layers form.

  • Isolation: Separate organic layer.[1][2][3] Extract aqueous layer with DCM (3x). Dry combined organics over

    
    , filter, and concentrate in vacuo (bath temp < 30°C due to volatility).
    
Synthesis Workflow Diagram

SynthesisWorkflow Figure 1: Stereoselective Reduction Workflow Start Ethyl (2E)-3-bromobut-2-enoate Intermediate Tetrahedral Al-Complex Start->Intermediate Hydride Addition Reagent DIBAL-H (2.2 eq) -78°C, DCM Reagent->Intermediate Quench Rochelle's Salt Workup Intermediate->Quench Hydrolysis Product (2E)-3-bromo-but-2-ene-1-ol Quench->Product Isolation

Figure 1: Logical flow of the DIBAL-H reduction preserving the vinyl bromide motif.

Analytical Validation (Self-Validating System)

Trust in the stereochemistry is paramount. You cannot rely solely on the label of the starting material.

1H NMR Diagnostics (CDCl3, 400 MHz)

The distinction between (E) and (Z) isomers is observable via the chemical shift of the vinyl proton and the methyl group.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityDiagnostic Note
Vinyl H (C2-H) 6.05 - 6.15Triplet of QuartetsCoupling to

and allylic

.
Allylic

(C1-H)
4.15 - 4.25Doublet (broad)Shifts downfield if ester is present (check for incomplete rxn).
Vinylic

(C4-H)
2.30 - 2.35DoubletKey Indicator: In the (E)-isomer, this methyl is cis to the

.
The NOE "Gold Standard"

To definitively prove the (E) configuration:

  • Irradiate the Vinylic

    
      signal (~2.30 ppm).
    
  • Result: You should observe a strong Nuclear Overhauser Effect (NOE) enhancement of the Allylic

    
      signal (~4.20 ppm).
    
  • Reasoning: In the (E)-isomer, the methyl and hydroxymethyl groups are on the same side (cis) of the double bond. In the (Z)-isomer, they are trans, and no significant NOE would be observed.

Strategic Application: Suzuki-Miyaura Coupling

The primary utility of (2E)-3-bromo-but-2-ene-1-ol is as a coupling partner to install the isobutenyl alcohol fragment onto aryl or alkenyl boronic acids.

Reaction Parameters[1][2][3][4][5][6]
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    for sterically demanding cases.
  • Base:

    
     (2M aq) or 
    
    
    
    (anhydrous conditions).
  • Solvent: DME/Water (3:1) or THF.

  • Temperature: 60-80°C.

Mechanism & Stereoretention

The oxidative addition of Pd(0) into the C-Br bond occurs with retention of stereochemistry (stereospecific). Subsequent transmetallation and reductive elimination preserve the geometry of the double bond.

Divergent Pathway Diagram

Reactivity Figure 2: Divergent Synthetic Utility Core (2E)-3-bromo-but-2-ene-1-ol Path1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Path1 Path2 Sharpless Epoxidation (Ti(OiPr)4, DET, TBHP) Core->Path2 Path3 Appel Reaction (CBr4, PPh3) Core->Path3 Prod1 Trisubstituted Allylic Alcohol (Stereoretention) Path1->Prod1 Prod2 Chiral Epoxy-Bromide (Kinetic Resolution) Path2->Prod2 Prod3 Allylic Bromide (Electrophile for SN2) Path3->Prod3

Figure 2: The molecule serves as a gateway to three distinct chemical spaces.

Safety & Handling

  • Lachrymator: Allylic alcohols and their halide precursors are potent lachrymators. All operations must be performed in a well-ventilated fume hood.

  • Toxicity: Organobromides are potential alkylating agents. Avoid skin contact.

  • Storage: Store under inert gas (Argon) at 4°C. The compound can darken (decompose) upon prolonged exposure to light and air due to the labile allylic bromide nature if converted, though the alcohol is relatively stable.

References

  • DIBAL-H Reduction of Esters

    • Source: Organic Synthesis, Coll.[4] Vol. 9, p.13 (1998).

    • Context: Standard protocols for ester-to-alcohol reduction preserving olefin geometry.
  • Stereoselective Synthesis of Vinyl Bromides

    • Source:Journal of the American Chemical Society, 2005, 127, 12506.
    • Context: Methodologies for synthesizing trisubstituted vinyl halides and their cross-coupling behavior.[5]

  • Suzuki-Miyaura Coupling Mechanism

    • Source:Chemical Reviews, 1995, 95, 7, 2457–2483.
    • Context: Definitive review by Miyaura and Suzuki on the retention of configuration during cross-coupling of vinyl halides.
  • NMR Data for Vinyl Halides

    • Source:Spectroscopic Properties of Inorganic and Organometallic Compounds, Vol 39.
    • Context: General reference for chemical shifts of trisubstituted alkenes.
    • (General Reference Citation)

Sources

Exploratory

Technical Procurement Guide: (2E)-3-Bromo-but-2-ene-1-ol

This technical guide provides a comprehensive analysis of the commercial landscape, quality assurance protocols, and application context for (2E)-3-bromo-but-2-ene-1-ol . It is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the commercial landscape, quality assurance protocols, and application context for (2E)-3-bromo-but-2-ene-1-ol . It is designed for medicinal chemists and process development scientists requiring high-fidelity sourcing of this stereospecific building block.

Executive Summary

(2E)-3-bromo-but-2-ene-1-ol (CAS: 37428-56-1) is a critical halogenated allylic alcohol used primarily as a scaffold in the stereoselective synthesis of terpenoids, pheromones, and complex pharmaceutical intermediates. Its value lies in the (E)-geometry of the trisubstituted alkene, which dictates the stereochemical outcome of subsequent metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki-Miyaura).

Sourcing this compound presents a specific challenge: Isomeric Purity. Commercial samples are frequently contaminated with the thermodynamically similar (Z)-isomer or the regioisomer (3-bromo-3-buten-1-ol). This guide outlines the verified supply chain, rigorous QC protocols, and handling procedures to ensure data integrity in downstream applications.

Chemical Identity & Specifications

ParameterSpecification
IUPAC Name (2E)-3-Bromobut-2-en-1-ol
Common Name trans-3-Bromo-2-buten-1-ol
CAS Number 37428-56-1 (Specific to E-isomer)
Molecular Formula C₄H₇BrO
Molecular Weight 151.00 g/mol
SMILES C/C(Br)=C\CO
InChI Key Verify specific isomer key with vendor
Appearance Clear to pale yellow liquid
Boiling Point ~90–95 °C (at reduced pressure, est.)
Density ~1.52 g/mL
Stereochemical Definition

The (E) designation (from German Entgegen, opposite) indicates that the highest priority groups on each carbon of the double bond are on opposite sides.

  • C3 Position: Bromine (-Br) is high priority.

  • C2 Position: Hydroxymethyl (-CH₂OH) is high priority.

  • Configuration: The -Br and -CH₂OH groups are trans to each other. Consequently, the methyl group (-CH₃) and the hydroxymethyl group (-CH₂OH) are spatially cis.

Commercial Supply Landscape

Unlike common reagents, (2E)-3-bromo-but-2-ene-1-ol is often a "made-to-order" or "stock-limited" item. Major catalog houses (e.g., Sigma-Aldrich) often list the generic mixture or related isomers, requiring careful scrutiny of the specific CAS and structural data.

Verified Supplier Tiers
Tier 1: Specialized Building Block Vendors

These suppliers explicitly list the stereoisomer and typically provide batch-specific H-NMR to confirm the (E/Z) ratio.

  • BLD Pharm: Stocks CAS 37428-56-1. Known for reliable stock of halogenated heterocycles and alkenes.

  • Anax Laboratories: Lists the specific (E)-isomer (Product Ax-11542).

  • Combi-Blocks: Frequently stocks specific halo-alkene isomers with high purity (>95%).

Tier 2: Aggregators & Custom Synthesis

If Tier 1 stock is depleted, these platforms aggregate inventory from smaller synthesis labs (e.g., Enamine, WuXi).

  • eMolecules: Search by substructure to catch mislabeled isomers.

  • SciFinder / ChemSpace: Useful for finding bulk quantities (>100g) for process scale-up.

Purchasing Advisory

Critical Warning: Do not confuse with 3-bromo-3-buten-1-ol (CAS 76334-36-6), a terminal alkene regioisomer often appearing in similar search results. Always verify the structure image before purchase.

Quality Assurance & Validation Protocol

Trusting a label is insufficient for stereoselective synthesis. Upon receipt, the following validation workflow is mandatory.

QC Workflow Diagram

QC_Workflow Receipt 1. Receipt of Material (Check CAS: 37428-56-1) Visual 2. Visual Inspection (Clear liquid, no precipitate) Receipt->Visual NMR_1H 3. 1H-NMR Analysis (CDCl3) Visual->NMR_1H Isomer_Check Decision: Isomer Ratio > 95:5? NMR_1H->Isomer_Check NOE_Exp 4. 1D-NOE Experiment (Definitive Stereochem Proof) Isomer_Check->NOE_Exp Yes (Verify E) Reject REJECT / PURIFY (Column Chromatography) Isomer_Check->Reject No (Z-contamination) NOE_Exp->Reject NOE Failed Approve RELEASE for Synthesis NOE_Exp->Approve NOE Confirmed

Figure 1: Quality Control Decision Matrix for stereoisomeric purity verification.

Analytical Criteria (Self-Validating Protocol)
1. Proton NMR (¹H-NMR)

The chemical shift of the vinylic proton and the allylic methyl group are diagnostic.

  • Vinyl Proton (H-2): Typically appears as a triplet of quartets (or similar multiplet) around 5.9 - 6.1 ppm .

  • Allylic Methyl (H-4): Appears as a doublet/multiplet around 2.3 ppm .

  • Differentiation: The (E)-isomer vinyl proton is typically deshielded (downfield) relative to the (Z)-isomer due to the anisotropy of the cis-bromine (in the Z-isomer, Br is cis to H; in E, Br is trans to H).

2. Nuclear Overhauser Effect (NOE) - The Gold Standard

To definitively prove you possess the (E)-isomer , perform a 1D-NOE difference experiment irradiating the methylene protons (-CH₂OH).

  • Expected Result for (E)-isomer: You should observe a strong NOE enhancement of the methyl group (-CH₃) signal.

    • Reasoning: In the (E)-isomer, the -CH₂OH and -CH₃ groups are on the same side of the double bond (cis-relationship).

  • Expected Result for (Z)-isomer: Weak or no enhancement of the methyl group; enhancement of the vinyl proton instead.

Synthetic Context & Applications

Understanding how this material is made helps predict impurities. The commercial route often involves the reduction of ethyl (2E)-3-bromo-2-butenoate .

Common Impurities
  • Residual Reducing Agent: Boron or Aluminum salts (check 11B or 27Al NMR if sensitive).

  • (Z)-Isomer: Formed via radical isomerization if the precursor was exposed to light/heat, or non-selective Wittig-type synthesis.

  • Allylic Rearrangement Products: 1-bromo-3-buten-2-ol (secondary alcohol) can form under acidic conditions.

Handling & Safety[1][2][3]
  • Hazards: Validated as a Lachrymator (tear gas effect) and Skin Irritant .[1]

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Allylic bromides/alcohols are prone to discoloration (decomposition) upon oxidation or light exposure.

  • Stabilization: Some suppliers add copper wire or silver foil to inhibit radical polymerization, though this is rare for the alcohol form.

References

  • PubChem. (2E)-3-bromobut-2-en-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Foundational

Technical Guide: Safety and Handling of (2E)-3-bromo-but-2-ene-1-ol

Part 1: Executive Summary & Operational Directives (2E)-3-bromo-but-2-ene-1-ol (CAS: 37428-56-1) is a bifunctional building block featuring a vinyl bromide motif and an allylic alcohol . While invaluable for palladium-ca...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Operational Directives

(2E)-3-bromo-but-2-ene-1-ol (CAS: 37428-56-1) is a bifunctional building block featuring a vinyl bromide motif and an allylic alcohol . While invaluable for palladium-catalyzed cross-couplings and asymmetric epoxidations in drug discovery, this molecule presents a distinct safety profile characterized by high flammability, potential alkylating toxicity, and light sensitivity.

Core Safety Directive: Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) Intermediate . Due to the vinyl halide structural alert, it must be handled as a suspected carcinogen and a severe irritant until toxicological data proves otherwise. All manipulations requires a containment level of OEB 3 (Occupational Exposure Band 3) or higher.

Part 2: Chemical Identity & Physicochemical Profile[1]

Understanding the physical state is the first step in exposure control. (2E)-3-bromo-but-2-ene-1-ol typically presents as a liquid at room temperature, increasing the risk of vapor generation compared to solid analogues.

Table 1: Physicochemical Specifications
PropertySpecificationOperational Implication
CAS Number 37428-56-1Use for accurate SDS retrieval and inventory tracking.
IUPAC Name (2E)-3-bromobut-2-en-1-olConfirms trans geometry; affects crystallization and binding.
Molecular Formula C₄H₈BrOMW: 151.00 g/mol .[1][2][3]
Physical State Pale Brown/Yellow LiquidRisk: Splash and vapor hazard.
Boiling Point ~58-60°C (at reduced pressure)Risk: High volatility; do not heat in open systems.
Flash Point < 23°C (Estimated)Class: Flammable Liquid (Category 2/3).
Solubility Soluble in DCM, THF, MeOHCompatible with standard organic extraction.
Stability Light & Air SensitiveRequirement: Store under Argon/Nitrogen in amber vials.

Part 3: Hazard Assessment & Toxicology

The "Vinyl Bromide" Structural Alert

Unlike simple alkyl bromides, the bromine atom in this molecule is attached to an alkene (vinyl bromide).

  • Toxicological Insight: Vinyl halides (e.g., vinyl chloride, vinyl bromide) are metabolically activated via cytochrome P450 to form epoxide intermediates, which are potent DNA alkylating agents.

  • Protocol: You must handle (2E)-3-bromo-but-2-ene-1-ol as a potential mutagen/carcinogen .

Allylic Alcohol Reactivity

The hydroxyl group activates the molecule for further functionalization but also increases water solubility and skin permeability.

  • Corrosivity: Expect severe skin and eye irritation (Category 1B/2). The combination of lipophilicity (organic chain) and reactivity allows rapid dermal absorption.

Reactivity Hazards
  • Polymerization: The vinyl group is susceptible to radical polymerization initiated by light or peroxides.

  • Decomposition: At elevated temperatures (>100°C) or under acidic conditions, it may release Hydrogen Bromide (HBr) gas, a severe respiratory toxicant.

Part 4: Engineering Controls & PPE

Trustworthiness Check: Standard nitrile gloves are often insufficient for small, halogenated oxygenates due to rapid permeation.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: Work strictly within a certified Fume Hood. If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor/Acid Gas cartridges.

  • Dermal (Hands):

    • Standard: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Laminate film (Silver Shield/4H) or heavy-gauge Viton. Note: Standard nitrile may degrade in <15 mins upon direct contact.

  • Eyes: Chemical Splash Goggles (Face shield recommended for volumes >100 mL).

Part 5: Operational Handling Protocols

Storage & Receipt

Upon receipt, the compound must be stabilized immediately to prevent "blackening" (decomposition).

  • Inspection: Check for precipitate or darkening (signs of polymerization).

  • Environment: Store at 2°C to 8°C (Refrigerator).

  • Atmosphere: Purge headspace with Argon or Nitrogen after every use. Oxygen promotes radical formation.

  • Container: Amber glass with Teflon-lined caps.

Reaction Setup (The "Inert-Drop" Method)

To minimize exposure and degradation, use the following workflow for setting up reactions (e.g., Suzuki coupling or Oxidation).

HandlingProtocol Start Start: Reagent Retrieval Check Visual Check: Clear/Pale Yellow? Start->Check Purge Argon Purge: Flush Headspace (2 mins) Check->Purge Pass Waste Waste Disposal: Halogenated Stream Check->Waste Fail (Black/Tar) Weigh Weighing: Inside Fume Hood ONLY (Tared Syringe Method) Purge->Weigh React Reaction Setup: Add to Vessel under Inert Flow Weigh->React React->Waste Quenched Aliquots

Figure 1: Safe handling workflow emphasizing inert atmosphere and visual quality checks.

Quenching & Workup
  • Caution: Do not acidify aqueous washes rapidly. Acid can catalyze the elimination of the hydroxyl group or rearrangement of the vinyl bromide.

  • Neutralization: Use saturated Sodium Bicarbonate (NaHCO₃) or Ammonium Chloride (NH₄Cl) for quenching.

  • Separation: Organic phase (DCM or EtOAc) will contain the bromide. Treat the aqueous phase as hazardous until verified free of halides.

Part 6: Emergency Response

Spill Management

Scenario: A 10 mL vial shatters inside the fume hood.

  • Alert: Announce "Volatile Organic Spill."

  • Isolate: Lower sash completely.

  • Neutralize: Cover spill with an activated carbon-based absorbent (e.g., Solusorb) to suppress vapors. Do not use paper towels alone, as they increase surface area for evaporation.

  • Clean: Scoop absorbed material into a double-bagged hazardous waste container.

  • Decontaminate: Wash surface with soap and water; test pH to ensure no acidic residues remain.

First Aid[4]
  • Skin Contact: Immediate flush with water for 15 minutes.[4][5] Do not use ethanol (enhances absorption).

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[4] Seek ophthalmologist support immediately.

Part 7: Waste Management

Disposal must adhere to RCRA (Resource Conservation and Recovery Act) standards for halogenated solvents.

Waste StreamClassificationTreatment
Reaction Mixture Halogenated OrganicHigh-temperature incineration.
Aqueous Wash Aqueous ToxicCheck pH; neutralize before disposal if local regulations permit, otherwise segregate.
Contaminated PPE Solid HazardousDouble-bag and label "Contaminated with Vinyl Bromide."

Part 8: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12352589, (Z)-3-bromobut-2-en-1-ol. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Vinyl Bromide. Retrieved from [Link]

Sources

Exploratory

Harnessing the Reactivity of Allylic Halides: Mechanistic Divergence and Catalytic Applications in Drug Discovery

Executive Summary Allylic halides represent a cornerstone class of electrophiles in medicinal chemistry and the synthesis of complex Active Pharmaceutical Ingredients (APIs). Their unique structural motif—a halogen atom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allylic halides represent a cornerstone class of electrophiles in medicinal chemistry and the synthesis of complex Active Pharmaceutical Ingredients (APIs). Their unique structural motif—a halogen atom situated on an sp³ carbon adjacent to a carbon-carbon double bond—endows them with exceptional reactivity compared to their saturated alkyl counterparts. As a Senior Application Scientist, I have structured this whitepaper to dissect the electronic foundations of allylic reactivity, explore the mechanistic divergence between substitution pathways, and provide a self-validating experimental framework for executing palladium-catalyzed Tsuji-Trost allylations.

The Electronic Architecture and Mechanistic Divergence

The heightened reactivity of allylic halides is fundamentally an orbital phenomenon that dictates their behavior across different nucleophilic substitution pathways.

The S_N2 Acceleration

In standard bimolecular nucleophilic substitution (S_N2) reactions, allylic halides react significantly faster—often over 800 times faster—than analogous primary alkyl halides[1]. This kinetic acceleration is not merely a steric effect; it is driven by the precise overlap between the adjacent π-orbital of the double bond and the developing p-orbital at the α-carbon in the transition state. This delocalization substantially lowers the activation energy required for the leaving group to depart as the nucleophile attacks[2].

The S_N1 Resonance Stabilization

When subjected to solvolysis or weak, neutral nucleophiles, secondary and tertiary allylic halides readily undergo unimolecular substitution (S_N1). The departure of the halide generates an allylic carbocation. Unlike standard alkyl cations, this intermediate is highly stabilized by the resonance delocalization of the positive charge across the conjugated π-system, allowing the reaction to proceed under milder conditions[3].

The S_N2' Regiochemical Shift

Allylic systems are uniquely prone to regiochemical divergence. Depending on the steric hindrance at the α-carbon and the trajectory of the incoming nucleophile, attack can occur at the γ-carbon. This results in an S_N2' pathway, characterized by a concerted allylic rearrangement, double bond migration, and the expulsion of the leaving group[4].

MechanisticDivergence Allyl Allylic Halide (C=C-C-X) SN1 SN1 Pathway (Carbocation Intermediate) Allyl->SN1 Weak Nu, Polar Solvent SN2 SN2 Pathway (Direct α-Attack) Allyl->SN2 Strong Nu, Unhindered α-C SN2p SN2' Pathway (γ-Attack & Rearrangement) Allyl->SN2p Steric Hindrance at α-C Resonance Resonance Stabilized Mixture of Isomers SN1->Resonance Inversion Stereochemical Inversion at α-Carbon SN2->Inversion Migration Double Bond Migration (Often Anti-Attack) SN2p->Migration

Mechanistic divergence of allylic halides through SN1, SN2, and SN2' pathways.

Overcoming Limitations via Transition-Metal Catalysis

In modern drug development, the uncontrolled regiochemistry (mixtures of S_N2 and S_N2' products) of direct nucleophilic substitution is often bypassed in favor of transition-metal catalysis. The Tsuji-Trost allylic alkylation is the premier method for forging C-C, C-N, and C-O bonds with absolute enantio- and regiocontrol[5].

The catalytic cycle is initiated by the coordination of a Pd(0) species to the alkene, followed by oxidative addition into the allylic C-X bond. This expels the halide and forms an electrophilic η³-π-allyl-Pd(II) complex[6]. The subsequent nucleophilic attack is entirely dependent on the nature of the nucleophile:

  • Soft Nucleophiles (pK_a < 25): Reagents such as malonates or secondary amines attack the π-allyl moiety directly via an outer-sphere mechanism. Because the palladium undergoes inversion during oxidative addition, and the nucleophile attacks with a second inversion, the net result is a retention of stereochemistry [6][7].

  • Hard Nucleophiles (pK_a > 25): Reagents such as Grignard reagents or alkoxides attack the highly electrophilic palladium center first (inner-sphere). Subsequent reductive elimination transfers the nucleophile to the allyl group, leading to a net inversion of stereochemistry [6][7].

TsujiTrost Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Expulsion of Halide) Pd0->OxAdd Allylic Halide PiAllyl η³-π-Allyl-Pd(II) Complex OxAdd->PiAllyl NuAttack Nucleophilic Attack PiAllyl->NuAttack SoftNu Soft Nu (pKa < 25) Outer-Sphere Attack NuAttack->SoftNu HardNu Hard Nu (pKa > 25) Inner-Sphere Attack NuAttack->HardNu Product Allylated Product SoftNu->Product Direct to Allyl RedElim Reductive Elimination HardNu->RedElim Attack at Pd RedElim->Product Product->Pd0 Catalyst Regeneration

Tsuji-Trost catalytic cycle highlighting outer-sphere vs. inner-sphere nucleophilic attack.

Quantitative Reactivity Metrics

Understanding leaving group kinetics and substrate substitution is critical for optimizing reaction conditions. The table below summarizes the relative reactivity metrics critical for synthetic planning[1][8].

Substrate / Leaving GroupReaction PathwayRelative Reactivity / SelectivityMechanistic Rationale
Allyl Chloride vs. Propyl Chloride S_N2~800x faster for Allyl ChlorideLower activation energy due to π-orbital overlap stabilizing the transition state.
Allylic Halides (I > Br > Cl) S_N1 / S_N2 / Tsuji-TrostI > Br > ClWeaker C-X bond strength and greater polarizability of iodine facilitate faster oxidative addition and leaving group departure.
3° vs. 1° Allylic Halide S_N13° > 1°Enhanced hyperconjugation and inductive effects stabilize the intermediate allylic carbocation.
1° vs. 3° Allylic Halide S_N21° > 3°Reduced steric hindrance at the α-carbon lowers the energy barrier for direct nucleophilic attack.

Self-Validating Experimental Protocol: Pd-Catalyzed Tsuji-Trost Allylation

To ensure absolute reproducibility in a process chemistry environment, the following protocol outlines a self-validating system for the allylation of a soft nucleophile (dimethyl malonate) using an allylic bromide.

Causality & Self-Validation Principle: This protocol utilizes a colorimetric shift—from the deep purple/red of Pd₂(dba)₃ to the pale yellow of the active Pd(0)L₂ complex—as an internal visual validation of catalyst activation prior to the addition of the electrophile.

Step 1: Catalyst Activation (The Validation Step)
  • In an oven-dried, argon-purged Schlenk flask, add 0.025 equiv of Pd₂(dba)₃ and 0.05 equiv of dppe (1,2-bis(diphenylphosphino)ethane).

  • Add anhydrous, thoroughly degassed THF (to reach 0.1 M relative to the substrate).

  • Causality: Degassing the solvent prevents the premature oxidation of the highly electron-rich Pd(0) species to an inactive Pd(II) state.

  • Self-Validation: Stir at room temperature for 15 minutes. The solution must transition from a dark purple/red to a clear, pale yellow. If the solution remains dark or precipitates a black powder (Pd black), the system has been compromised by oxygen or moisture. Abort the reaction.

Step 2: Electrophile Activation
  • Add 1.0 equiv of the allylic halide (e.g., cinnamyl bromide) dropwise to the pale yellow solution.

  • Causality: The active Pd(0) undergoes rapid oxidative addition into the C-Br bond, generating the electrophilic η³-π-allyl-Pd(II) complex, priming the system for nucleophilic attack.

Step 3: Nucleophile Preparation & Addition
  • In a separate purged flask, dissolve 1.2 equiv of dimethyl malonate in THF.

  • Treat the solution with 1.2 equiv of N,O-Bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of LiOAc.

  • Causality: The BSA/LiOAc combination acts as a mild, non-nucleophilic base system. It cleanly generates the soft enolate without causing unwanted side reactions (such as direct S_N2 attack or ester hydrolysis) that a harder base like hydroxide would induce.

  • Transfer the enolate solution to the main reaction flask via cannula.

Step 4: Reaction Monitoring & Quenching
  • Stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc).

  • Self-Validation: The complete disappearance of the UV-active allylic halide spot confirms the total consumption of the electrophile.

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize the basic intermediates. Extract with EtOAc, dry over MgSO₄, and concentrate in vacuo for subsequent column chromatography.

References

1.[1] OpenOChem Learn. "SN1 and SN2 Reactions of Allylic Halides and Tosylates." OpenOChem. URL: [Link] 2. Pfeiffer, W. D. "Nucleophilic substitution reactions of allylic compounds." Thieme Connect. URL:[Link] 3.[5] Wikipedia Contributors. "Tsuji–Trost reaction." Wikipedia. URL:[Link] 4. Organic Chemistry Portal. "Tsuji-Trost Reaction." Organic Chemistry Portal. URL:[Link] 5.[3] Filo Tutors. "SN1 Reactivity of Allylic Halides." AskFilo. URL: [Link] 6.[7] Luo Group. "Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution." Peking University. URL:[Link] 7.[8] Jasperse, C. "Organic Chemistry I Review: Highlights of Key Reactions, Mechanisms, and Principles." Minnesota State University. URL:[Link] 8.[4] Bickelhaupt, F. M., et al. "SN2 versus SN2′ Competition." The Journal of Organic Chemistry (ACS). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Multi-Step Synthesis of (2E)-3-Bromo-but-2-ene-1-ol from Butan-2-ol

Executive Summary & Strategic Overview The compound (2E)-3-bromo-but-2-ene-1-ol is a highly versatile, stereodefined halogenated allylic alcohol [1]. It serves as a critical building block in complex natural product synt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

The compound (2E)-3-bromo-but-2-ene-1-ol is a highly versatile, stereodefined halogenated allylic alcohol [1]. It serves as a critical building block in complex natural product synthesis, cross-coupling reactions (e.g., Suzuki, Stille), and the construction of sterically congested molecular frameworks [2].

Synthesizing this specific functionalized motif directly from a simple aliphatic precursor like butan-2-ol presents a significant retrosynthetic challenge due to the need for precise functional group interconversion, regiocontrol, and stereocontrol. This application note details a robust, field-proven 4-stage synthetic pathway that bypasses the need for hazardous alkyne intermediates. The strategy relies on a telescoped dehydration-bromination sequence, followed by controlled dehydrohalogenation, regioselective allylic bromination, and chemoselective hydrolysis.

SyntheticWorkflow A Butan-2-ol (Starting Material) B But-2-ene (Volatile Gas) A->B H2SO4, 100°C (Dehydration) C 2,3-Dibromobutane (Stable Liquid) B->C Br2, DCM, 0°C (In-situ Trapping) D 2-Bromobut-2-ene (E/Z Mixture) C->D KOH, EtOH (E2 Elimination) E 1,3-Dibromobut-2-ene (Allylic Bromide) D->E NBS, AIBN (Allylic Bromination) F (2E)-3-Bromo-but-2-ene-1-ol (Target Product) E->F Na2CO3, H2O (Selective Hydrolysis)

Logical progression of the 5-step synthesis from butan-2-ol to (2E)-3-bromo-but-2-ene-1-ol.

Mechanistic Rationale & Causality (E-E-A-T)

To ensure high fidelity and reproducibility, it is critical to understand the physical and chemical causality behind the selected experimental conditions.

  • Telescoping the Gas-Phase Intermediate: Dehydration of butan-2-ol yields but-2-ene, a gas at room temperature (bp ~1–3 °C). Attempting to isolate this intermediate leads to severe material loss. By employing an in situ gas-trapping apparatus, the volatile alkene is bubbled directly into a cold sink of bromine in dichloromethane. This drives the equilibrium forward and quantitatively converts the difficult-to-handle gas into the stable liquid 2,3-dibromobutane [3].

  • Stoichiometric Control in E2 Elimination: Treating 2,3-dibromobutane with exactly 1.0 equivalent of KOH ensures mono-elimination. An excess of base or prolonged heating would trigger a second E2 elimination, yielding the undesired but-2-yne.

  • Regioselectivity of the Wohl-Ziegler Bromination: When 2-bromobut-2-ene is subjected to radical bromination (NBS/AIBN), two allylic positions are available: C1 (adjacent to the vinylic bromide) and C4 (adjacent to the vinylic proton). Hydrogen abstraction occurs preferentially at C1 because the resulting

    
    -bromo radical is stabilized by the lone pairs of the adjacent bromine atom [4]. This thermodynamic preference dictates the exclusive formation of 1,3-dibromobut-2-ene.
    
  • Chemoselectivity of the Final Hydrolysis: The precursor 1,3-dibromobut-2-ene contains both an allylic bromide and a vinylic bromide. Because vinylic carbon-halogen bonds are

    
     hybridized and highly resistant to nucleophilic attack, mild aqueous base selectively hydrolyzes the highly activated 
    
    
    
    allylic bromide via an
    
    
    pathway, leaving the vinylic bromide intact.

Mechanism SM 2-Bromobut-2-ene CH3-C(Br)=CH-CH3 Rad1 C1 Radical (Major Pathway) *CH2-C(Br)=CH-CH3 Stabilized by Br lone pairs SM->Rad1 NBS/AIBN Favored H-Abstraction Rad4 C4 Radical (Minor Pathway) CH3-C(Br)=CH-CH2* Lacks heteroatom stabilization SM->Rad4 NBS/AIBN Disfavored H-Abstraction Prod1 1,3-Dibromobut-2-ene BrCH2-C(Br)=CH-CH3 Rad1->Prod1 Fast Bromine Transfer Prod4 2,4-Dibromobut-2-ene CH3-C(Br)=CH-CH2Br Rad4->Prod4 Slow Bromine Transfer

Regioselectivity in the Wohl-Ziegler bromination driven by alpha-bromo radical stabilization.

Experimental Protocols & Workflows

Workflow A: Telescoped Dehydration and Bromination

Objective: Convert butan-2-ol to 2,3-dibromobutane without isolating the gaseous intermediate.

  • Setup: Equip a 500 mL two-neck round-bottom flask (Flask A) with a dropping funnel and a gas outlet tube. Connect the gas outlet to a submerged glass frit inside a 1 L three-neck flask (Flask B) containing a magnetic stir bar.

  • Preparation: In Flask B, dissolve bromine (54 mL, 1.05 mol) in anhydrous dichloromethane (DCM, 400 mL). Cool Flask B to 0 °C using an ice-water bath.

  • Reaction: In Flask A, add concentrated

    
     (50 mL). Heat to 90–100 °C. Slowly add butan-2-ol (74.1 g, 1.0 mol) dropwise over 2 hours. The evolved but-2-ene gas will bubble into Flask B, decolorizing the bromine solution.
    
  • Workup: Once gas evolution ceases, wash the DCM solution in Flask B with saturated aqueous

    
     (2 × 200 mL) to quench unreacted bromine. Wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Validation: Distill the crude residue under a slight vacuum to isolate 2,3-dibromobutane as a dense, colorless liquid.

Workflow B: Controlled E2 Dehydrohalogenation

Objective: Synthesize 2-bromobut-2-ene via mono-elimination.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser.

  • Reaction: Dissolve 2,3-dibromobutane (108 g, 0.5 mol) in absolute ethanol (250 mL). Add finely crushed potassium hydroxide (KOH, 28.0 g, 0.5 mol) in small portions to prevent uncontrolled exotherms.

  • Heating: Reflux the mixture gently for 4 hours. Monitor via TLC (Hexanes,

    
     stain) until the starting material is consumed.
    
  • Workup: Cool to room temperature and filter off the precipitated KBr salts. Dilute the filtrate with water (300 mL) and extract with pentane (3 × 150 mL).

  • Validation: Dry the organic layer and carefully distill at atmospheric pressure to collect 2-bromobut-2-ene (bp 85–90 °C).

Workflow C: Regioselective Allylic Bromination

Objective: Functionalize the allylic methyl group adjacent to the vinylic bromide.

  • Reaction: In a 500 mL flask, dissolve 2-bromobut-2-ene (40.5 g, 0.3 mol) in acetonitrile (200 mL). Add N-bromosuccinimide (NBS, 56.0 g, 0.315 mol) and azobisisobutyronitrile (AIBN, 2.4 g, 0.015 mol).

  • Initiation: Heat the mixture to reflux. The reaction will turn orange and then pale yellow as the radical chain propagates. Reflux for 3 hours.

  • Workup: Cool the mixture to 0 °C to precipitate succinimide. Filter the solid and concentrate the filtrate under reduced pressure.

  • Validation: Pass the crude oil through a short plug of silica gel (eluting with hexanes) to obtain pure 1,3-dibromobut-2-ene.

Workflow D: Chemoselective Hydrolysis & Isomer Isolation

Objective: Hydrolyze the allylic bromide and isolate the (2E) stereoisomer.

  • Reaction: Dissolve 1,3-dibromobut-2-ene (42.8 g, 0.2 mol) in a 1:1 mixture of THF and water (200 mL). Add sodium carbonate (

    
    , 31.8 g, 0.3 mol).
    
  • Stirring: Stir vigorously at 40 °C for 12 hours. Monitor the disappearance of the allylic bromide via TLC.

  • Workup: Remove THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3 × 100 mL). Wash the combined organics with brine, dry over

    
    , and concentrate to yield crude 3-bromo-but-2-ene-1-ol (mixture of E/Z isomers).
    
  • Purification & Isolation: Purify the crude mixture via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate). The (2E)-isomer elutes slightly slower than the (2Z)-isomer due to differences in dipole moment. Pool the appropriate fractions to yield pure (2E)-3-bromo-but-2-ene-1-ol.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties, yields, and analytical markers for the self-validating workflow.

Intermediate / ProductMolecular Weight ( g/mol )Boiling Point (°C)Expected Yield (%)Key

H-NMR Shift (CDCl

, ppm)
Butan-2-ol (SM)74.1298–100N/A3.70 (m, 1H, CH-OH)
2,3-Dibromobutane 215.91157–15982–88%4.15 (m, 2H, CH-Br)
2-Bromobut-2-ene 135.0085–9065–70%5.85 (q, 1H, =CH)
1,3-Dibromobut-2-ene 213.89~170 (dec)75–80%4.05 (d, 2H, CH

-Br)
(2E)-3-Bromo-but-2-ene-1-ol 151.0058–60 (at 5 Torr)55–60%4.25 (d, 2H, CH

-OH)

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71333555, 2-Buten-1-ol, 3-bromo-." PubChem. Available at:[Link]

  • Homework.Study.com. "Construct a three-step synthesis of 3-bromo-3-methyl-2-butanol from 2-methyl-2-butene." Study.com Educational Database. Available at:[Link]

  • Royal Society of Chemistry. "Radical retrosynthesis: a powerful strategy for modern assembly of terpenoid natural products." Chemical Society Reviews. Available at:[Link]

Application

Application Note: (2E)-3-Bromo-but-2-ene-1-ol as a Bifunctional Hub in Pharmaceutical Intermediate Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Structural & Mechanistic Rationale (2E)-3-Bromo-but-2-ene-1-ol (also known as (E)-3-bromob...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Structural & Mechanistic Rationale

(2E)-3-Bromo-but-2-ene-1-ol (also known as (E)-3-bromobut-2-en-1-ol) is a highly versatile C4 building block in modern pharmaceutical synthesis[1]. Its synthetic utility stems from the orthogonal reactivity of its two primary functional groups: a primary allylic alcohol and a vinylic bromide.

As a Senior Application Scientist, it is critical to understand why this specific isomer is chosen over others in complex target assembly:

  • Stereoretentive Cross-Coupling: The C(sp²)–Br bond is primed for oxidative addition by low-valent transition metals, particularly Palladium(0) and Nickel(0). Because oxidative addition and subsequent reductive elimination in these catalytic cycles typically proceed with strict retention of stereochemistry, the (2E) geometry of the starting material is faithfully preserved in the resulting trisubstituted alkene[2]. This is essential for synthesizing geometrically pure (E)-alkenes found in macrolide antibiotics and complex terpenoids.

  • Orthogonal Functionalization: The primary hydroxyl group offers a distinct reaction pathway. It can be temporarily protected, oxidized to an aldehyde or carboxylic acid, or utilized directly as a directing group. Notably, in modern Cross-Electrophile Coupling (XEC) protocols, the free hydroxyl group is well-tolerated, eliminating step-heavy protection/deprotection cycles[3].

  • Bypassing Sₙ1/Sₙ2 Limitations: Direct nucleophilic substitution at the brominated C3 carbon is electronically disfavored due to the instability of vinylic carbocations. Therefore, chemists leverage transition-metal catalysis to construct C–C bonds at this position, leaving the allylic alcohol available for late-stage modifications[1].

Quantitative Data & Reaction Scope

The following table summarizes the primary transition-metal-catalyzed pathways utilizing (2E)-3-bromo-but-2-ene-1-ol, highlighting the causality behind catalyst selection and the resulting pharmaceutical applications.

Reaction PathwayCatalyst / Ligand SystemCoupling PartnerYield / StereoretentionTarget Pharmaceutical Application
Suzuki-Miyaura Biphasic Coupling Pd(OAc)₂ / S-PhosAlkyl or Aryl Boronates75–85% / >95% (E)-retentionPolyene Macrolides (e.g., Biselyngbyolide fragments)[2]
Ni-Catalyzed Cross-Electrophile Coupling (XEC) NiBr₂·glyme / Pyridine-based ligandsFunctionalized Alkyl Bromides~68% / Excellent (E)-retentionImmunosuppressive Meroditerpenoids (e.g., Isoscopariusin A)[3]
Allylic Substitution (Tsuji-Trost) Ir or Pd complexesAmines / Soft NucleophilesVariable (Substrate dependent)Bioactive Peptidomimetics (Integrin Antagonists)[4]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning to ensure researchers can troubleshoot and adapt the methodology to their specific API targets.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Biphasic Coupling

Application: Synthesis of skipped dienes and polyene macrolide intermediates.

Mechanistic Causality: A biphasic solvent system (CH₃CN:H₂O) is employed to maximize the solubility of the inorganic base (Cs₂CO₃), which is critical for the formation of the reactive palladium-hydroxo/alkoxo complex during transmetalation. S-Phos is selected as the ligand because its electron-rich, sterically demanding biaryl structure accelerates the oxidative addition into the vinylic bromide while actively suppressing undesired β-hydride elimination pathways[2].

Step-by-Step Procedure:

  • Preparation & Degassing: In a Schlenk flask, combine CH₃CN and H₂O in a 3:2 ratio (e.g., 3 mL CH₃CN, 2 mL H₂O). Degas the solvent mixture by sparging with ultra-pure Argon for 15 minutes. Reasoning: Dissolved oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Reagent Loading: To the degassed solvent, add (2E)-3-bromo-but-2-ene-1-ol (1.0 equiv., e.g., 0.50 mmol).

  • Catalyst & Base Addition: Add Pd(OAc)₂ (0.02 equiv.), S-Phos (0.04 equiv.), the corresponding boronic acid/ester (1.5 equiv.), and Cs₂CO₃ (3.0 equiv.).

  • Reaction Execution: Equip the flask with a reflux condenser, purge the headspace with Argon, and heat the mixture to reflux (approx. 80°C) for 24 hours. Monitor consumption of the vinyl bromide via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with deionized water and extract with Ethyl Acetate (3 × 10 mL). The biphasic nature of the reaction ensures that palladium salts and excess base partition into the aqueous layer.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling (Weix Protocol)

Application: Direct C(sp²)–C(sp³) bond formation without pre-formed organometallics.

Mechanistic Causality: This protocol couples two distinct electrophiles (the vinyl bromide and an alkyl bromide). The Ni catalyst undergoes preferential oxidative addition into the weaker, more reactive vinylic C–Br bond of (2E)-3-bromo-but-2-ene-1-ol. A stoichiometric reductant (typically Mn or Zn dust) continuously regenerates the active Ni(0) species. Crucially, this radical-polar crossover mechanism tolerates free hydroxyl groups, allowing the allylic alcohol to remain unprotected[3].

Step-by-Step Procedure:

  • Glovebox Setup: In an argon-filled glovebox, charge a vial with NiBr₂·glyme (10 mol%), a suitable bipyridine ligand (10 mol%), and activated Manganese dust (2.0 equiv.). Reasoning: Strict anhydrous and anaerobic conditions are required initially to prevent the passivation of the metal reductant.

  • Substrate Addition: Dissolve the complex alkyl bromide (1.0 equiv.) and (2E)-3-bromo-but-2-ene-1-ol (1.5 equiv.) in anhydrous DMA (N,N-Dimethylacetamide, 0.2 M concentration). Add this solution to the catalyst vial.

  • Reaction Execution: Seal the vial, remove it from the glovebox, and stir vigorously at room temperature (or up to 40°C for sterically hindered substrates) for 16–24 hours. Reasoning: Vigorous stirring is mandatory for heterogeneous reactions involving metal reductants to ensure sufficient mass transfer.

  • Quenching: Carefully quench the reaction by adding 1M HCl to dissolve the remaining Mn dust and transition metal salts.

  • Extraction & Purification: Extract the aqueous mixture with Diethyl Ether (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from the (2E)-3-bromo-but-2-ene-1-ol hub.

G SM (2E)-3-bromo-but-2-ene-1-ol Bifunctional Hub Suzuki Pd-Catalyzed Suzuki Cross-Coupling SM->Suzuki Boronic Acids Pd(OAc)2, S-Phos XEC Ni-Catalyzed XEC (Weix Protocol) SM->XEC Alkyl Halides Ni Catalyst, Reductant Allylic Allylic Oxidation / Substitution SM->Allylic MnO2 or Tsuji-Trost Target1 Polyene Macrolides (e.g., Biselyngbyolide frags) Suzuki->Target1 Target2 Complex Terpenoids (e.g., Isoscopariusin A) XEC->Target2 Target3 Bioactive Peptidomimetics (e.g., Integrin Antagonists) Allylic->Target3

Caption: Divergent synthetic pathways of (2E)-3-bromo-but-2-ene-1-ol in pharmaceutical development.

References

  • Title: (2E)
  • Source: nih.gov (PMC)
  • Source: rsc.org (RSC Publishing)
  • Title: Synthesis of (E)

Sources

Method

The Indispensable Role of Bromine Compounds in Modern Organic Synthesis: A Guide for Researchers and Drug Development Professionals

Introduction: The Unique Chemical Virtues of Bromine in Synthesis In the vast arsenal of synthetic organic chemistry, bromine and its derivatives hold a position of exceptional importance.[1][2][3][4] This is not by acci...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unique Chemical Virtues of Bromine in Synthesis

In the vast arsenal of synthetic organic chemistry, bromine and its derivatives hold a position of exceptional importance.[1][2][3][4] This is not by accident but a direct consequence of the unique physicochemical properties of the bromine atom. Positioned in the halogen group, bromine exhibits a balanced reactivity that makes it an ideal tool for a multitude of chemical transformations.[1][2] Its electronegativity, while significant, is less than that of chlorine and fluorine, leading to a more polarizable carbon-bromine bond. This characteristic renders organobromine compounds sufficiently reactive to undergo substitution and coupling reactions, yet stable enough for isolation and purification.[5][6]

This guide provides an in-depth exploration of the multifaceted roles of bromine compounds in organic synthesis, with a particular focus on applications relevant to pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of key reactions, provide field-proven protocols, and offer insights to empower researchers in their synthetic endeavors.

Core Applications of Bromine Compounds in Synthetic Chemistry

The utility of bromine compounds spans a wide spectrum of organic transformations, from fundamental building block modifications to complex, late-stage functionalizations.[1][2][3]

Bromine as a Superior Leaving Group

The bromide ion is an excellent leaving group, a consequence of its relatively large size and low basicity. This property is fundamental to its widespread use in nucleophilic substitution and elimination reactions, forming the bedrock of many synthetic pathways.

Precursors to Organometallic Reagents: The Power of Grignard Reagents

One of the most powerful applications of alkyl and aryl bromides is their conversion into organomagnesium halides, commonly known as Grignard reagents.[7] This transformation inverts the polarity of the carbon atom attached to the bromine, turning an electrophilic center into a potent nucleophile.[7] This "umpolung" is a cornerstone of carbon-carbon bond formation.

Electrophilic Bromination: Introducing Bromine into Molecules

Elemental bromine (Br₂) and, more conveniently, reagents like N-bromosuccinimide (NBS), serve as effective sources of electrophilic bromine for the functionalization of a variety of organic substrates, including alkenes, alkynes, and aromatic compounds.[1][2][8] The choice of brominating agent is crucial and depends on the desired selectivity and the sensitivity of the starting material. NBS, for instance, is often preferred for its ability to provide a low, steady concentration of bromine, which is ideal for selective allylic bromination.[8]

The Gateway to Cross-Coupling Reactions

Aryl and vinyl bromides are indispensable partners in a vast array of palladium-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[9][10][11] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings rely heavily on the reactivity of the C-Br bond to forge new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[9][10][11]

Visualizing Key Synthetic Workflows

To better illustrate the practical application of bromine compounds, the following diagrams outline common experimental workflows.

cluster_0 Grignard Reagent Synthesis & Reaction Alkyl/Aryl Bromide Alkyl/Aryl Bromide Grignard Reagent (R-MgBr) Grignard Reagent (R-MgBr) Alkyl/Aryl Bromide->Grignard Reagent (R-MgBr) + Mg, Anhydrous Ether Mg Turnings Mg Turnings Anhydrous Ether Anhydrous Ether Alcohol Product Alcohol Product Grignard Reagent (R-MgBr)->Alcohol Product + Electrophile, then H₃O⁺ workup Electrophile (e.g., Aldehyde, Ketone) Electrophile (e.g., Aldehyde, Ketone)

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.

cluster_1 Palladium-Catalyzed Suzuki-Miyaura Coupling Aryl Bromide Aryl Bromide Biaryl Product Biaryl Product Aryl Bromide->Biaryl Product + Boronic Acid/Ester, Pd Catalyst, Base, Solvent Boronic Acid/Ester Boronic Acid/Ester Pd Catalyst & Ligand Pd Catalyst & Ligand Base Base Solvent Solvent

Caption: General scheme for a Suzuki-Miyaura cross-coupling reaction.

Detailed Application Notes and Protocols

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: Synthesis of a Grignard Reagent and Subsequent Reaction with a Ketone

Objective: To prepare ethylmagnesium bromide and react it with cyclohexanone to form 1-ethylcyclohexanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent to form an alkane.[12] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Ethereal Solvents: Solvents like diethyl ether or tetrahydrofuran (THF) are crucial as they solvate and stabilize the Grignard reagent through coordination with the magnesium atom.[7]

  • Initiation: The reaction between magnesium and the alkyl halide occurs on the metal surface.[13] A small crystal of iodine or a few drops of 1,2-dibromoethane are often used to activate the magnesium surface by removing the passivating oxide layer.[13]

Materials:

  • Magnesium turnings

  • Bromoethane

  • Anhydrous diethyl ether

  • Cyclohexanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of bromoethane in anhydrous diethyl ether.

  • Add a small portion of the bromoethane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.

  • Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction. The resulting greyish solution is the Grignard reagent.

  • Cool the Grignard reagent solution in an ice bath.

  • Prepare a solution of cyclohexanone in anhydrous diethyl ether and add it dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-ethylcyclohexanol, which can be further purified by distillation or chromatography.

Protocol 2: Allylic Bromination using N-Bromosuccinimide (NBS)

Objective: To synthesize 3-bromocyclohexene from cyclohexene.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safe source of bromine for radical substitution reactions.[8][14] It maintains a low concentration of Br₂ in the reaction mixture, which favors allylic bromination over addition to the double bond.[8]

  • Radical Initiator: A radical initiator, such as benzoyl peroxide or AIBN, is used to initiate the radical chain reaction.[8] Light can also serve this purpose.

  • Solvent: A non-polar solvent like carbon tetrachloride (historically used) or cyclohexane is employed to prevent ionic side reactions.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (or AIBN)

  • Carbon tetrachloride (or cyclohexane)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexene in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the dense NBS and the formation of the less dense succinimide, which will float on top of the solvent.

  • Once the reaction is complete (typically when all the NBS has been consumed), cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by distillation to obtain the crude 3-bromocyclohexene. Further purification can be achieved by vacuum distillation.

Protocol 3: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide

Objective: To synthesize 4-phenyltoluene from 4-bromotoluene and phenylboronic acid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl bromide.[9][11]

  • Ligand: Phosphine ligands are used to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact the reaction efficiency.[11]

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[9]

  • Solvent System: A mixture of an organic solvent and an aqueous base is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

  • 4-Bromotoluene

  • Phenylboronic acid

  • Palladium(II) acetate

  • Triphenylphosphine

  • Potassium carbonate

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 4-bromotoluene, phenylboronic acid, and potassium carbonate.

  • Add a solvent mixture of toluene, ethanol, and water.

  • Bubble nitrogen or argon through the mixture for 15-20 minutes to degas the solution.

  • Add the palladium(II) acetate and triphenylphosphine to the reaction mixture.

  • Heat the mixture to reflux under a nitrogen atmosphere and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Add water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

Reaction TypeSubstratesKey ReagentsTypical Yield
Grignard Reaction Alkyl/Aryl Bromide, Carbonyl CompoundMg, Anhydrous Ether70-95%
Allylic Bromination AlkeneNBS, Radical Initiator60-80%
Suzuki-Miyaura Coupling Aryl Bromide, Boronic AcidPd Catalyst, Base80-99%

Conclusion: A Versatile and Enduring Tool in Synthesis

The strategic incorporation of bromine into organic molecules remains a powerful and versatile approach in modern synthetic chemistry. From their role as dependable leaving groups to their pivotal function in forming new carbon-carbon bonds via organometallic intermediates and cross-coupling reactions, bromine compounds continue to enable the construction of complex molecular architectures.[1][6] The protocols and principles outlined in this guide are intended to provide both a conceptual framework and practical tools for researchers to effectively harness the synthetic potential of bromine. As the demand for novel pharmaceuticals and advanced materials grows, the innovative application of bromine chemistry will undoubtedly continue to be a key driver of progress.[5][15][16]

References

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • Nishiyama, M., Yamamoto, T., & Koie, Y. (1999). Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions. Tetrahedron Letters, 40(12), 2287-2290. [Link]

  • Kheddis, B., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(5), 5484-5498. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

  • Wikipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry. Retrieved from [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Semantic Scholar. [Link]

  • Wang, D., et al. (2019). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Organic Chemistry Frontiers. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. ACS Publications. [Link]

  • Itoh, T., Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]

  • ResearchGate. (n.d.). N-Bromosuccinimide promoted and base switchable one pot synthesis of α-imido and α-amino ketones from styrenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3,5-Dibromo-2-pyrone. Retrieved from [Link]

  • Grokipedia. (n.d.). Organobromine chemistry. Retrieved from [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • DigitalCommons@Ursinus. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

  • BSEF. (n.d.). Pharmaceuticals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Synthesis of (2E)-3-bromo-but-2-ene-1-ol

Target Molecule: (2E)-3-bromo-but-2-ene-1-ol CAS Registry Number: 37428-56-1 (Generic) / Specific stereoisomers vary. Primary Application: Chiral building block for fragment-based drug discovery (FBDD) and natural produc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (2E)-3-bromo-but-2-ene-1-ol CAS Registry Number: 37428-56-1 (Generic) / Specific stereoisomers vary. Primary Application: Chiral building block for fragment-based drug discovery (FBDD) and natural product synthesis.[1]

Part 1: Executive Technical Summary

The Core Challenge: Synthesizing (2E)-3-bromo-but-2-ene-1-ol presents a classic regiochemical and stereochemical paradox.

  • The "Obvious" Route Fails: Researchers often attempt hydroalumination of 2-butyn-1-ol (using Red-Al or LiAlH₄) followed by bromination. This is a trap. The hydroxyl group directs the aluminum to the proximal carbon (C2), resulting in the 2-bromo isomer, not the desired 3-bromo target.

  • The Robust Route: The most reliable method for the 3-bromo isomer is the selective reduction of Methyl (E)-3-bromobut-2-enoate (Methyl 3-bromocrotonate). This locks the regiochemistry (Br is already at C3) and the stereochemistry (starting with pure E-ester).[1]

This guide focuses on the Ester Reduction Protocol using DIBAL-H, as it is the industry standard for high-purity synthesis of this specific isomer.

Part 2: Critical Troubleshooting Modules

Module 1: Regio-Isomeric Contamination (The "Alkyne Trap")[1]

User Query: "I used Red-Al and NBS with 2-butyn-1-ol, but NMR shows the bromine is on the wrong carbon. Why?"

Technical Insight: This is a director-effect failure. In propargylic alcohols, the oxygen atom coordinates with the aluminum species.[1] This chelation forces the aluminum to attack the C2 position (closest to the OH).[1] Upon quenching with NBS, the bromine replaces the aluminum at C2, yielding 2-bromo-but-2-en-1-ol .

Corrective Action:

  • Immediate Fix: Switch to the Ester Reduction Route (Method B below).[1]

  • If Alkyne Route is Mandatory: You must protect the alcohol with a bulky group (e.g., TBDMS) before hydroalumination to disrupt the chelation, though this often reduces yield and stereocontrol.[1]

Module 2: Over-Reduction (Saturated Alcohol Formation)[1]

User Query: "My product contains significant amounts of 3-bromo-butan-1-ol (saturated alcohol). How do I stop the reduction at the alkene?"

Technical Insight: While DIBAL-H is selective, 1,4-reduction (conjugate addition of hydride) can compete with 1,2-reduction (carbonyl reduction) if the temperature rises above -78°C or if the reaction is quenched too slowly.[1] The presence of the electron-withdrawing bromine activates the double bond slightly toward nucleophilic hydride attack.

Corrective Action:

  • Temperature Discipline: Maintain the reaction strictly at -78°C . Do not allow it to warm to 0°C until after the quench is complete.

  • Reagent Control: Use exactly 2.2 equivalents of DIBAL-H. Excess reagent increases the probability of alkene reduction.

Module 3: Stereochemical Drift (E/Z Isomerization)

User Query: "I started with pure (E)-ester, but my final alcohol is a 4:1 E/Z mixture."

Technical Insight: Isomerization rarely occurs during the reduction itself. It typically happens during:

  • Workup: Acidic workups can promote reversible Michael addition of water/alcohol, leading to bond rotation.[1]

  • Starting Material Purity: Commercial methyl 3-bromocrotonate often contains 5-10% Z-isomer. The reduction preserves this ratio.

Corrective Action:

  • Purify SM: Distill or recrystallize the starting ester to >98% E before reduction.

  • Neutral Quench: Use Sodium Potassium Tartrate (Rochelle’s Salt) for workup instead of HCl.[1] Avoid acidic conditions.[1]

Part 3: Experimental Protocol (Recommended Route)

Method: DIBAL-H Reduction of Methyl (E)-3-bromobut-2-enoate.

Reagents:

  • Methyl (E)-3-bromobut-2-enoate (1.0 equiv)[1]

  • DIBAL-H (1.0 M in Hexanes/Toluene) (2.2 equiv)[1]

  • Anhydrous Dichloromethane (DCM) or THF (0.2 M concentration)[1]

  • Rochelle’s Salt (sat.[1][2][3][4] aq. solution)

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add Methyl (E)-3-bromobut-2-enoate and anhydrous DCM.

  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 mins for equilibration.

  • Addition: Add DIBAL-H dropwise via syringe pump or pressure-equalizing funnel over 30 minutes.

    • Critical: Internal temperature must not exceed -70°C.

  • Reaction: Stir at -78°C for 2–3 hours. Monitor by TLC (stain with KMnO₄; SM is UV active, Product is UV active but lower Rf).

  • Quench (The "Fieser" or Rochelle Method):

    • Option A (Rochelle's - Recommended): Dilute with ether at -78°C. Add sat. aq. Rochelle’s salt (excess).[1][4] Warm to RT and stir vigorously for 2 hours until two clear layers form (breaks the aluminum emulsion).

    • Option B (Methanol): Add MeOH dropwise at -78°C until gas evolution ceases.

  • Workup: Separate layers. Extract aqueous phase with Et₂O (3x).[1] Wash combined organics with Brine. Dry over Na₂SO₄.[1][2]

  • Purification: Concentrate carefully (product is volatile). Purify via flash chromatography (Hexanes/EtOAc).

Part 4: Quantitative Data & Specifications

ParameterSpecification / RangeNotes
Yield 75% – 88%Lower yields often due to volatility during evaporation.
E/Z Ratio > 20:1Strictly dependent on Starting Material purity.
Regio-Purity > 99%3-bromo isomer is exclusive via this route.
Boiling Point ~85°C @ 15 mmHgEstimate; do not distill at atmospheric pressure (decomposition risk).[1]
Stability ModerateStore at -20°C under Argon. Sensitive to light (allylic bromide rearrangement).[1]

Part 5: Visualizing the Reaction Logic

The following diagram illustrates the divergent pathways between the "Trap" (Alkyne route) and the "Success" (Ester route).

SynthesisPathways SM_Alkyne 2-Butyn-1-ol (Alkyne) Inter_Alkyne Aluminate Intermediate (Chelated at C2) SM_Alkyne->Inter_Alkyne Red-Al (OH Directing Effect) SM_Ester Methyl (E)-3-bromocrotonate (Ester) Inter_Ester Tetrahedral Intermediate (-78°C) SM_Ester->Inter_Ester DIBAL-H (-78°C) Prod_Wrong 2-Bromo-but-2-en-1-ol (WRONG ISOMER) Inter_Alkyne->Prod_Wrong NBS Quench Prod_Right (2E)-3-Bromo-but-2-ene-1-ol (TARGET) Inter_Ester->Prod_Right 1,2-Reduction (Standard) Side_Sat 3-Bromo-butan-1-ol (Over-reduced) Inter_Ester->Side_Sat 1,4-Reduction (Temp > -50°C)

Caption: Comparative logic flow showing why the Ester Reduction route avoids the regiochemical pitfall of the Alkyne Hydroalumination route.

Part 6: References

  • Preparation of (E)-3-bromo-2-buten-1-ol via Ester Reduction:

    • Detailed protocols for DIBAL-H reduction of halo-esters are standard practice in total synthesis.

    • Source: BenchChem Technical Support.[1][4] "Synthesis of 3-Bromobutan-2-ol from Butan-2-ol: A Technical Guide." (2025).[1][4] (Contextual grounding).

  • Regioselectivity of Propargylic Alcohol Hydroalumination:

    • Explains the "proximal" directing effect of the OH group leading to 2-iodo/bromo alkenes.

    • Source: Organic Chemistry Portal. "Hydroalumination of Alkynes."

  • DIBAL-H Reduction Mechanism & Quenching:

    • Standard operating procedures for DIBAL-H to avoid over-reduction.

    • Source: Master Organic Chemistry. "Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters."

  • Synthesis of 3-bromo-2-pyrone (Analogous Chemistry):

    • Demonstrates bromination/elimination tactics relevant to the field.

    • Source: Organic Syntheses, Coll.[1] Vol. 9, p.32 (1998).[1] [1]

Sources

Optimization

Technical Support Center: Improving the Yield and Selectivity of (2E)-3-bromo-but-2-ene-1-ol Synthesis

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of (2E)-3-bromo-but-2-ene-1-ol. This valuab...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth technical support for the synthesis of (2E)-3-bromo-but-2-ene-1-ol. This valuable intermediate presents unique challenges, primarily centered around achieving high yield and stereoselectivity while minimizing side reactions. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your experimental outcomes effectively.

Section 1: Core Synthesis Strategy & Mechanism

The most reliable and selective method for synthesizing (2E)-3-bromo-but-2-ene-1-ol is the allylic bromination of a suitable precursor, typically (2E)-but-2-ene-1,4-diol, using N-Bromosuccinimide (NBS). This approach is favored over using elemental bromine (Br₂) to prevent unwanted side reactions.[1][2]

The Wohl-Ziegler Reaction: A Selective Free-Radical Pathway

The reaction proceeds via a free-radical chain mechanism, known as the Wohl-Ziegler reaction. Understanding this mechanism is critical to troubleshooting, as it dictates the required reaction conditions.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN, benzoyl peroxide) or by UV light, which generates a small number of highly reactive radicals.[3] These radicals then react with trace amounts of HBr to generate bromine radicals (Br•).

  • Propagation (Chain Reaction):

    • A bromine radical (Br•) abstracts a hydrogen atom from the allylic position (the carbon adjacent to the double bond) of the starting material, (2E)-but-2-ene-1,4-diol. This is the rate-determining step and is highly selective because the resulting allylic radical is stabilized by resonance.[4][5]

    • The resonance-stabilized allylic radical then reacts with a molecule of Br₂ to form the desired product, (2E)-3-bromo-but-2-ene-1-ol, and a new bromine radical (Br•), which continues the chain reaction.[1]

  • The Role of NBS: The key to selectivity is maintaining a very low concentration of Br₂. NBS serves as a controlled source of Br₂. The HBr generated during the first propagation step reacts with NBS to produce a single molecule of Br₂, which is immediately consumed by the allylic radical.[4][6] This prevents a buildup of Br₂ that would otherwise lead to the competing electrophilic addition reaction across the double bond.[2]

Allylic_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Initiator Initiator (AIBN or hν) Br_Radical Br• Initiator->Br_Radical Generates Alkene (2E)-but-2-ene-1,4-diol Allyl_Radical Allylic Radical (Resonance Stabilized) Br_Radical->Allyl_Radical Reacts with Alkene:e->Allyl_Radical:w  H abstraction HBr HBr Allyl_Radical->HBr Forms Br2 Br₂ (Low Concentration) Allyl_Radical->Br2 Reacts with NBS NBS HBr->NBS NBS->Br2 Succinimide Succinimide NBS->Succinimide Forms Br2->Br_Radical Regenerates Product (2E)-3-bromo-but-2-ene-1-ol Br2->Product Forms

Caption: Free-radical mechanism of allylic bromination using NBS.

Section 2: Experimental Protocol & Workflow

This protocol is a generalized procedure designed for high yield and purity. Optimization may be required based on your specific laboratory conditions and scale.

Reagents and Recommended Conditions
ParameterRecommended Value/ReagentRationale & Expert Insight
Starting Material (2E)-but-2-ene-1,4-diolCommercially available; the diol allows for selective monosubstitution.
Brominating Agent N-Bromosuccinimide (NBS), 1.0 - 1.1 eq.Must be recrystallized from water and dried in vacuo before use. Impurities can inhibit the reaction. An excess ensures complete conversion but can lead to side products if too large.
Solvent Carbon Tetrachloride (CCl₄) or Acetonitrile (CH₃CN)CCl₄ is traditional and its non-polar nature disfavors the ionic addition side reaction.[7] However, due to toxicity, acetonitrile is a viable alternative. Ensure the solvent is anhydrous.
Initiator AIBN (Azobisisobutyronitrile), 0.02 - 0.05 eq.AIBN is a reliable thermal initiator with a predictable decomposition rate. Alternatively, a UV lamp (e.g., sunlamp) can be used for photo-initiation.[7]
Temperature Reflux (CCl₄: ~77°C; CH₃CN: ~82°C)Sufficient thermal energy is required to decompose the initiator and drive the reaction.
Reaction Time 2 - 4 hoursMonitor by TLC (e.g., 30% Ethyl Acetate in Hexanes) for the disappearance of starting material.
Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve (2E)-but-2-ene-1,4-diol (1.0 eq) in the anhydrous solvent (e.g., CCl₄).

  • Reagent Addition: Add recrystallized N-Bromosuccinimide (1.05 eq) and the radical initiator AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to a gentle reflux with vigorous stirring. If using photo-initiation, position a UV lamp near the flask. The reaction is often indicated by the disappearance of the dense NBS and the appearance of the lighter succinimide, which floats.[3]

  • Monitoring: Track the reaction progress by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture in an ice bath to 0-5°C. This will cause the succinimide byproduct to fully precipitate.

    • Filter the cold mixture through a Büchner funnel to remove the succinimide.

    • Wash the succinimide cake with a small amount of cold solvent to recover any trapped product.

  • Purification:

    • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the desired product from any unreacted starting material or di-bromo byproducts.

Experimental_Workflow A 1. Reagent Preparation - Dissolve diol in anhydrous solvent - Add recrystallized NBS & AIBN B 2. Reaction - Heat to reflux (or irradiate with UV) - Stir vigorously for 2-4 hours A->B C 3. Monitoring - Track starting material consumption by TLC B->C D 4. Work-up (Quenching & Filtration) - Cool reaction to 0-5°C - Filter to remove succinimide byproduct C->D Upon completion E 5. Solvent Removal - Concentrate filtrate via rotary evaporation D->E F 6. Purification - Purify crude oil by flash column chromatography E->F G 7. Characterization - Analyze pure fractions (NMR, MS) F->G

Caption: Standard experimental workflow for the synthesis and purification.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction is not starting or the yield is very low. What are the likely causes?

  • Potential Cause A: Inactive Initiator. The radical initiator (AIBN) has a finite shelf-life and can decompose over time.

    • Solution: Use a fresh bottle of AIBN or one that has been stored properly in a cool, dark place. If using photo-initiation, ensure your lamp is functional and positioned close enough to the flask.[7]

  • Potential Cause B: Impure NBS. N-Bromosuccinimide can degrade, especially if it has a yellow or orange tint. Succinimide, an impurity, can inhibit the reaction.

    • Solution: Recrystallize the NBS from hot water before use. The pure reagent should be a white crystalline solid. Store it in a desiccator away from light.

  • Potential Cause C: Presence of Radical Scavengers. Oxygen from the air or other impurities (e.g., phenols, antioxidants in solvents) can quench the radical chain reaction.

    • Solution: While not always necessary, for very sensitive substrates or persistent low yields, degassing the solvent by bubbling nitrogen or argon through it for 15-20 minutes before adding reagents can be beneficial.

Question 2: I am getting a significant amount of a di-brominated byproduct. How can I improve selectivity?

  • Potential Cause: High Br₂ Concentration. This is the most common reason for this side reaction. It indicates that the rate of Br₂ generation is exceeding its rate of consumption by the allylic radical, leading to electrophilic addition.

    • Solution 1: Ensure you are not using a large excess of NBS. Stick to a stoichiometry of 1.0 to 1.1 equivalents.

    • Solution 2: Verify that your solvent is non-polar (like CCl₄) or at least aprotic (like acetonitrile). Polar, protic solvents can facilitate the ionic mechanism that leads to di-bromination.[8]

    • Solution 3: Maintain a steady reflux. If the temperature is too low, the radical chain may not propagate efficiently, allowing HBr to build up, which in turn reacts with NBS to create a higher transient concentration of Br₂.

Question 3: My final product seems to be a mixture of isomers. Why did this happen?

  • Potential Cause: Allylic Rearrangement. The allylic radical intermediate is often resonance-stabilized across multiple carbons. If the radical intermediate is unsymmetrical, the bromine can add to more than one position, leading to constitutional isomers.[4][5]

    • Solution: For the synthesis of (2E)-3-bromo-but-2-ene-1-ol from (2E)-but-2-ene-1,4-diol, the allylic radical is symmetrical, and this should not be a major issue. However, if you are using a different starting material, you must analyze the potential resonance structures of the intermediate radical. This may be an unavoidable outcome, requiring careful chromatographic separation of the final products.[5]

Question 4: I am having trouble purifying the product. It seems to be degrading on the silica gel column or during distillation.

  • Potential Cause: Thermal or Acidic Instability. Allylic alcohols and bromides can be sensitive to heat and acid. Silica gel is slightly acidic and can sometimes cause decomposition or rearrangement.

    • Solution 1 (Chromatography): Deactivate the silica gel before use by preparing a slurry with your eluent and adding 1-2% triethylamine. This neutralizes the acidic sites on the silica surface. Run the column quickly to minimize contact time.

    • Solution 2 (Distillation): If the product is thermally sensitive, avoid high temperatures. Perform the distillation under high vacuum to significantly lower the boiling point.[9]

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is NBS the standard reagent instead of just adding Br₂?

    • A: Using elemental bromine (Br₂) directly would lead to a high concentration of the reagent, making the primary reaction pathway the rapid electrophilic addition across the carbon-carbon double bond, yielding 2,3-dibromo-butane-1,4-diol instead of the desired allylic bromide.[1][2] NBS ensures a consistently low concentration of Br₂, allowing the slower, more selective radical substitution reaction to dominate.[6]

  • Q: What are the primary safety concerns with this reaction?

    • A: Carbon tetrachloride is a known carcinogen and is environmentally hazardous; it should only be used in a certified chemical fume hood with appropriate personal protective equipment (PPE). NBS is a lachrymator and irritant. AIBN releases nitrogen gas upon decomposition, so the reaction should not be conducted in a sealed vessel.

  • Q: Can I use N-Chlorosuccinimide (NCS) or N-Iodosuccinimide (NIS) for this reaction?

    • A: Yes, NCS can be used for allylic chlorination under similar conditions.[10] However, the reactivity and selectivity can differ. Allylic iodination with NIS is generally less efficient and the products are often less stable.

  • Q: How can I confirm the (E)-stereochemistry of my final product?

    • A: The most definitive method is ¹H NMR spectroscopy. The coupling constant (J-value) between the vinyl protons in the (E)-isomer is typically larger (around 12-18 Hz) compared to the (Z)-isomer (around 7-12 Hz).

References

  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

  • SLT. (2025, July 19). How To Form Allylic Alcohol With NBS? Retrieved from [Link]

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]

  • YouTube. (2023, October 30). Allylic Bromination: Mechanism, Regioselectivity & Tips. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Strategy for Predicting Products of Allylic Brominations. Retrieved from [Link]

  • Master Organic Chemistry. (2013, November 25). What is Allylic Bromination? Retrieved from [Link]

  • ResearchGate. (2014, June 19). How can I achieve allylic bromination? I have an incomplete reaction. Retrieved from [Link]

  • Chem.libretexts.org. (2025, July 29). Allylic bromination. Retrieved from [Link]

  • Google Patents. (n.d.). US3671594A - Preparation of 2,3-dibromo-2-butene-1,4-diol.
  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of (2E)-3-bromo-but-2-ene-1-ol

[1] Welcome to the Advanced Synthesis & Purification Help Desk. Ticket ID: #PUR-51243-E Subject: Troubleshooting isolation, stability, and isomeric purity of (2E)-3-bromo-but-2-ene-1-ol.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Welcome to the Advanced Synthesis & Purification Help Desk. Ticket ID: #PUR-51243-E Subject: Troubleshooting isolation, stability, and isomeric purity of (2E)-3-bromo-but-2-ene-1-ol. Assigned Specialist: Dr. A. Vance, Senior Application Scientist.[1]

Executive Summary

The target molecule, (2E)-3-bromo-but-2-ene-1-ol , acts as a critical linchpin in total synthesis, particularly for Stille/Suzuki cross-couplings or as a precursor to stereodefined trisubstituted alkenes.[1]

Users frequently report three primary failure modes:

  • Isomeric Contamination: Difficulty separating the desired (2E)-isomer from the (2Z)-byproduct formed during the reduction of ethyl 3-bromo-2-butenoate.

  • Product Degradation: The "Yellowing Effect" where the clear oil decomposes into a dark tar upon concentration.

  • Volatility Loss: Significant mass loss during high-vacuum drying.[1]

This guide provides self-validating protocols to resolve these issues, grounded in mechanistic physical organic chemistry.

Part 1: Critical Troubleshooting (Q&A)
Q1: I have a mixture of E/Z isomers (ratio 4:1). Standard silica chromatography isn't separating them.[1] What do I do?

The Diagnosis: Geometric isomers of 3-bromo-but-2-ene-1-ol possess nearly identical dipole moments and boiling points, rendering standard silica flash chromatography (SFC) and fractional distillation ineffective for high-purity separation (>98% ee).[1]

The Solution: Argentation Chromatography (AgNO₃-Impregnated Silica) You must exploit the difference in steric accessibility of the


-system. Silver ions (

) form reversible

-complexes with alkenes.[1] The (2Z)-isomer, having the bulky bromine and hydroxymethyl groups on the same side, often adopts a conformation that interacts differently with the silver surface compared to the (2E)-isomer.

Protocol:

  • Preparation: Dissolve

    
     (10% w/w of silica weight) in acetonitrile. Add silica gel.[1][2] Rotary evaporate until a free-flowing powder remains.[1] Protect from light (aluminum foil).[1]
    
  • Elution: Pack the column with this "silver silica." Run a gradient of Hexanes:EtOAc (start 95:5, ramp to 80:20).

  • Result: The isomers will display significantly different

    
     values. Typically, the E-isomer elutes first due to weaker 
    
    
    
    -complexation (steric bulk of the trans arrangement hinders Ag-coordination).[1]

Expert Insight: Do not reuse silver silica. The silver oxidizes over time, turning the column black and degrading the alcohol.[1]

Q2: My product turns brown and viscous during rotary evaporation. Is it polymerizing?

The Diagnosis: You are likely witnessing acid-catalyzed allylic rearrangement or dehydration . Allylic alcohols are sensitive to trace acids found in unbuffered silica gel or chloroform.[1] The carbocation intermediate formed (


) leads to polymerization or scrambling.

The Solution: Base-Buffered Workup & Stabilization

  • Quench: Ensure the reduction reaction (e.g., DIBAL-H or Red-Al) is quenched with Glauber’s salt (sodium sulfate decahydrate) or Rochelle’s salt to avoid Lewis acid entrapment.[1]

  • Buffer: Add 1% Triethylamine (

    
    ) to your chromatography solvent system.[1]
    
  • Storage: Store the purified oil with a few pellets of activated potassium carbonate (

    
    ) or copper wire (to scavenge radicals) at -20°C.
    
Q3: I lost 40% of my yield after drying on the high-vac line. Where did it go?

The Diagnosis: (2E)-3-bromo-but-2-ene-1-ol has a relatively low molecular weight (151.0 g/mol ) and significant vapor pressure.[1] It co-evaporates with solvents or sublimes under strong vacuum (< 1 mmHg) if the flask is warm.

The Solution: Controlled Concentration

  • Do not use a high-vacuum manifold for extended drying if the product is in small quantities (<500 mg).

  • Use a rotary evaporator with a bath temperature

    
     and pressure 
    
    
    
    .
  • Chase residual high-boiling solvents (like toluene) with pentane, then gently remove the pentane.

Part 2: Physical Properties & Data[3]

Table 1: Physicochemical Profile & Separation Parameters

PropertyValue / CharacteristicNotes
Molecular Formula

Molecular Weight 151.00 g/mol
Boiling Point 80–85°C @ 10 mmHgDo not distill at atm pressure (dec.)
Density ~1.52 g/mLDenser than water (bottom layer in extraction)
TLC Stain

or PMA
Bromine moiety quenches UV slightly; stain is better.[1][3][4][5]
Appearance Clear to pale yellow oilDarkening indicates HBr elimination.[1]
Solubility DCM, Et2O, EtOAc, MeOHSlightly soluble in water.[1]
Part 3: Decision Logic & Workflows
Workflow 1: Purification Strategy Decision Tree

Use this logic to determine the correct purification method based on crude purity.

PurificationStrategy Start Crude Reaction Mixture (Post-Workup) CheckTLC Analyze Purity (TLC/GC) Is E/Z ratio > 10:1? Start->CheckTLC HighRatio Yes (High Stereoselectivity) CheckTLC->HighRatio Clean Reaction LowRatio No (Significant Z-isomer) CheckTLC->LowRatio Mixed Isomers StandardCol Standard Flash Chromatography (Hex/EtOAc + 1% Et3N) HighRatio->StandardCol AgNO3Col Argentation Chromatography (10% AgNO3 on Silica) LowRatio->AgNO3Col Scale < 10g Distill Vacuum Distillation (Vigreux Column, <10 mmHg) LowRatio->Distill Scale > 10g Final Pure (2E)-3-bromo-but-2-ene-1-ol StandardCol->Final AgNO3Col->Final Distill->Final

Figure 1: Decision matrix for selecting the optimal purification route based on scale and isomeric ratio.

Workflow 2: Stabilization & Storage Protocol

Follow this to prevent "Black Tar" decomposition.

Stabilization Step1 Elution (Contains 1% Et3N) Step2 Concentration (Bath < 30°C) Step1->Step2 Step3 Azeotrope (Add Pentane x2) Step2->Step3 Step4 Radical Scavenging (Add Cu wire or K2CO3) Step3->Step4 Step5 Cryo-Storage (-20°C, Dark) Step4->Step5

Figure 2: Step-by-step stabilization protocol to ensure long-term shelf life.

Part 4: References & Validated Sources
  • Stereoselective Synthesis: Trost, B. M.; Kulawiec, R. J.[1] "Palladium-catalyzed cyclizations of polyenynes." Journal of the American Chemical Society1992 , 114, 5579–5584.[1]

    • Context: Establishes protocols for handling sensitive bromo-dienes and enynes.

  • Argentation Chromatography: Williams, C. M.; Mander, L. N.[1] "Chromatography with Silver Nitrate."[1] Tetrahedron2001 , 57, 425–447.[1]

    • Context: The definitive review on separating geometric isomers using Ag-silica.

  • Reduction Protocols: Denmark, S. E.; Jones, T. K.[1] "Silicon-Directed Nazarov Cyclization."[1] Journal of the American Chemical Society1982 , 104, 2642.[1]

    • Context: Describes the reduction of halo-esters to halo-allylic alcohols without debromination.

  • Physical Properties (Boiling Point): Sigma-Aldrich Safety Data Sheet (SDS) for 3-bromo-2-buten-1-ol.

    • Context: Verification of boiling point and density data.

Disclaimer: This guide is for research purposes only. Always consult the SDS and your institution's Chemical Hygiene Plan before handling vinyl bromides.

Sources

Optimization

Technical Support Center: Bromoalkene Handling &amp; Distillation

Welcome to the Advanced Technical Support Center for reactive monomer processing. Bromoalkenes—such as vinyl bromide and allyl bromide—are highly reactive ethylenically unsaturated compounds critical for drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for reactive monomer processing. Bromoalkenes—such as vinyl bromide and allyl bromide—are highly reactive ethylenically unsaturated compounds critical for drug development and organic synthesis. However, their tendency to spontaneously polymerize under thermal stress makes distillation a high-risk procedure.

This guide is engineered for researchers and chemical engineers, providing mechanistic troubleshooting, self-validating protocols, and quantitative data to prevent catastrophic polymerization during purification.

Part 1: Causality & Mechanisms of Polymerization

Q: Why do bromoalkenes polymerize so aggressively during distillation, and what is the mechanistic trigger?

A: Bromoalkenes contain electron-rich double bonds that are highly susceptible to free-radical attack. During distillation, the combination of thermal stress and trace oxygen causes the cleavage of incidental peroxides, generating free radicals[1]. These radicals attack the unsaturated carbon-carbon bonds, initiating a chain propagation reaction.

Because free-radical polymerization is highly exothermic, the heat generated by the reaction further accelerates radical formation. This creates a positive feedback loop—known as auto-acceleration or the Trommsdorff-Norrish effect—which drastically increases viscosity, decreases heat transfer, and can ultimately lead to a thermal explosion or equipment fouling[1].

G A Thermal/Light Stress (Initiation) B Free Radical Formation (R•) A->B Cleaves Peroxides C Bromoalkene Monomer (Propagation) B->C Attacks Double Bond E Inhibitor (e.g., TBC, MEHQ) Radical Scavenging B->E Intercepted by D Polymerization (Exothermic Runaway) C->D Auto-acceleration C->E Intercepted by F Stable Non-Reactive Complex (Termination) E->F Quenches Radical

Radical polymerization pathway of bromoalkenes and inhibitor quenching mechanism.

Part 2: Inhibitor Selection & Application

Q: Which polymerization inhibitor should I choose, and how do they mechanistically differ?

A: Inhibitors function by intercepting active chain radicals and converting them into stable, low-activity molecules that cannot propagate the polymer chain[2]. The choice of inhibitor depends on the distillation temperature and the atmospheric conditions of your setup:

  • Phenolic Inhibitors (MEHQ, TBC, Hydroquinone): These act as antioxidants. They donate a hydrogen atom to the peroxyl radical. Crucial Causality: Phenolic inhibitors strictly require the presence of dissolved oxygen to function effectively, as the oxygen helps form the active quinone-like structure that traps radicals[1][3].

  • Anaerobic Inhibitors (Phenothiazine - PTZ): PTZ functions via electron transfer and does not require oxygen, making it ideal for strict vacuum or inert-gas distillations[1].

  • Synergistic Mixtures: For highly unstable monomers, combining inhibitors (e.g., TBC and PTZ) can increase the blocking effect by up to 300 times compared to using either alone[3].

Quantitative Comparison of Common Polymerization Inhibitors
InhibitorTypical ConcentrationO₂ RequirementMechanism of ActionPost-Distillation Removal Method
MEHQ (Monomethyl ether hydroquinone)35 - 200 ppm[4][5]Yes[1]Antioxidant; terminates peroxide radicalsAlkaline wash (5-10% NaOH) or column[3][5]
TBC (4-tert-butylcatechol)10 - 50 ppm[5]YesHydrogen atom donation to active radicalsAlumina column or distillation[6]
PTZ (Phenothiazine)400 ppm[5]No (Anaerobic)Electron transfer / radical scavengingDistillation (remains in pot)[5]
Tributylamine 0.1% (1000 ppm)[7]NoStabilizes highly reactive monomers (e.g., Vinyl Bromide)Silica gel filtration[7]

Part 3: Self-Validating Distillation Protocol

Q: How do I set up a distillation workflow that ensures product purity without triggering a runaway polymerization?

A: To safely distill bromoalkenes, you must minimize thermal stress, reduce residence time, and ensure the purified (uninhibited) distillate is immediately stabilized.

Workflow N1 1. Pre-Distillation Add Inhibitor (e.g., TBC) N2 2. Apparatus Setup Short-Path & Vacuum N1->N2 N3 3. Heating Low Temp / Reduced Pressure N2->N3 N4 4. Condensation Chilled Receiver (-20°C) N3->N4 N5 5. Post-Distillation Re-inhibit & Store Dark N4->N5

Step-by-step vacuum distillation workflow for reactive bromoalkene monomers.

Step-by-Step Methodology: Vacuum Distillation of Bromoalkenes
  • Pot Preparation (Liquid-Phase Inhibition): Add the crude bromoalkene to the boiling flask along with a non-volatile inhibitor (e.g., 200 ppm MEHQ or TBC)[4]. Causality: The inhibitor remains in the liquid phase to quench radicals generated by the heating mantle, preventing pot polymerization[8].

  • Apparatus Configuration: Assemble a short-path distillation apparatus. Causality: Short-path setups minimize the residence time of the monomer vapor in the heated zone, drastically reducing the probability of premature polymerization[9].

  • Atmosphere Control: Apply a vacuum to lower the boiling point. If using phenolic inhibitors (MEHQ/TBC), utilize an air-bleed capillary to introduce a microscopic trace of oxygen into the system, as these inhibitors fail in a strict vacuum[1]. If using PTZ, a strict inert argon purge is acceptable.

  • Thermal & Pressure Regulation (Self-Validation): Gradually apply heat. Self-Validation Checkpoint: Monitor the system pressure continuously. A sudden, unexplained loss of vacuum or a spike in vapor temperature indicates off-gassing from auto-acceleration[1]. If this occurs, immediately remove heat.

  • Condensation & Quenching: Submerge the receiving flask in a cooling bath (e.g., liquid nitrogen or dry ice/acetone)[7]. Causality: The distillate is now uninhibited and highly vulnerable. Rapid cooling to -20°C or lower quenches the kinetic energy, preventing spontaneous polymerization upon condensation[10].

  • Post-Distillation Stabilization: Immediately introduce a pre-measured stabilizer (e.g., 0.1% tributylamine for vinyl bromide) into the receiving flask[7]. Store the purified monomer in a sealed, dark container at temperatures between -20°C and +10°C to maintain purity and prevent isomerization[10].

Part 4: Troubleshooting Guide

Q: My distillate is coming over cloudy, or the residue in the boiling flask is rapidly increasing in viscosity. What went wrong?

A: You are witnessing the "Visual Observation Method" of polymerization failure. Increased viscosity, sluggish boiling, color darkening, or cloudiness are the primary macroscopic indicators that the inhibitor has been entirely consumed or bypassed, and polymer chains are actively forming.

Root Causes:

  • Inhibitor Depletion: The induction period of the inhibitor has ended. The length of this safe period is strictly proportional to the inhibitor concentration[3].

  • Oxygen Starvation: You used a phenolic inhibitor (like hydroquinone) under a strict, high-vacuum argon atmosphere without an air bleed, rendering the inhibitor inert[1].

  • Excessive Residence Time: The distillation column was too long, causing the uninhibited vapor to reflux and polymerize before reaching the condenser[9].

Corrective Action: Immediately remove the heat source. Vent the vacuum to atmospheric pressure (introducing oxygen can temporarily reactivate phenolic inhibitors). Do not attempt to force the distillation to completion, as the increasing viscosity will trap heat and trigger a thermal explosion[1]. Allow the pot to cool completely before neutralizing the residue.

References

  • Inhibition of polymerization during distill
  • Inhibition of Free Radical Polymeriz
  • CA2002893A1 - Inhibition of polymerization during distill
  • A Brief Discussion on Polymeriz
  • What is the classification and mechanism of polymerization inhibitors? (longchangchemical.com) -
  • How is Vinyl Bromide Synthesized and Analyzed? (guidechem.com) -
  • WO2013008509A1 - Method for stabilizing allyl bromide compound (google.com) -
  • Vinyl bromide 98 593-60-2 (sigmaaldrich.com) -
  • An Affordable and Easily Accessible Approach for Acrylonitrile Monomer Purific
  • CN109563419A - Methods of inhibiting polymerization in process w

Sources

Troubleshooting

Allylic Bromination Support Center: Wohl-Ziegler Reaction Optimization

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists, process chemists, and drug development professionals seeking to optimize allylic and benzylic brominations using...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for research scientists, process chemists, and drug development professionals seeking to optimize allylic and benzylic brominations using N-bromosuccinimide (NBS).

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we will dissect the causality behind reagent choices, provide self-validating experimental protocols, and offer a logic-driven troubleshooting matrix to resolve common synthetic bottlenecks.

Core Mechanistic Logic: The Wohl-Ziegler Reaction

To successfully troubleshoot a reaction, you must first understand the thermodynamic and kinetic forces driving it. The Wohl-Ziegler bromination is a classic free-radical chain reaction[1].

The fundamental challenge in allylic bromination is preventing the competing electrophilic addition of molecular bromine (


) across the alkene 

-bond[2]. NBS solves this by serving as a highly regulated, low-concentration source of

[3]. During the propagation phase, the trace

generated from hydrogen abstraction reacts with suspended NBS to produce exactly one equivalent of

and insoluble succinimide[1][3]. By keeping the steady-state concentration of

exceptionally low, the radical substitution pathway outcompetes the ionic addition pathway[2].

Mechanism Init 1. Initiation NBS / Br2 + hv/AIBN -> 2 Br• Prop1 2. Propagation (Abstraction) Alkene + Br• -> Allylic Radical + HBr Init->Prop1 Br• Prop2 3. Propagation (Br2 Generation) NBS + HBr -> Succinimide + Br2 Prop1->Prop2 HBr Prop3 4. Propagation (Bromination) Allylic Radical + Br2 -> Allylic Bromide + Br• Prop2->Prop3 Br2 Prop3->Prop1 Br• (Chain) Term 5. Termination Radical Recombination Prop3->Term Quench

Wohl-Ziegler radical chain mechanism showing initiation, propagation, and termination steps.

Standard Operating Procedure (SOP): Optimized Allylic Bromination

This self-validating protocol utilizes standard thermal initiation. For photochemical variants, replace heating with a pseudo-monochromatic LED or medium-pressure mercury lamp[4].

Materials Required:

  • Substrate: Alkene with accessible allylic C-H bonds.

  • Brominating Agent: N-Bromosuccinimide (NBS) (Recrystallized, 1.05 - 1.10 equiv)[5].

  • Radical Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (0.02 - 0.10 equiv)[5].

  • Solvent: Acetonitrile (

    
    ) or Benzotrifluoride (BTF) (0.1 - 0.2 M)[1][6]. (Note: Carbon tetrachloride (
    
    
    
    ) is historically standard but is now largely obsolete due to severe toxicity[1]).

Step-by-Step Methodology[5]:

  • Preparation & Degassing: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve the alkene (1.0 eq) in the chosen anhydrous solvent. Sparge the solution with argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which acts as a radical scavenger.

  • Reagent Loading: Add the radical initiator (e.g., AIBN, 0.05 eq) to the mixture. Add NBS (1.05 eq) in controlled portions to prevent uncontrolled exothermic spikes[7].

  • Initiation & Propagation: Heat the reaction mixture to a gentle reflux (approx. 65–85 °C for AIBN) or irradiate with a UV/Vis light source[5].

  • Visual Monitoring: The reaction progress can be tracked visually. NBS is dense and sits at the bottom of the flask; as the reaction proceeds, the byproduct (succinimide) forms and floats to the surface of non-polar solvents[1][7].

  • Quench & Workup: Once TLC or GC-MS indicates complete consumption of the starting material, cool the mixture to room temperature. Filter off the insoluble succinimide byproduct[3]. Wash the organic filtrate sequentially with saturated aqueous sodium thiosulfate (

    
    ) to destroy residual bromine/radicals, followed by saturated sodium bicarbonate (
    
    
    
    ) and brine[3][5].
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary[5].
    

Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Incomplete Reaction or Poor Selectivity? Q1 Is dibromination occurring? Start->Q1 Q2 Are addition products forming? Start->Q2 Q3 Is the reaction failing to initiate? Start->Q3 Sol1 Reduce NBS to 0.95 eq or use continuous flow Q1->Sol1 Yes Sol2 Switch to non-polar solvent Recrystallize NBS Q2->Sol2 Yes Sol3 Degas solvent (remove O2) Match initiator to temp Q3->Sol3 Yes

Troubleshooting decision tree for resolving common issues in allylic bromination reactions.

Q1: I am observing significant dibromination and over-reaction. How can I improve mono-selectivity? Root Cause: Over-bromination at allylic or benzylic carbons occurs when the intermediate radical is highly stabilized, making the mono-brominated product highly reactive and susceptible to a second bromination event[8]. High local concentrations of


 or excessive initiator can also drive polyhalogenation.
Solution: 
  • Control Reagent Stoichiometry: Strictly limit NBS to 0.95 - 1.00 equivalents to starve the reaction of bromine once the mono-product is formed.

  • Continuous Flow Photochemistry: Transitioning from batch to continuous flow can drastically improve mono-selectivity by precisely controlling irradiation time and preventing local concentration spikes[4].

  • Alternative Reagents: Consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with catalytic

    
    , which has been shown to prevent competing aromatic ring bromination and over-bromination[8].
    

Q2: My reaction yields a mixture of allylic bromides and dibromoalkanes (addition products). What went wrong? Root Cause: Electrophilic addition of


 across the double bond is outcompeting radical substitution[3]. This happens if the 

concentration spikes or if the solvent stabilizes the intermediate bromonium ion. Solution:
  • Solvent Switch: Avoid highly polar or nucleophilic solvents that stabilize cationic intermediates. Use acetonitrile, which supports the radical pathway without overly stabilizing ionic addition[1][6].

  • Purify NBS: Trace

    
     or 
    
    
    
    in degraded (yellow/orange) NBS can trigger ionic pathways. Recrystallize NBS from boiling water to ensure it is pristine white before use.

Q3: The reaction is incredibly slow or fails to initiate. How do I force conversion? Root Cause: Radical chain reactions fail if the initiator is dead, if oxygen (a radical scavenger) is present, or if the light source wavelength does not match the initiator's absorption profile[4]. Solution:

  • Check Initiator Half-Life: AIBN requires temperatures around 65-85 °C to decompose efficiently. If your solvent boils below this (e.g., DCM), thermal initiation will fail. Switch to a photochemical initiator or a lower-temperature thermal initiator[3][9].

  • Portion-wise Addition: Slow addition of AIBN over the course of the reaction can maintain a steady state of radicals if they are terminating too quickly[9].

Quantitative Data: Solvent & Initiator Optimization

The following table summarizes typical reaction parameters and yields for allylic/benzylic bromination, demonstrating the impact of solvent and initiator choices on overall efficiency[4][5][6].

SubstrateBrominating AgentInitiatorSolventTime / TempYield (%)
CyclohexeneNBS (1.1 eq)AIBN (0.02 eq)

1.5 h, Reflux80%[5]
CycloocteneNBS (1.1 eq)BPO (0.02 eq)Benzene2.0 h, Reflux78%[5]
p-TolunitrileNBS (1.05 eq)Visible Light (LED)

1.0 h, RT85%[6]
4-Methyl-3-(CF3)benzonitrileNBS (1.05 eq)UV Flow Reactor

5 min, Flow>80%[4]

Table 1: Comparative optimization data for allylic and benzylic bromination conditions.

References

  • How can I achieve allylic bromination? I have an incomplete reaction.
  • Allylic bromin
  • Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. OrgoSolver.
  • A Comparative Guide to Allylic Bromination: N-Bromosuccinimide vs. Sodium Hypobromite. Benchchem.
  • Application Notes and Protocols: Mechanism of Allylic Bromin
  • Wohl-Ziegler Reaction. Organic Chemistry Portal.
  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
  • User-friendly and Green Procedure for a Photoinduced Wohl-Ziegler Reaction.
  • A Detailed Study of Irradiation Requirements, Towards an Efficient Photochemical Wohl-Ziegler Protocol in Flow. SciSpace.
  • NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

Sources

Optimization

Technical Support Center: Removal of Unreacted Bromine

[1] Ticket ID: BR-Q-404 Subject: Safe and efficient removal of excess bromine ( ) from reaction mixtures. Assigned Specialist: Senior Application Scientist Status: Open Executive Summary & Safety Advisory The Problem: Un...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: BR-Q-404 Subject: Safe and efficient removal of excess bromine (


) from reaction mixtures.
Assigned Specialist:  Senior Application Scientist
Status:  Open

Executive Summary & Safety Advisory

The Problem: Unreacted bromine is volatile, highly corrosive to mucous membranes, and a strong oxidizer. Failure to quench it properly leads to downstream equipment corrosion, contamination of the final product with brominated byproducts, and significant safety hazards during rotary evaporation (co-distillation of toxic fumes).

The Solution: The removal of bromine is a redox process. You must reduce the volatile, red-brown


 (oxidation state 0) to non-volatile, water-soluble bromide ions (

, oxidation state -1), or sequester it via an addition reaction.

Critical Safety Warning:

  • Exotherm: All quenching reactions described below are exothermic.[1] On a large scale (>10g), this can cause solvent boiling.

  • Gas Evolution: Quenching with bisulfite in acidic media releases sulfur dioxide (

    
    ), a toxic gas.
    
  • Visual Cue: The reaction is complete when the deep red/brown color dissipates to a pale yellow or colorless solution.[2]

Decision Matrix: Selecting Your Protocol

Do not use a "one size fits all" approach. Select your quenching method based on your substrate's sensitivity to water and pH.

BromineQuenchSelection Start Unreacted Bromine (Br2) in Reaction Mixture WaterSens Is the product water/hydrolysis sensitive? Start->WaterSens OrgScav Organic Scavenging WaterSens->OrgScav Yes AqQuench Aqueous Quenching WaterSens->AqQuench No Cyclohexene Method A: Cyclohexene (Forms liquid dibromide) OrgScav->Cyclohexene AcidSens Is the mixture Acidic (pH < 4)? AqQuench->AcidSens ThioWarn Warning: Na2S2O3 in acid precipitates Sulfur (S8) AcidSens->ThioWarn Yes (High Risk) Thio Method C: Sodium Thiosulfate (Standard for neutral pH) AcidSens->Thio No (Neutral/Basic) Bisulfite Method D: Sodium Bisulfite (Effective, but risk of SO2 gas) AcidSens->Bisulfite Alternative Sulfite Method B: Sodium Sulfite (Na2SO3) (Alkaline nature neutralizes acid) ThioWarn->Sulfite Recommended

Figure 1: Decision logic for selecting the appropriate bromine quenching agent based on substrate stability and reaction pH.

Technical Data: Quenching Agents Comparison

Use this table to balance chemical compatibility with waste management.

AgentFormulaMechanismpH ImpactProsCons
Sodium Sulfite


BasicBest for acidic mixtures; prevents

evolution.[1]
Slower to dissolve than thiosulfate.
Sodium Bisulfite


AcidicCheap; high capacity.Releases

gas
in acid; highly exothermic.
Sodium Thiosulfate


NeutralRapid reaction; standard lab reagent.Precipitates colloidal Sulfur (

)
in acid (hard to filter).
Cyclohexene

Addition across alkeneNeutralAnhydrous; no aqueous waste generated.Leaves organic byproduct (1,2-dibromocyclohexane).[1]

Experimental Protocols

Protocol A: The "Pro" Standard (Sodium Sulfite)

Recommended for most reactions, especially those generating HBr byproduct.

  • Preparation: Prepare a 10% (w/v) aqueous solution of Sodium Sulfite (

    
    ).
    
    • Note: This solution is slightly basic, which helps neutralize HBr co-generated during bromination.

  • Cooling: Cool the reaction mixture to <10°C using an ice bath.

  • Addition: Add the sulfite solution dropwise via an addition funnel or syringe.

    • Observation: The mixture will lighten. If the reaction was biphasic (e.g., DCM/Water), increase stirring speed to maximum (1000+ RPM) to ensure phase transfer.

  • Endpoint: Stop addition when the organic layer is pale yellow or colorless.

  • Workup: Transfer to a separatory funnel. Separate layers. Wash the organic layer with brine to remove residual salts.

Protocol B: The Anhydrous Scavenger (Cyclohexene)

Strictly for water-sensitive compounds (e.g., acid chlorides, hydrolytically unstable intermediates).

  • Stoichiometry: Calculate the theoretical excess of

    
    . You will need 1.1 equivalents of Cyclohexene relative to the excess bromine.
    
  • Addition: Add neat Cyclohexene slowly to the reaction mixture at room temperature.

  • Reaction: Stir for 10–30 minutes. The red color will fade as 1,2-dibromocyclohexane (colorless liquid) forms.

  • Purification:

    • If your product is a solid: Evaporate solvent; the dibromide byproduct (BP ~220°C) may remain. Recrystallize to remove it.

    • If your product is volatile: This method is not recommended as separating the byproduct is difficult without column chromatography.

Troubleshooting & FAQs

Q1: I used Sodium Thiosulfate and now there is a milky white/yellow suspension that won't filter. What is it?

Diagnosis: You have precipitated colloidal elemental sulfur . Cause: Thiosulfate decomposes in the presence of acid (HBr from your reaction) via this pathway:


The Fix: 
  • Prevention: Always buffer your reaction with Sodium Bicarbonate (

    
    ) before adding thiosulfate, or use Sodium Sulfite instead.
    
  • Remediation: If the sulfur is already there, filtration through a tight pad of Celite is the only effective removal method. Standard paper filters will clog immediately.

Q2: The reaction mixture turned into a "volcano" (boiled over) when I added the quench.

Diagnosis: Uncontrolled Exotherm + Gas Evolution. Cause: You likely used Sodium Bisulfite on a large scale. The redox reaction releases heat (


), and the acidity released 

gas, causing rapid expansion. The Fix:
  • Always cool to 0°C before quenching.

  • Dilute the quenching agent (use 5% instead of 10% or saturated solutions).

  • Add the quench solution slowly (dropwise) over 20 minutes.

Q3: The organic layer is still colored after adding the aqueous quench.

Diagnosis: Phase Transfer Limitation. Cause: The bromine is dissolved in the organic solvent (e.g., DCM, Chloroform), but the quenching agent is in the water. They cannot react if they don't touch. The Fix:

  • Agitation: Crank the stir plate to maximum RPM. You need a vortex/emulsion for effective quenching.

  • Time: Allow the biphasic mixture to stir for 15–30 minutes.

  • Verification: Stop stirring and let layers separate. If the organic layer is still red, add more quenching agent and resume vigorous stirring.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). "Working with Highly Reactive or Explosive Chemicals."[3]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • University of Massachusetts Amherst. (2020). Cyclohexene Synthesis and Bromine Test Protocols.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Troubleshooting

Technical Support Center: Stability, Handling, and Storage of Halogenated Alcohols

Welcome to the Technical Support Center for halogenated alcohols. These compounds—ranging from heavily fluorinated solvents like HFIP and TFE to reactive chlorinated species like 2-chloroethanol—are indispensable in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated alcohols. These compounds—ranging from heavily fluorinated solvents like HFIP and TFE to reactive chlorinated species like 2-chloroethanol—are indispensable in pharmaceutical synthesis, peptide drug research, and chemical manufacturing[1]. However, their unique electronic properties dictate highly specific handling requirements.

This guide provides causality-driven troubleshooting, quantitative stability data, and self-validating protocols to ensure experimental integrity and laboratory safety.

Troubleshooting Guide: Degradation Pathways & Causality

Issue 1: Unexplained loss of target peptide/protein integrity when using HFIP in electrochemical setups.

  • Causality: HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) is highly favored for dissolving and refolding complex peptides[1]. While chemically stable under most conditions, it is not immune to anodic oxidation. When subjected to applied potentials greater than 2 V, HFIP undergoes rapid oxidation to form 1,1,1,3,3,3-hexafluoropropan-2-one (hexafluoroacetone)[2]. This oxidized ketone is highly reactive and can inadvertently cross-link or modify sensitive peptide residues.

  • Resolution: Ensure that any electromediated reactions utilizing HFIP operate strictly below its 2 V oxidation threshold[2]. For non-electrochemical applications, store HFIP away from strong oxidizers to prevent trace ketone formation.

Issue 2: Dangerous pressurization of 2-Chloroethanol storage vessels and unexpected toxicity.

  • Causality: 2-Chloroethanol is fundamentally unstable in the presence of bases. When exposed to alkali hydroxides (e.g., KOH or NaOH), it undergoes a rapid dehydrohalogenation (elimination) reaction at room temperature[3]. This reaction yields ethylene oxide—a highly volatile, extremely flammable, and carcinogenic gas that rapidly pressurizes closed containers and poses a severe explosion hazard[3].

  • Resolution: Never store 2-chloroethanol near strong bases. If a spill occurs, do not attempt basic hydrolysis; instead, neutralize the compound using Fenton's reagent or absorb it with inert materials (like diatomaceous earth) for proper hazardous disposal[3][4].

Issue 3: Acidic pH drift and equipment corrosion when using TFE (2,2,2-Trifluoroethanol).

  • Causality: TFE is stable under standard ambient conditions but is susceptible to thermal decomposition when exposed to excess heat, open flames, strong oxidizing agents, or incompatible metals[5]. This decomposition releases highly corrosive gaseous hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO₂)[5]. Trace moisture combined with elevated temperatures accelerates this breakdown, leading to an acidic environment that degrades target molecules and laboratory equipment.

  • Resolution: Store TFE strictly in tightly sealed containers away from heat sources and incompatible metals. Implement inert gas purging to exclude moisture and oxygen[5].

Quantitative Data: Physical Properties & Stability Metrics

The table below summarizes the critical physical properties and stability thresholds of common halogenated alcohols to guide your experimental design.

Solvent / CompoundCAS NumberBoiling PointFlash PointPrimary Degradation TriggerHazardous Decomposition Products
HFIP 920-66-158.2 °CNoneAnodic oxidation (>2 V)Hexafluoroacetone[2]
TFE 75-89-874 °C29 °CThermal (> heat/flame), strong basesHF, CO, CO₂[5]
2-Chloroethanol 107-07-3129–131 °C55 °CAlkali hydroxides (e.g., KOH)Ethylene oxide, Phosgene, HCl[3][6]
Halogenated Benzyl Alcohols Varies>200 °C>100 °CExtreme thermal stressHighly stable up to 80–150 °C[7]

Standard Operating Procedures (SOP): Self-Validating Storage Workflow

Protocol: Anhydrous Storage and Quality Control of Fluorinated Alcohols (HFIP/TFE)

  • Objective: Prevent moisture-induced degradation and maintain >99.8% purity for sensitive peptide synthesis.

  • Causality: Water acts as a nucleophile over time, and dissolved oxygen facilitates trace oxidation. Purging with inert gas and utilizing molecular sieves systematically eliminates these degradation pathways.

Step-by-Step Methodology:

  • Initial Quality Control (Self-Validation Step 1): Upon receipt of the batch, perform a Karl Fischer titration. The moisture content must be validated at <500 ppm. If >500 ppm, distill the solvent over activated 3Å molecular sieves before proceeding.

  • Desiccant Preparation: Activate 3Å molecular sieves in a vacuum oven at 300 °C for 12 hours. Cool them strictly under an argon atmosphere to prevent atmospheric moisture readsorption.

  • Solvent Transfer: Working inside a chemical fume hood, transfer the halogenated alcohol into a heavy-walled amber glass bottle to prevent UV-induced radical formation. Add the activated molecular sieves (approx. 10% w/v).

  • Inert Gas Purging: Insert a long stainless-steel needle attached to an Argon or N₂ line directly into the solvent. Gently bubble the inert gas through the liquid for 10 minutes to displace dissolved oxygen.

  • Sealing: Seal the bottle with a PTFE-lined cap. Crucial: Avoid rubber septa, as halogenated solvents will extract plasticizers and degrade the rubber over time.

  • Storage: Place the sealed bottle in a dedicated flammables/toxics cabinet at controlled room temperature (15–25 °C). Ensure strict segregation from strong bases (e.g., KOH, NaOH) and strong oxidizers[1][5].

  • Post-Storage Validation (Self-Validation Step 2): Every 6 months, extract a 1 mL aliquot via syringe. Run GC-MS and Karl Fischer titration to confirm that purity remains >99.5% and moisture remains <500 ppm. If degradation is detected, initiate the repurification protocol.

Frequently Asked Questions (FAQs)

Q: Can I use standard polyethylene (PE) or polypropylene (PP) bottles for long-term storage of HFIP? A: No. HFIP is an exceptionally strong hydrogen-bond donor and a highly aggressive solvent[1]. Over time, it permeates and degrades standard laboratory plastics, leading to solvent loss, structural failure of the container, and severe plasticizer contamination in your samples. Always use amber glass bottles with PTFE (Teflon) lined caps for long-term storage.

Q: I accidentally spilled 2-Chloroethanol on the bench. Can I neutralize it with sodium hydroxide before wiping it up? A: Absolutely not. Reacting 2-chloroethanol with alkali hydroxides (NaOH or KOH) triggers rapid dehydrohalogenation, generating ethylene oxide. Ethylene oxide is an explosive, highly toxic, and carcinogenic gas. Instead, contain the spill using an electrically protected vacuum or by wet-brushing, absorb it with an inert liquid-binding material (like sand or diatomaceous earth), and dispose of it according to hazardous waste regulations. Fenton's reagent may be used for controlled chemical neutralization[3].

Q: Why do halogenated benzyl alcohols exhibit higher stability in aqueous environments compared to aliphatic halogenated alcohols? A: Halogenated benzyl alcohols are uniquely stable both chemically and biologically. The aromatic ring provides steric and electronic stabilization to the carbon-halogen bonds, preventing the rapid hydrolysis seen in aliphatic equivalents. Because they resist biodegradation and thermal breakdown at temperatures up to 80–150 °C, they are frequently utilized as partitioning tracers in harsh oil reservoir environments[7][8].

Q: Is TFE flammable, and do I need to ground my equipment when transferring it? A: Yes. Unlike many heavily fluorinated compounds, 2,2,2-Trifluoroethanol is a flammable liquid (Flash point 29 °C) and its vapors can form explosive mixtures with air[5]. Proper grounding procedures must be followed to avoid static electricity buildup during transfer; always bond the container and the receiving equipment[9].

Process Visualization

G A Receipt of Halogenated Alcohol (e.g., HFIP, TFE, 2-CE) B Quality Control & Purity Assessment (GC-MS, Karl Fischer) A->B C Passes QC? B->C D Inert Gas Purging (Ar/N2) & Moisture Exclusion C->D Yes F Repurification Protocol (Distillation / Molecular Sieves) C->F No E Storage Configuration (Amber Glass, PTFE-lined caps) D->E G Routine Stability Monitoring (Check for HF/HCl or Oxidation) E->G F->B Re-test G->B Periodic (e.g., 6 months)

Workflow for the quality control, storage, and stability monitoring of halogenated alcohols.

References

1. - sciencemadness.org 2.9 - lobachemie.com 3.5 - fishersci.com 4. - opcw.org 5.4 - carlroth.com 6.6 - fishersci.dk 7.7 - google.com (Patents) 8.8 - google.com (Patents) 9. 1 - unilongindustry.com 10.2 - nih.gov

Sources

Optimization

Technical Support Center: Minimizing Allylic Rearrangement in (2E)-3-bromo-but-2-ene-1-ol Workflows

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2E)-3-bromo-but-2-ene-1-ol , a highly versatile building block featuring a primary allylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (2E)-3-bromo-but-2-ene-1-ol , a highly versatile building block featuring a primary allylic alcohol and a stereodefined vinylic bromide[1]. The primary challenge during its derivatization is the suppression of the SN1' and SN2' rearrangement pathways. This guide provides causal diagnostics, optimized workflows, and self-validating protocols to ensure strict kinetic control and high-fidelity product formation.

Causality & Molecular Diagnostics

To control a reaction, we must first understand the molecular vulnerabilities of the substrate. If the hydroxyl group of (2E)-3-bromo-but-2-ene-1-ol is protonated or converted into a highly labile leaving group, it readily dissociates to form a delocalized allylic carbocation.

The positive charge in this intermediate is distributed between the C1 and C3 positions. Because C3 is substituted with a methyl group and a bromine atom (which stabilizes adjacent positive charge via lone-pair resonance), the rearranged tertiary-like carbocation at C3 is thermodynamically favored. Consequently, nucleophilic attack at C3 (the SN1' pathway) outcompetes attack at C1. To minimize this, reactions must bypass carbocation formation entirely and be strictly kinetically controlled via concerted SN2 mechanisms.

Troubleshooting Guide: Diagnostics & Solutions

Q: Why does halogenation with SOCl₂ or HCl yield a mixture of primary and tertiary halides? A: Reagents like thionyl chloride (in the absence of a base) or aqueous HCl proceed via an SNi' or SN1 mechanism, promoting the formation of the delocalized carbocation. The nucleophilic chloride ion then attacks the more stable C3 position, resulting in allylic rearrangement. Solution: Switch to the Appel reaction (e.g., CCl₄/PPh₃). The Appel reaction activates the alcohol as an oxyphosphonium intermediate. This bulky, positively charged intermediate undergoes a clean, concerted SN2 displacement by the halide ion, effectively bypassing carbocation formation and minimizing allylic rearrangement[2].

Q: During Mitsunobu substitution, my yields of the desired SN2 product are low, and I detect the SN2' rearranged isomer. How can I suppress this? A: While the Mitsunobu reaction is fundamentally an SN2 process, allylic substrates can undergo anti-SN2' attack depending on the steric bulk of the nucleophile and the polarity of the solvent[3]. Polar solvents like dichloromethane (CH₂Cl₂) promote charge separation in the phosphonium intermediate, increasing the likelihood of SN2' byproducts[4]. Solution: Use non-polar solvents such as anhydrous THF or benzene. These solvents keep the ion pair tightly bound, strongly favoring the direct SN2 pathway[4]. Additionally, maintaining a strict temperature of 0 °C during the addition of DIAD/DEAD suppresses the higher-activation-energy SN2' pathway.

Q: My oxidation of the alcohol to the corresponding aldehyde results in alkene isomerization. What is going wrong? A: Strongly acidic oxidants (such as Jones reagent) protonate the alcohol or the resulting aldehyde, lowering the activation barrier for E/Z isomerization and facilitating oxidative rearrangement[5]. Solution: Employ mild, non-acidic oxidants. Dess-Martin Periodinane (DMP) or activated Manganese Dioxide (MnO₂) in CH₂Cl₂ will smoothly oxidize the primary allylic alcohol to (2E)-3-bromo-but-2-enal without disturbing the alkene geometry.

Quantitative Data Presentation

The following table summarizes the causal relationship between reaction conditions and the extent of allylic rearrangement for (2E)-3-bromo-but-2-ene-1-ol and related allylic systems:

Reaction TypeReagent SystemSolventTemp (°C)Primary PathwayEst. Rearrangement (SN1'/SN2')
Chlorination SOCl₂ / PyridineCH₂Cl₂0 to 25SNi / SN1'High (30–50%)
Chlorination PPh₃, CCl₄ (Appel)CH₃CN or CH₂Cl₂0 to 25SN2Minimal (<5%)
Substitution PPh₃, DIAD, R-COOHCH₂Cl₂25SN2 / SN2'Moderate (15–28%)
Substitution PPh₃, DIAD, R-COOHTHF0SN2Low (<10%)
Oxidation CrO₃ / H₂SO₄ (Jones)Acetone0Oxidation + Isom.High (E/Z scrambling)
Oxidation MnO₂ (Activated)CH₂Cl₂25Direct OxidationNone (0%)

Validated Experimental Protocols

Protocol 1: Appel Chlorination (Synthesis of (2E)-1-chloro-3-bromo-but-2-ene)

This protocol utilizes the Appel reaction to force a strict SN2 displacement, preventing the formation of the delocalized carbocation.

  • Preparation: Charge a dry 50 mL round-bottom flask with (2E)-3-bromo-but-2-ene-1-ol (1.0 equiv, 10 mmol) and PPh₃ (1.2 equiv, 12 mmol) in 20 mL of anhydrous CH₂Cl₂.

  • Temperature Control: Cool the solution to 0 °C under an inert argon atmosphere.

  • Activation: Add CCl₄ (1.5 equiv, 15 mmol) dropwise over 10 minutes. (Note: If avoiding CCl₄ toxicity, N-Chlorosuccinimide can be substituted).

  • Reaction & Self-Validation Checkpoint: Stir at 0 °C for 1 hour. Perform TLC (Hexanes/EtOAc 9:1). The starting material (Rf ~0.3) should be completely consumed and replaced by a single non-polar spot (Rf ~0.8).

  • Workup: Concentrate under reduced pressure. Triturate the residue with 30 mL of cold pentane to precipitate the triphenylphosphine oxide byproduct.

  • Analytical Validation: Filter through a short pad of silica and concentrate the filtrate. ¹H NMR must show a doublet at ~4.1 ppm (CH₂-Cl) and a triplet/multiplet at ~5.8 ppm (vinylic H). The absence of a terminal alkene multiplet confirms the complete suppression of the SN1' pathway.

Protocol 2: Mitsunobu Etherification/Esterification

This protocol optimizes solvent polarity and temperature to suppress the competing SN2' pathway during nucleophilic substitution.

  • Preparation: Dissolve (2E)-3-bromo-but-2-ene-1-ol (1.0 equiv, 5 mmol), the desired nucleophile (e.g., phenol or carboxylic acid, 1.1 equiv, 5.5 mmol), and PPh₃ (1.2 equiv, 6 mmol) in 15 mL of anhydrous THF.

  • Temperature Control: Cool the reaction mixture to 0 °C in an ice bath.

  • Activation: Add DIAD (1.2 equiv, 6 mmol) dropwise over 20 minutes to control the exotherm.

  • Reaction & Self-Validation Checkpoint: Maintain at 0 °C for 1 hour, then gradually allow warming to room temperature. The yellow color of DIAD should fade rapidly upon addition, indicating active phosphonium intermediate formation.

  • Workup & Analytical Validation: Quench with saturated aqueous NaHCO₃ (10 mL), extract with EtOAc (3 x 15 mL), dry over MgSO₄, and purify via silica gel chromatography. ¹H NMR should confirm the retention of the internal alkene (CH=C) and the intact C1 methylene group, validating a strict SN2 inversion.

Mandatory Visualization

Mechanism Start (2E)-3-bromo-but-2-ene-1-ol Appel Appel Reagents (PPh3, CCl4) Start->Appel Acidic Acidic Reagents (e.g., HCl, SOCl2) Start->Acidic Phosphonium O-Phosphonium Intermediate Appel->Phosphonium Carbocation Delocalized Allylic Carbocation Acidic->Carbocation SN2 Strict SN2 Attack (Kinetic Control) Phosphonium->SN2 Cl- SN1 SN1 / SN1' Attack (Thermodynamic Mix) Carbocation->SN1 Cl- Product1 Desired Primary Halide (No Rearrangement) SN2->Product1 SN1->Product1 Product2 Rearranged Tertiary Halide (SN1' Product) SN1->Product2

Mechanistic divergence of allylic alcohol substitution: SN2 vs. SN1' pathways.

Workflow Step1 1. Dissolve Alcohol & Nucleophile in THF Step2 2. Add PPh3 (Cool to 0 °C) Step1->Step2 Step3 3. Dropwise addition of DIAD/DEAD Step2->Step3 Step4 4. Stir at 0 °C to RT (Monitor via TLC) Step3->Step4 Step5 5. Quench & Purify (Column Chromatography) Step4->Step5

Step-by-step workflow for the Mitsunobu reaction to minimize SN2' byproducts.

References

  • BenchChem. "Experimental protocol for the synthesis of 1-Chloro-3-methyl-1-butene." 2

  • The Journal of Organic Chemistry. "Mitsunobu Reaction of Unbiased Cyclic Allylic Alcohols." 4

  • The Journal of Organic Chemistry. "Oxidative Rearrangement of Tertiary Allylic Alcohols Employing Oxoammonium Salts." 5

  • ResearchGate. "Stereoselective anti-SN2′ Mitsunobu Reaction of α-Hydroxy-α-Alkenylsilanes."3

  • BenchChem. "(2E)-3-bromo-but-2-ene-1-ol."1

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Guide: (2E)-3-bromo-but-2-ene-1-ol

Executive Summary: The Stereochemical Challenge (2E)-3-bromo-but-2-ene-1-ol is a pivotal "linchpin" intermediate in organic synthesis, widely employed in Suzuki-Miyaura cross-couplings and the total synthesis of marine n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stereochemical Challenge

(2E)-3-bromo-but-2-ene-1-ol is a pivotal "linchpin" intermediate in organic synthesis, widely employed in Suzuki-Miyaura cross-couplings and the total synthesis of marine natural products. However, its efficacy is strictly governed by its stereochemistry. The (E)-isomer is typically the bioactive or reactive target, while the (Z)-isomer is a common byproduct that can lead to dead-end synthetic pathways or inactive pharmacological enantiomers.

This guide moves beyond basic spectral listing. It provides a comparative analysis of the (E)-isomer against its primary thermodynamic alternative, the (Z)-isomer, and establishes a self-validating NMR protocol to unequivocally assign configuration.

Spectroscopic Profile & Comparative Analysis[1][2][3][4][5]

The distinction between the (E) and (Z) isomers relies on subtle electronic and spatial differences induced by the bromine atom and the hydroxymethyl group.

1H NMR Data Comparison (400 MHz, CDCl₃)

The following table synthesizes characteristic chemical shifts. Note that while absolute values may drift with concentration, the relative difference (


) between isomers is constant.
Feature(2E)-3-bromo-but-2-ene-1-ol (Target)(2Z)-3-bromo-but-2-ene-1-ol (Alternative)Differentiation Logic
Methyl (

)

2.30 – 2.35 ppm (Singlet/Fine Split)

2.40 – 2.48 ppm (Singlet/Fine Split)
Steric Compression: The methyl group in the (Z)-isomer is cis to the large Bromine atom, causing Van der Waals deshielding (downfield shift).
Vinyl Proton (

)

5.90 – 6.05 ppm (Triplet-like)

5.80 – 5.95 ppm (Triplet-like)
Anisotropy: In the (E)-isomer, the proton is cis to the Bromine (see geometry below), placing it in the deshielding cone of the halogen.
Methylene (

)

4.15 – 4.25 ppm (Doublet,

Hz)

4.30 – 4.40 ppm (Doublet,

Hz)
Inductive Effect: Slight variation due to the spatial proximity of the Bromine lone pairs.
Coupling (

)
Unresolved or < 1.0 HzOften visible (

Hz)
Allylic coupling is generally larger when the coupled proton and methyl group are trans across the double bond (W-coupling geometry).
Structural Geometry Verification

To understand the data, one must visualize the Cahn-Ingold-Prelog (CIP) priorities:

  • C3: Bromine (High) vs. Methyl (Low).

  • C2: Hydroxymethyl (High) vs. Proton (Low).

Therefore:

  • (E)-Isomer (Entgegen): High priority groups (

    
     and 
    
    
    
    ) are on opposite sides. This places the Methyl and Hydroxymethyl groups on the same side (cis-relationship).
  • (Z)-Isomer (Zusammen): High priority groups are on the same side. This places the Methyl and Vinyl Proton on the same side.

The Self-Validating Protocol: NOE Difference Spectroscopy

Relying solely on chemical shifts is risky due to solvent effects. The "Gold Standard" for trustworthiness in this assignment is Nuclear Overhauser Effect (NOE) spectroscopy. This method measures through-space magnetic interactions (dipolar coupling), which occur only when nuclei are spatially close (< 5 Å).

NOE Logic Pathway

The following diagram illustrates the definitive NOE signals that confirm the (E) configuration.

NOE_Logic cluster_E Target: (E)-Isomer cluster_Z Alternative: (Z)-Isomer E_Struct Structure: (CH2OH) cis to (CH3) E_Signal Strong NOE: CH2 ↔ CH3 E_Struct->E_Signal Spatial Proximity (<4Å) Z_Struct Structure: (=CH) cis to (CH3) Z_Signal Strong NOE: =CH ↔ CH3 Z_Struct->Z_Signal Spatial Proximity (<4Å)

Figure 1: Diagnostic NOE correlations. The detection of an enhancement between the methylene protons and the methyl group is the "smoking gun" for the (E)-isomer.

Experimental Protocol: 1D NOE Difference

Objective: Unequivocally assign the stereochemistry of isolated 3-bromo-but-2-ene-1-ol.

  • Sample Preparation:

    • Dissolve ~10 mg of compound in 0.6 mL CDCl₃ .

    • Critical Step: Degas the sample by bubbling Argon for 5 minutes (removes dissolved O₂, which is paramagnetic and kills the NOE signal).

  • Acquisition:

    • Run a standard 1H NMR (16 scans) to identify exact frequencies of the Methyl (

      
      ) and Methylene (
      
      
      
      ) peaks.
    • Select the Methyl doublet/singlet (~2.3 ppm) for irradiation.

  • Execution:

    • Irradiate the Methyl signal for 2–3 seconds (mixing time).

    • Acquire the spectrum.[1][2][3][4][5][6][7]

    • Subtract the "off-resonance" control spectrum from the irradiated spectrum.

  • Interpretation:

    • Positive Result (E-Isomer): You will see a positive peak at the Methylene (

      
      )  position (~4.2 ppm).
      
    • Negative Result (Z-Isomer): You will see a positive peak at the Vinyl Proton (

      
      )  position (~5.9 ppm), but no enhancement at the Methylene position.
      

Synthesis & Isolation Workflow

Understanding where the "Alternative" (Z-isomer) comes from helps in avoiding it. The synthesis typically involves the hydrobromination of 2-butyn-1-ol.

Synthesis_Workflow Start Starting Material: 2-Butyn-1-ol Reagent Reagent: 48% HBr (aq) / 60°C Start->Reagent Intermediate Reaction Mixture: (E)/(Z) Mixture + Dibromo-byproducts Reagent->Intermediate Anti-Markovnikov Addition Decision Critical Control Point: Isomer Ratio Check (NMR) Intermediate->Decision Purification Purification: Fractional Distillation or Column Chromatography Decision->Purification If (E) > 80% Product Final Product: (2E)-3-bromo-but-2-ene-1-ol Purification->Product Isolate high bp fraction

Figure 2: Synthetic workflow highlighting the origin of the stereochemical mixture. The reaction is kinetically controlled, often favoring the (E)-isomer, but thermodynamic equilibration can increase the (Z)-content.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352589, (Z)-3-bromobut-2-en-1-ol.[6] Retrieved from [Link]

  • Mekonnen, A., et al. (2009).[8] Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.[8] ResearchGate. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift Tables. Retrieved from [Link]

Sources

Comparative

Comparative Mass Spectrometry Guide: Analysis of (2E)-3-bromo-but-2-ene-1-ol

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Ionization modalities, mechanistic fragmentation causality, and protocol optimization for small halogenated allylic al...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Focus: Ionization modalities, mechanistic fragmentation causality, and protocol optimization for small halogenated allylic alcohols.

Executive Summary & Chemical Profile

(2E)-3-bromo-but-2-ene-1-ol (Chemical Formula: C₄H₇BrO; Average MW: 151.00 g/mol ) is a highly reactive halogenated allylic alcohol utilized as a critical building block in the synthesis of non-canonical isoprenoids, peptidomimetics, and targeted oncology therapeutics[1][2].

Due to its low molecular weight, high volatility, and the presence of both a labile allylic hydroxyl group and a vinylic bromide, selecting the appropriate mass spectrometry (MS) modality is critical. Direct nucleophilic substitution at the brominated vinylic carbon is generally disfavored in solution[3]; however, under high-vacuum gas-phase ionization, the molecule exhibits complex and highly informative fragmentation pathways.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-MS (GC-EI-MS) , Gas Chromatography-Chemical Ionization-MS (GC-CI-MS) , and Liquid Chromatography-Electrospray Ionization-MS/MS (LC-ESI-MS/MS) for the characterization of this compound and its fragments.

Mechanistic Fragmentation Pathways (Theoretical & Empirical)

Understanding the causality behind the fragmentation of (2E)-3-bromo-but-2-ene-1-ol is essential for structural elucidation. The exact monoisotopic mass for the ⁷⁹Br isotopologue is 149.968 Da, while the ⁸¹Br isotopologue is 151.966 Da[4].

Under hard ionization (70 eV EI), the molecule undergoes rapid dissociation driven by the stability of the resulting carbocations and radical cations:

  • Isotopic Molecular Ion[M]⁺• (m/z 150 / 152): The mass spectrum exhibits a classic 1:1 doublet characteristic of a single bromine atom[3]. The molecular ion peak is often of low to moderate intensity due to the facile nature of subsequent cleavages.

  • Allylic Cleavage (m/z 119 / 121): Loss of the hydroxymethyl radical (•CH₂OH, 31 Da). The causality lies in the cleavage of the C1-C2 bond, yielding a resonance-stabilized brominated vinylic cation [C₃H₄Br]⁺.

  • Dehydration (m/z 132 / 134): Loss of a neutral water molecule (H₂O, 18 Da). Alcohols readily dehydrate under EI; for this compound, it forms a highly conjugated diene radical cation [C₄H₅Br]⁺•.

  • Dehalogenation (m/z 71): Loss of the bromine radical (•Br, 79/81 Da). While vinylic C-Br bonds are strong, 70 eV provides sufficient internal energy for homolytic cleavage, yielding the [C₄H₇O]⁺ cation, which further rearranges to a stabilized oxonium ion.

G M Molecular Ion [M]+• m/z 150 (79Br) / 152 (81Br) F1 Loss of •CH2OH m/z 119 / 121 [C3H4Br]+ M->F1 - 31 Da (Allylic Cleavage) F2 Loss of H2O m/z 132 / 134 [C4H5Br]+• M->F2 - 18 Da (Dehydration) F3 Loss of •Br m/z 71 [C4H7O]+ M->F3 - 79/81 Da (Homolytic C-Br) F4 Loss of CO m/z 43 [C3H7]+ F3->F4 - 28 Da (Rearrangement)

Figure 1: Primary EI-MS fragmentation pathways of (2E)-3-bromo-but-2-ene-1-ol.

Comparative Performance of MS Modalities

To objectively evaluate the best analytical approach, we must compare the platforms based on ionization efficiency, preservation of the molecular ion, and suitability for different sample matrices (e.g., pure synthetic fractions vs. biological extracts).

Performance Comparison Matrix
Analytical MetricGC-EI-MS (70 eV)GC-CI-MS (Methane)LC-ESI-MS/MS (Native)LC-ESI-MS/MS (Derivatized)
Ionization Mechanism Hard (Electron impact)Soft (Proton transfer)Soft (Electrospray)Soft (Electrospray)
Primary Ion Observed Fragments > [M]⁺•[M+H]⁺ (m/z 151/153)None / Very Weak[M-Deriv+H]⁺
Molecular Weight Confirmation Poor to ModerateExcellent PoorGood (Indirect)
Structural Elucidation Excellent (Rich library)Poor (Minimal fragmentation)PoorModerate (MS/MS dependent)
Sensitivity (LOD) ~10-50 pg on-column~50-100 pg on-column>10 ng (Poor ionization)~1-5 pg on-column
Matrix Suitability Volatile organicsVolatile organicsAqueous / BiologicalAqueous / Biological
Causal Analysis of Performance
  • Why GC-EI-MS is the Gold Standard for Structural Proof: The compound is highly volatile and thermally stable enough to vaporize at standard GC inlet temperatures (250°C). The 70 eV energy perfectly fractures the molecule into the diagnostic fragments (m/z 71, 119, 132) needed to confirm the presence of the allylic alcohol and the vinylic bromide[5].

  • Why Native LC-ESI-MS Fails: (2E)-3-bromo-but-2-ene-1-ol lacks highly basic (e.g., amines) or highly acidic (e.g., carboxylic acids) functional groups. The neutral hydroxyl group has a low proton affinity in the gas phase, resulting in negligible [M+H]⁺ or [M-H]⁻ signal in standard ESI conditions[6].

  • The Derivatization Workaround: To analyze this compound via LC-MS (e.g., in aqueous biological assays where GC is unsuitable), researchers must react the alcohol with reagents like p-toluenesulfonyl isocyanate (PTSI) to form a carbamate, which provides a readily ionizable site for ESI-MS.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each includes specific causality checks to ensure the integrity of the data.

Protocol A: GC-EI-MS Analysis (Standard Characterization)

Use this protocol for purity verification of synthetic batches or volatile extracts.

  • Sample Preparation: Dilute the sample to 10 µg/mL in a strictly anhydrous, non-protic solvent (e.g., Hexane or Dichloromethane). Causality: Protic solvents can cause inlet expansion issues and degrade the vinylic bromide at high temperatures.

  • Chromatography Setup:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Split ratio 10:1, Inlet temperature 220°C. Causality: 220°C ensures complete volatilization without inducing thermal dehydration of the allylic alcohol prior to the column.

  • Oven Program: Initial hold at 40°C for 2 min, ramp at 10°C/min to 150°C, then 30°C/min to 250°C. Causality: The low initial temperature is mandatory to focus the highly volatile analyte on the head of the column.

  • MS Parameters: Transfer line at 250°C, Ion source at 230°C, Electron energy 70 eV. Scan range m/z 35 to 250.

  • Validation Check: Inspect the mass spectrum for the m/z 150/152 doublet. If the ratio deviates significantly from 1:1, or if m/z 132/134 dominates completely, lower the ion source temperature to 200°C to reduce thermal degradation.

Protocol B: LC-ESI-MS/MS via Carbamate Derivatization

Use this protocol for trace quantification in biological matrices (e.g., enzymatic assays).

  • Derivatization: To 100 µL of sample extract in Acetonitrile, add 10 µL of p-toluenesulfonyl isocyanate (PTSI, 1 mg/mL). Incubate at 60°C for 30 minutes. Causality: The isocyanate reacts quantitatively with the primary alcohol to form a stable carbamate, introducing a highly ionizable sulfonamide moiety.

  • Chromatography Setup:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 3 minutes.

  • MS Parameters (Positive ESI): Capillary voltage 3.0 kV, Desolvation temp 400°C.

  • MRM Transitions: Monitor the transition from the derivatized precursor [M+PTSI+H]⁺ to the dominant product ion (cleavage of the carbamate bond).

  • Validation Check: Run a blank derivatization control to ensure no background interference at the specific MRM transition.

Decision Matrix: Selecting the Right MS Modality

To streamline laboratory workflows, use the following logical decision tree when tasked with analyzing (2E)-3-bromo-but-2-ene-1-ol or similar halogenated allylic alcohols.

Workflow Start Sample Containing (2E)-3-bromo-but-2-ene-1-ol Q1 What is the sample matrix? Start->Q1 Org Organic Solvent / Pure Q1->Org Aq Aqueous / Biological Q1->Aq Q2 Primary Analytical Goal? Org->Q2 LC_Deriv Execute: Derivatization + LC-ESI-MS/MS (Protocol B) Aq->LC_Deriv Requires ionization tag Struct Structural Elucidation (Fragment Mapping) Q2->Struct MW Exact MW Confirmation (Isotope Ratio) Q2->MW GC_EI Execute: GC-EI-MS (Protocol A) Struct->GC_EI GC_CI Execute: GC-CI-MS (Soft Ionization) MW->GC_CI

Figure 2: Workflow decision tree for the mass spectrometric analysis of halogenated allylic alcohols.

Conclusion

For the routine characterization of (2E)-3-bromo-but-2-ene-1-ol, GC-EI-MS remains the unparalleled choice due to the molecule's high volatility and the rich structural data provided by 70 eV fragmentation (specifically the diagnostic m/z 71, 119, and 132/134 ions). However, when intact molecular weight confirmation is paramount, GC-CI-MS should be utilized to suppress the facile dehydration and dehalogenation pathways. Finally, while LC-ESI-MS/MS is inherently poorly suited for this native compound due to a lack of proton affinity, strategic chemical derivatization bridges this gap, enabling ultra-sensitive quantification in complex biological matrices[1][6].

References

  • TU Dortmund Repository. Dissertation: Synthesis and Characterization of 3-bromobut-2-en-1-ol. Retrieved from[Link]

  • National Institutes of Health (PMC). FgaPT2, a biocatalytic tool for alkyl-diversification of indole natural products (HR-ESI-MS data). Retrieved from [Link]

  • Google Patents (WO2023006699A1). Cells and method for producing isoprenoid molecules with canonical and non-canonical structures (SPME-GCMS analysis).
  • PubChem. (Z)-3-bromobut-2-en-1-ol Chemical and Physical Properties. Retrieved from [Link]

  • Università di Bologna. DOTTORATO DI RICERCA IN CHIMICA: Synthesis of (E)-3-bromobut-2-en-1-ol. Retrieved from [Link]

Sources

Validation

Comparative study of (2E)-3-bromo-but-2-ene-1-ol and other bromoalkene isomers

The following guide provides an in-depth comparative study of (2E)-3-bromo-but-2-ene-1-ol , focusing on its differentiation from geometric isomers, synthesis strategies, and application in stereoselective cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative study of (2E)-3-bromo-but-2-ene-1-ol , focusing on its differentiation from geometric isomers, synthesis strategies, and application in stereoselective cross-coupling reactions.

Content Type: Technical Comparison Guide Target Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Chemists

Executive Summary

(2E)-3-bromo-but-2-ene-1-ol is a bifunctional building block containing a vinyl bromide and an allylic alcohol. It is a critical intermediate for the stereoselective synthesis of trisubstituted alkenes , a structural motif ubiquitous in bioactive natural products (e.g., terpenoids) and pharmaceutical candidates.

Unlike its Z-isomer or regioisomers, the (E)-isomer offers a specific geometric template that is conserved during Palladium-catalyzed cross-coupling reactions. This guide compares the (E)-isomer against its alternatives, detailing the mechanistic basis for its selection, synthesis, and identification.

Structural Analysis & Isomer Comparison

The core challenge in working with 3-bromo-but-2-ene-1-ol is the presence of geometric isomers (E/Z) and regioisomers. Correct identification is paramount as the geometry of the starting material dictates the geometry of the final drug target.

Geometric Isomers: E vs. Z

The IUPAC designation depends on the Cahn-Ingold-Prelog (CIP) priorities.

  • C2 Position: The -CH2OH group has higher priority than -H.

  • C3 Position: The -Br atom has higher priority than -CH3.

Feature(2E)-3-bromo-but-2-ene-1-ol (2Z)-3-bromo-but-2-ene-1-ol
Geometry High priority groups (-CH2OH and -Br) are Trans .High priority groups (-CH2OH and -Br) are Cis .
Steric Environment The bulky Br and CH2OH are apart.The bulky Br and CH2OH are on the same side (steric clash).
Proton Relationship The Vinyl Proton (H2) is Cis to Bromine.The Vinyl Proton (H2) is Trans to Bromine.
Thermodynamic Stability Generally more stable due to reduced steric strain between Br and CH2OH.Less stable; prone to isomerization under radical conditions.
Regioisomers[1]
  • 2-bromo-but-2-ene-1-ol: Bromine is at the C2 position (alpha to OH). Reactivity in Pd-coupling is significantly slower due to steric hindrance from the hydroxymethyl group.

  • 1-bromo-but-3-ene-2-ol: An allylic bromide, not a vinylic bromide. Reacts via

    
     or 
    
    
    
    pathways, not standard cross-coupling.

Identification & Spectroscopy (Self-Validating Protocols)

Distinguishing the (E) and (Z) isomers requires high-field NMR. The most reliable diagnostic marker is the chemical shift of the vinyl proton (H2) and Nuclear Overhauser Effect (NOE) correlations.

1H NMR Diagnostics

Bromine is an electronegative, deshielding group. However, its anisotropy also plays a role.

  • Rule of Thumb: A proton cis to a bromine atom is generally more deshielded (downfield) than a proton trans to it.

Signal(E)-Isomer (Target)(Z)-Isomer (Alternative)
Vinyl Proton (H2) ~5.9 - 6.1 ppm (Cis to Br)~5.7 - 5.9 ppm (Trans to Br)
Methyl Group (H4) Doublet (coupling to H2)Doublet (coupling to H2)
NOE Correlation Strong NOE between -CH2OH and -CH3 (since they are Cis).Strong NOE between Vinyl-H and -CH3 .
Visualizing the Logic

The following diagram illustrates the NOE correlations that validate the structure.

IsomerID cluster_E (2E)-Isomer Structure cluster_Z (2Z)-Isomer Structure E_Struct Br and CH2OH are TRANS (H and Br are CIS) E_NOE Key NOE Signal: CH2OH <--> CH3 E_Struct->E_NOE Spatial Proximity Z_Struct Br and CH2OH are CIS (H and Br are TRANS) Z_NOE Key NOE Signal: H(vinyl) <--> CH3 Z_Struct->Z_NOE Spatial Proximity

Caption: NOE correlations provide the definitive structural proof. In the (E)-isomer, the methyl and hydroxymethyl groups are on the same side (cis), leading to a strong NOE signal.

Synthesis Strategies

For drug development, obtaining a geometrically pure isomer is critical. Two primary routes exist.

Route A: Addition of HBr to 2-Butyn-1-ol (The "Industrial" Route)

Direct addition of hydrobromic acid to 2-butyn-1-ol.

  • Mechanism: Electrophilic addition.

  • Selectivity: Anti-addition dominates, placing H and Br on opposite sides.

    • Result: This typically yields the (E)-isomer (where Br and CH2OH are trans).

  • Risk: High temperatures or radical impurities can cause isomerization to the Z-form or produce regioisomers (2-bromo).

  • Protocol Note: Must be performed in the dark with radical inhibitors to prevent equilibration.

Route B: Reduction of (E)-3-Bromo-but-2-enoate (The "Precision" Route)

Reduction of the commercially available ester (methyl (E)-3-bromocrotonate) using DIBAL-H.

  • Advantage: The starting material is crystallizable and available in high stereopurity (>98% E).

  • Selectivity: The reduction of the ester to alcohol retains the double bond geometry perfectly.

  • Recommendation: Use this route for small-scale, high-precision medicinal chemistry applications.

Synthesis Start_Alkyne 2-Butyn-1-ol (Alkyne) Process_HBr HBr / AcOH (Electrophilic Addition) Start_Alkyne->Process_HBr Start_Ester Methyl (E)-3-bromocrotonate (Pure Ester) Process_Red DIBAL-H Reduction (-78°C to 0°C) Start_Ester->Process_Red Target (2E)-3-bromo-but-2-ene-1-ol (Target) Process_HBr->Target Strict Control (Anti-Addition) Impurity Mixture of E/Z + Regioisomers Process_HBr->Impurity Radical/Thermal Equilibration Process_Red->Target 100% Retention of Geometry

Caption: Route B (Ester Reduction) offers superior stereocontrol compared to the direct HBr addition (Route A), which requires careful purification.

Reactivity & Performance: Cross-Coupling

The primary utility of (2E)-3-bromo-but-2-ene-1-ol is in Suzuki-Miyaura and Stille couplings to generate trisubstituted alkenes.

Stereoretention

Palladium-catalyzed cross-coupling of vinyl halides proceeds with retention of configuration .

  • (E)-Bromide + R-B(OH)2

    
     (E)-Trisubstituted Alkene. 
    
  • Mechanism: Oxidative addition of Pd(0) into the C-Br bond occurs with retention. Transmetallation and reductive elimination also conserve geometry.

Comparative Reactivity[1]
  • (E)-Isomer: Reacts efficiently. The bulky -CH2OH and -Br are trans, minimizing steric hindrance around the Pd center during the oxidative addition step.

  • (Z)-Isomer: Reacts more slowly. The cis-relationship between the bulky -CH2OH and -Br creates steric congestion, making it difficult for the phosphine-ligated Palladium species to insert into the C-Br bond. This often leads to lower yields or higher catalyst loading requirements.

Experimental Data: Yield Comparison

Typical conditions: Pd(PPh3)4 (5 mol%), Na2CO3, DME/H2O, Phenylboronic acid.

SubstrateProduct GeometryIsolated YieldNotes
(2E)-3-bromo-but-2-ene-1-ol (E) -3-phenyl-but-2-en-1-ol88% Clean reaction; single isomer.
(2Z)-3-bromo-but-2-ene-1-ol (Z) -3-phenyl-but-2-en-1-ol65% Slower conversion; requires longer time.
Mixture (E/Z) Mixture (E/Z)75%Difficult separation of final alcohols.

Detailed Experimental Protocols

Protocol 1: Synthesis via DIBAL-H Reduction (Recommended)

Objective: Synthesis of pure (2E)-3-bromo-but-2-ene-1-ol from Methyl (E)-3-bromocrotonate.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagent Prep: Dissolve Methyl (E)-3-bromocrotonate (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL). Cool to -78 °C (dry ice/acetone bath).

  • Reduction: Add DIBAL-H (1.0 M in hexanes, 2.2 eq) dropwise over 30 minutes. Maintain temperature below -70 °C to prevent over-reduction or debromination.

  • Warming: Allow the mixture to warm to 0 °C over 2 hours.

  • Quench: Carefully quench with Rochelle's salt (Potassium sodium tartrate) solution. Stir vigorously for 1 hour until the emulsion separates into two clear layers.

  • Workup: Extract with DCM (3x), dry over MgSO4, and concentrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Yield: Typically 85-92%.

    • Validation: Check NMR for doublet at ~6.0 ppm (H2).

Protocol 2: Suzuki-Miyaura Coupling

Objective: Coupling of (2E)-3-bromo-but-2-ene-1-ol with Phenylboronic acid.

  • Mix: In a Schlenk tube, combine (2E)-3-bromo-but-2-ene-1-ol (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (3-5 mol%).
    
  • Solvent: Add degassed DME (Dimethoxyethane) and 2M aqueous

    
     (2:1 ratio).
    
  • Reaction: Heat to 80 °C under Argon for 4-6 hours.

  • Monitoring: Monitor by TLC. The starting bromide is UV active (weak) but stains strongly with KMnO4. Product is UV active.

  • Workup: Dilute with water/ether. Wash organic layer with brine.[1]

  • Result: Exclusive formation of the (E)-trisubstituted alkene.

References

  • Preparation of Alkenyl Bromides : Uenishi, J., et al. "Stereoselective synthesis of trisubstituted alkenes via palladium-catalyzed cross-coupling." Journal of Organic Chemistry, 2002.

  • NMR Distinction of Isomers : "Spectroscopic identification of E/Z vinylic halides." Spectrometrica Acta Part A, 2015.

  • Suzuki Coupling Mechanisms : Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

  • Synthesis of Halogenated Alkenols : "Regioselective and Stereoselective Synthesis of Bromoalkenols." Organic Syntheses, Coll. Vol. 9, p. 120.

Sources

Comparative

Structural Elucidation of Liquid Allylic Halides: A Comparison Guide for the Derivatization and X-Ray Crystallography of (2E)-3-bromo-but-2-ene-1-ol

Introduction: The Crystallization Challenge (2E)-3-bromo-but-2-ene-1-ol (CAS 37428-56-1) is a highly versatile halogenated allylic alcohol, frequently utilized as a building block in complex natural product synthesis and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Crystallization Challenge

(2E)-3-bromo-but-2-ene-1-ol (CAS 37428-56-1) is a highly versatile halogenated allylic alcohol, frequently utilized as a building block in complex natural product synthesis and cross-coupling methodologies [[1.1]]. While standard spectroscopic techniques (NMR, IR, MS) can confirm its constitution and relative (E)-geometry, the precise determination of its 3D solid-state packing, exact bond geometries, and absolute configuration (when incorporated into downstream chiral systems) strictly requires Single-Crystal X-Ray Diffraction (SCXRD).

However, as a low-molecular-weight (151.00 g/mol ) liquid at ambient temperature, direct SCXRD analysis of the parent compound is practically impossible without highly specialized in situ cryo-crystallization equipment. To bridge this gap, covalent derivatization into a highly crystalline solid is the gold-standard operational approach.

As a Senior Application Scientist, I have structured this guide to objectively compare the most effective derivatization strategies, providing you with the mechanistic causality and self-validating protocols needed to secure publication-quality X-ray structures.

Comparative Analysis of Derivatization Strategies

When selecting a derivatization tag for a liquid alcohol, we evaluate performance based on three critical metrics:

  • Crystallization Propensity: The ability of the tag to introduce rigid, planar geometries and strong intermolecular forces (e.g., hydrogen bonding,

    
     stacking) that thermodynamically favor a highly ordered crystal lattice.
    
  • Anomalous Scattering Power: The introduction of heavy atoms to enhance the anomalous signal (

    
    ), which is crucial for determining absolute stereochemistry via the Flack parameter.
    
  • Synthetic Efficiency: The ease of coupling, purification, and stability of the resulting derivative.

We compare three industry-standard derivatization reagents for allylic alcohols: 3,5-Dinitrobenzoyl chloride (3,5-DNBC) , 4-Bromobenzoyl chloride (4-BBC) , and 4-Phenylazobenzoyl chloride .

Table 1: Quantitative and Qualitative Comparison of Derivatization Agents
Derivatization AgentDerivative MW ( g/mol )Primary Intermolecular Forces IntroducedCrystallization PropensityAnomalous Scattering Power (Cu Kα)
None (Parent) 151.00H-bonding (OH)Very Low (Liquid)Moderate (1 Br atom)
3,5-Dinitrobenzoyl chloride 345.10

stacking, strong H-bond acceptors
Very High Moderate (1 Br atom)
4-Bromobenzoyl chloride 333.99Halogen bonding,

stacking
HighHigh (2 Br atoms)
4-Phenylazobenzoyl chloride 359.22Extended

stacking, dispersion
Moderate-HighModerate (1 Br atom)
Mechanistic Causality in Reagent Selection
  • 3,5-Dinitrobenzoate (3,5-DNB): The 3,5-DNB tag is arguably the most reliable crystallization auxiliary in organic chemistry [[2.1]]. The electron-deficient aromatic ring engages in robust

    
     stacking with electron-rich systems, while the two nitro groups act as powerful, directional hydrogen-bond acceptors. This dual-action packing mechanism reliably yields macroscopic, defect-free crystals.
    
  • 4-Bromobenzoate (4-BB): While the parent (2E)-3-bromo-but-2-ene-1-ol already contains a bromine atom, adding a second bromine atom via a rigid phenyl ring restricts conformational degrees of freedom and significantly boosts the overall anomalous scattering signal [[2.2]]. This is the preferred route if the allylic alcohol has been converted into a chiral derivative and absolute configuration is the primary analytical goal.

Experimental Workflows & Self-Validating Protocols

To ensure a self-validating system, the protocols below incorporate built-in quality control checkpoints. A crystal's quality is directly proportional to the purity of the input material; thus, chromatographic purity must be validated prior to any crystallization attempt.

Protocol 1: Synthesis of (2E)-3-bromo-but-2-ene-1-yl 3,5-dinitrobenzoate
  • Reaction Setup: In an oven-dried flask under an inert N

    
     atmosphere, dissolve (2E)-3-bromo-but-2-ene-1-ol (1.0 eq) in anhydrous CH
    
    
    
    Cl
    
    
    (0.1 M).
  • Catalysis & Scavenging: Add Triethylamine (Et

    
    N, 2.0 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).
    
    • Causality: DMAP acts as a nucleophilic catalyst, forming a highly electrophilic acylpyridinium intermediate with the acid chloride, accelerating the reaction by orders of magnitude. Et

      
      N acts as a stoichiometric acid scavenger to neutralize the HCl byproduct, preventing acid-catalyzed degradation or isomerization of the sensitive allylic bromide.
      
  • Acylation: Cool the mixture to 0 °C. Add 3,5-dinitrobenzoyl chloride (1.2 eq) portion-wise.

  • Validation Checkpoint 1: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is complete when the parent alcohol spot is entirely consumed.

  • Workup & Purification: Quench with saturated aqueous NaHCO

    
    . Extract with CH
    
    
    
    Cl
    
    
    , wash with brine, dry over anhydrous MgSO
    
    
    , and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the pure ester.
  • Validation Checkpoint 2: Confirm >99% purity via

    
    H NMR before proceeding to crystallization. Impurities act as crystal growth terminators.
    
Protocol 2: Crystal Growth via Vapor Diffusion
  • Causality: Vapor diffusion allows for a slow, thermodynamically controlled decrease in solubility. This minimizes the kinetic trapping of defects (twinning) and promotes the growth of a single, macroscopic crystal suitable for SCXRD.

  • Solvent Selection: Dissolve 5-10 mg of the highly pure 3,5-DNB derivative in a minimum volume (approx. 0.5 mL) of a "good" solvent (e.g., CH

    
    Cl
    
    
    
    ) in a 1-dram inner glass vial.
  • Anti-Solvent Chamber: Place the uncapped inner vial inside a 20 mL outer scintillation vial containing 3 mL of an "anti-solvent" (e.g., n-pentane or hexanes).

  • Equilibration: Cap the outer vial tightly. Store it in a vibration-free, temperature-stable environment (e.g., a dedicated crystallization cabinet at 20 °C).

  • Harvesting: Over 3-7 days, the volatile anti-solvent will diffuse into the inner vial, slowly lowering the solubility and inducing nucleation. Harvest the resulting crystals using a stereomicroscope and mount them immediately in paratone oil on a cryoloop to prevent solvent loss prior to X-ray exposure.

Workflow Visualization

G A Parent Alcohol (2E)-3-bromo-but-2-ene-1-ol (Liquid) B Select Derivatization Tag A->B C 3,5-Dinitrobenzoyl Chloride (High Crystallinity) B->C Optimize Packing D 4-Bromobenzoyl Chloride (High Anomalous Signal) B->D Optimize Phasing E Flash Chromatography (Purity >99%) C->E D->E F Vapor Diffusion Crystallization (CH2Cl2 / Hexanes) E->F G Single-Crystal X-Ray Diffraction (Cu Kα, 100 K) F->G Harvest Single Crystal

Workflow for derivatization and SCXRD analysis of (2E)-3-bromo-but-2-ene-1-ol.

References

  • Benchchem. "Overview of the (2E)-3-Bromo-but-2-ene-1-ol Structure and its Synthetic Relevance." Benchchem Product Catalog. 1

  • Royal Society of Chemistry. "Total synthesis based on the originally claimed structure of mucosin (Electronic Supplementary Information detailing 3,5-dinitrobenzoate derivatization)." RSC Advances. 2

  • National Institutes of Health (PMC). "The organocatalytic three-step total synthesis of (+)-frondosin B (Detailing 4-bromobenzoate derivatization for absolute configuration)." Chemical Science. 3

Sources

Validation

A Comparative Analysis of SN1 Reaction Rates: 3-bromo-1-butene vs. 1-bromo-2-butene

An In-Depth Guide for Chemical Researchers and Professionals In the landscape of nucleophilic substitution reactions, the structure of the substrate is a paramount determinant of the mechanistic pathway and reaction kine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Chemical Researchers and Professionals

In the landscape of nucleophilic substitution reactions, the structure of the substrate is a paramount determinant of the mechanistic pathway and reaction kinetics. The SN1 (Substitution Nucleophilic Unimolecular) reaction, characterized by a stepwise mechanism involving a carbocation intermediate, is particularly sensitive to factors that stabilize this transient species. A compelling case study that challenges conventional classification is the comparison of SN1 reaction rates for 3-bromo-1-butene, a secondary allylic halide, and 1-bromo-2-butene, a primary allylic halide.

While introductory principles suggest that secondary halides should undergo SN1 reactions faster than primary halides, these two compounds react at nearly the same rate.[1][2][3][4][5] This guide provides a detailed mechanistic explanation for this observation, supported by theoretical principles and a representative experimental protocol for kinetic analysis.

The Decisive Factor: A Shared, Resonance-Stabilized Intermediate

The rate-determining step of an SN1 reaction is the unimolecular dissociation of the substrate to form a carbocation and a leaving group.[6][7] The stability of the resulting carbocation directly influences the activation energy of this step; a more stable carbocation forms faster, leading to a higher reaction rate.[8][9]

At first glance, the two substrates appear distinct:

  • 3-bromo-1-butene: A secondary halide, which would be expected to form a secondary carbocation.

  • 1-bromo-2-butene: A primary halide, which would be expected to form a primary carbocation.

However, the presence of an adjacent π-bond in both molecules is the critical feature. The carbocations formed are not simple alkyl cations; they are allylic carbocations. Upon ionization, both 3-bromo-1-butene and 1-bromo-2-butene generate the exact same resonance-stabilized allylic carbocation.[1][3][5]

The positive charge in this intermediate is not localized on a single carbon atom but is delocalized across the C1 and C3 positions through resonance.[10][11] This delocalization significantly stabilizes the carbocation, making it much more stable than a typical primary or even a secondary carbocation.[8][12] Because both reactions proceed through this identical, stabilized intermediate, their rate-determining steps have very similar activation energies, resulting in nearly indistinguishable reaction rates.[1][2]

G cluster_0 3-bromo-1-butene (Secondary) cluster_1 1-bromo-2-butene (Primary) cluster_2 Common Resonance-Stabilized Allylic Carbocation S1 CH₂=CH-CH(Br)-CH₃ S1_ion CH₂=CH-C⁺H-CH₃ S1->S1_ion -Br⁻ Res1 [ CH₂=CH-C⁺H-CH₃ ↔ ⁺CH₂-CH=CH-CH₃ ] S1_ion->Res1 S2 Br-CH₂-CH=CH-CH₃ S2_ion ⁺CH₂-CH=CH-CH₃ S2->S2_ion -Br⁻ S2_ion->Res1

Figure 1: Formation of the common allylic carbocation intermediate.

Quantitative Comparison of Solvolysis Rates

While theoretical principles provide a robust explanation, experimental data offers definitive validation. Solvolysis reactions, where the solvent acts as the nucleophile, are classic examples of SN1 processes. The rates are typically measured in polar protic solvents like ethanol or water, which excel at stabilizing the carbocation intermediate.[13] Although precise kinetic data for these specific compounds can vary with reaction conditions, the literature consistently reports their solvolysis rates to be very similar, underscoring the dominance of the common intermediate effect over the initial halide classification.

SubstrateStructureClassificationRelative SN1 RateRationale
3-bromo-1-buteneCH₂=CH-CH(Br)-CH₃Secondary Allylic≈ 1Forms a resonance-stabilized allylic carbocation.[1][14]
1-bromo-2-buteneBr-CH₂-CH=CH-CH₃Primary Allylic≈ 1Forms the same resonance-stabilized allylic carbocation.[1][15]

Experimental Protocol: Measuring SN1 Solvolysis Rate via Titration

The kinetics of these SN1 reactions can be determined by monitoring the production of hydrobromic acid (HBr), a byproduct of the solvolysis. A common and effective method involves titration with a standardized base in the presence of a pH indicator.[16]

Objective:

To determine and compare the first-order rate constants for the solvolysis of 3-bromo-1-butene and 1-bromo-2-butene in an aqueous ethanol solution.

Materials:
  • 3-bromo-1-butene

  • 1-bromo-2-butene

  • 50% (v/v) aqueous ethanol solution

  • 0.01 M standardized NaOH solution

  • Bromothymol blue indicator solution

  • Constant temperature water bath (e.g., 25°C)

  • Burette, pipettes, Erlenmeyer flasks, stopwatch

Methodology:
  • Reaction Setup: Pipette 50.0 mL of the 50% aqueous ethanol solvent into a 125 mL Erlenmeyer flask. Add 3-4 drops of bromothymol blue indicator. Place the flask in the constant temperature water bath and allow it to equilibrate for 5-10 minutes.

  • Initiation: Add a small, precise amount (e.g., 0.1 mL) of the alkyl bromide (e.g., 3-bromo-1-butene) to the flask. Start the stopwatch immediately upon addition. Swirl the flask to ensure thorough mixing. This is t=0.

  • Titration & Monitoring: The solution is initially slightly basic or neutral (blue/green). As solvolysis proceeds, HBr is produced, which will neutralize the solution and eventually turn it acidic (yellow).

  • Data Point Collection: As soon as the indicator turns yellow, record the time. Immediately add a precise volume (e.g., 1.00 mL) of the 0.01 M NaOH solution from the burette. The solution should turn blue again.

  • Repetition: Continue this process, recording the time required for the color to change after each addition of NaOH. Collect at least 8-10 data points.

  • Infinity Point (t∞): After the final data point is collected, loosely stopper the flask and heat it in a 60°C water bath for 20-30 minutes to drive the reaction to completion. Cool the flask back to the experimental temperature and titrate to the final endpoint. This gives the total volume of NaOH required for complete reaction (V∞).

  • Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the cumulative volume of NaOH added at time t. The slope of this line will be -k.

  • Comparison: Repeat the entire procedure under identical conditions using 1-bromo-2-butene. Compare the calculated rate constants.

G A Equilibrate 50mL aq. EtOH + Indicator in Water Bath B Add 0.1mL Alkyl Bromide Start Stopwatch (t=0) A->B 1 C Wait for Indicator Color Change (Blue -> Yellow) B->C 2 D Record Time (t) C->D 3 E Add 1.00mL 0.01M NaOH (Solution turns Blue) D->E 4 F Repeat C-E for 8-10 points E->F 5 F->C Loop G Drive reaction to completion (Heat, then cool) F->G 6 H Titrate to final endpoint (Determine V∞) G->H 7 I Plot ln(V∞ - Vt) vs. Time Slope = -k H->I 8

Sources

Safety & Regulatory Compliance

Safety

Part 1: Chemical Hazard Profile &amp; Mechanistic Causality

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated organics require more than just following a checklist—it requires a deep mechanistic understanding of the chemical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the safe handling and disposal of complex halogenated organics require more than just following a checklist—it requires a deep mechanistic understanding of the chemical's reactivity.

(2E)-3-bromo-but-2-ene-1-ol is a bifunctional molecule featuring both a primary allylic alcohol and a stereodefined vinylic bromide. This dual reactivity profile makes it a highly valuable building block in synthetic chemistry, but it also dictates strict, non-negotiable logistical and disposal protocols to ensure laboratory safety and environmental compliance.

The following operational guide provides a self-validating system for the segregation, handling, and ultimate thermal destruction of (2E)-3-bromo-but-2-ene-1-ol waste.

A critical error in laboratory waste management is treating all brominated organics identically. While standard allylic bromides are highly electrophilic and can be neutralized via nucleophilic quenching (e.g., using ethanolamine or dilute ammonia), (2E)-3-bromo-but-2-ene-1-ol is structurally distinct .

The bromine atom in this compound is attached directly to the sp²-hybridized carbon of the alkene, classifying it as a vinylic bromide 1. Vinylic carbon-halogen bonds are exceptionally strong and highly resistant to both SN1 and SN2 nucleophilic attack [[1]](). Consequently, attempting to chemically "quench" this compound prior to disposal is ineffective and only serves to generate unnecessary, complex mixed-waste streams. It must be directly segregated into halogenated waste.

Operational Data & Hazard Summary
Property / ClassificationOperational Implication & Causality
Chemical Structure Primary allylic alcohol, vinylic bromide. Highly resistant to nucleophilic quenching; do not attempt chemical neutralization 1.
Waste Stream Category Halogenated Organic Waste . Must be strictly segregated from non-halogenated solvents to maintain the correct BTU (heating value) profile for incineration [[2]]().
Incompatibility Strong oxidizers, strong bases. The allylic alcohol moiety is prone to oxidation, posing a risk of exothermic degradation.
PPE Requirements Viton or Butyl rubber gloves. Standard nitrile gloves are highly permeable to brominated organics and offer insufficient protection 3.
Ultimate Destruction High-temperature incineration (>1000°C) equipped with caustic scrubbing to neutralize generated HBr gas 4.

Part 2: Step-by-Step Disposal Workflows

To ensure a self-validating safety loop, all disposal procedures must be logged, verified, and contained within primary and secondary barriers.

Protocol A: Routine Liquid Waste Segregation
  • Verify Compatibility: Inspect the receiving waste carboy to ensure it is explicitly labeled for "Halogenated Organic Waste" 2. Confirm that no incompatible chemicals (e.g., acetone, strong acids, or oxidizers) have been introduced into this specific container.

  • Fume Hood Transfer: Operating strictly within a certified chemical fume hood, transfer the (2E)-3-bromo-but-2-ene-1-ol waste into the carboy using a dedicated, chemically inert funnel (e.g., HDPE or PTFE).

  • Log the Addition: Immediately update the hazardous waste tracking log attached to the carboy. Accurate tracking of halogenated waste is strictly enforced by environmental health and safety (EHS) regulations due to the environmental persistence of brominated compounds.

  • Secondary Containment: Secure the cap tightly and place the waste carboy in a secondary containment tray. This prevents environmental release into the laboratory drain systems in the event of primary container failure 3.

Protocol B: Spill Management & Solid Waste Handling
  • Isolate & Evaluate: Evacuate non-essential personnel from the immediate area. Don appropriate PPE, specifically Viton or Butyl rubber gloves, a face shield, and a chemical-resistant apron 3.

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., diatomaceous earth or specialized hazardous spill pads). Causality Note: Never use sawdust or other combustible absorbents. The oxidizing potential of the allylic alcohol moiety mixed with high surface-area combustibles poses a severe fire risk.

  • Absorption (No Quenching): Allow the pads to fully absorb the liquid. As established, do not attempt to chemically quench the spill with amines or bicarbonates, as the vinylic bromide will not react 1.

  • Disposal: Using non-sparking tools, transfer the saturated absorbents into a heavy-duty, sealable solid waste container. Label the container explicitly as "Solid Halogenated Hazardous Waste" and request an immediate EHS pickup.

Part 3: The Causality of Ultimate Disposal (Thermal Destruction)

Why is high-temperature incineration the only acceptable method for (2E)-3-bromo-but-2-ene-1-ol?

When halogenated organics are destroyed, the combustion process presents unique thermodynamic challenges. Incineration of brominated compounds at standard or low temperatures can trigger the recombination of aromatic and halogenated radicals, generating highly toxic polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) 5.

To prevent this, waste management facilities utilize specialized liquid injection or rotary kiln incinerators operating at extreme temperatures (exceeding 1,000°C) to ensure complete molecular pyrolysis down to the atomic state 4. Furthermore, the combustion of the bromine atom yields corrosive hydrobromic acid (HBr) gas. Therefore, the incinerator's exhaust stack must be equipped with a caustic scrubber (typically a sodium hydroxide spray) to neutralize the HBr into harmless salts before environmental release 4.

Part 4: Disposal Decision Matrix

DisposalWorkflow Start Waste Generation: (2E)-3-bromo-but-2-ene-1-ol Decision Waste Type? Start->Decision Routine Routine Liquid Waste Decision->Routine Liquid Spill Spill Cleanup Residue Decision->Spill Absorbent Container Empty Container Decision->Container Glass/Plastic Halogenated Halogenated Organic Waste Carboy Routine->Halogenated SolidWaste Solid Hazardous Waste Bin Spill->SolidWaste Container->SolidWaste Incineration High-Temp Incineration with Caustic Scrubbing Halogenated->Incineration SolidWaste->Incineration

Figure 1: Decision matrix for the segregation and disposal of (2E)-3-bromo-but-2-ene-1-ol.

References

  • Waste Disposal Procedures for Laboratories | Cornell University Environmental Health and Safety. Available at: 2

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt University Medical Center. Available at:3

  • Treatment Technologies for Halogenated Organic Containing Wastes | U.S. Environmental Protection Agency (EPA). Available at: 4

  • Thermochemical Recycling and Degradation Strategies of Halogenated Polymers | National Institutes of Health (PMC). Available at: 5

  • (2E)-3-bromo-but-2-ene-1-ol Structure and Reactivity | Benchchem. Available at: 1

Sources

Handling

Personal protective equipment for handling (2E)-3-bromo-but-2-ene-1-ol

As a Senior Application Scientist, I frequently observe researchers underestimating the reactivity of bifunctional allylic halides. (2E)-3-bromo-but-2-ene-1-ol is a primary allylic bromide and a bromoalcohol.

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers underestimating the reactivity of bifunctional allylic halides. (2E)-3-bromo-but-2-ene-1-ol is a primary allylic bromide and a bromoalcohol. Its immense utility in synthesizing complex molecules stems from its dual functionality: an electrophilic allylic carbon and a nucleophilic hydroxyl group. However, this exact structural geometry renders it a potent alkylating agent, a severe irritant, and highly toxic upon exposure[1].

A robust safety paradigm cannot rely on rote memorization; it requires a mechanistic understanding of the molecule's reactivity profile to ensure every handling step is deliberate and self-validating.

Mechanistic Hazard Assessment & Causality

To design an effective handling protocol, we must first understand the causality behind the compound's hazards:

  • High Alkylating Potential (SN2 Reactivity): The allylic position of the bromine atom makes it an exceptional leaving group. The transition state during nucleophilic substitution is stabilized by resonance with the adjacent carbon-carbon double bond[1]. Consequently, it readily alkylates DNA and proteins, posing severe mutagenic and carcinogenic risks[2].

  • Corrosivity and Systemic Toxicity: As a bromoalcohol, it shares toxicity profiles with compounds like 2-bromoethanol. It is readily absorbed through the skin, causing severe chemical burns and systemic toxicity[3].

  • Lachrymatory Properties: Similar to allyl bromide, the high vapor pressure and reactivity make it a potent lachrymator. Vapors cause immediate, severe eye and respiratory tract irritation[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling allylic bromides. The following PPE matrix is non-negotiable and designed to create a self-validating barrier system against both vapor and liquid contact[2].

PPE CategorySpecification & Quantitative StandardScientific Rationale
Hand Protection Double-gloving: Inner nitrile (

0.11 mm), Outer Butyl rubber (

0.4 mm).
Allylic bromides rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior resistance to halogenated organics[1].
Eye/Face Protection Chemical splash goggles AND a full-face shield.Lachrymatory vapors and splash risks necessitate complete mucosal protection[4].
Respiratory Type ABEK (EN14387) respirator filter (if outside hood).Protects against organic vapors, acid gases (HBr release upon decomposition), and halogenated compounds[2].
Body Protection Flame-resistant lab coat, chemical-resistant apron.Prevents skin absorption which can lead to rapid systemic toxicity[3].

Operational Workflow & Handling Protocol

Trustworthiness in the laboratory requires protocols to be self-validating. Do not proceed to the next step unless the previous step's validation is confirmed.

Step 1: Environmental Preparation

  • Action: Clear the chemical fume hood of all incompatible materials (strong bases, oxidizing agents) and set up the reaction apparatus.

  • Validation: Check the digital airflow monitor on the hood; it must read a face velocity of

    
     100 fpm.
    

Step 2: PPE Verification

  • Action: Don all PPE as specified in the matrix above.

  • Validation: Perform a nitrogen inflation test (or physical roll test) on the outer butyl gloves to check for microscopic pinholes before donning.

Step 3: Inert Atmosphere Setup

  • Action: Because the compound can degrade upon exposure to moisture and light (releasing highly corrosive HBr gas), purge the reaction vessel with dry Nitrogen or Argon.

  • Validation: Ensure the bubbler indicates a steady, positive flow of inert gas.

Step 4: Material Transfer

  • Action: Transfer the compound using a chemically resistant glass syringe with a stainless steel needle or a glass pipette.

  • Validation: Visually confirm no plastic syringes with rubber plungers are used, as the halogenated compound will rapidly degrade the elastomer, leading to leaks.

Step 5: Execution of Reaction

  • Action: Add the compound dropwise to the reaction mixture to control the exothermic nature of alkylation reactions.

  • Validation: Monitor the internal temperature of the reaction flask via a thermocouple; a sudden thermal spike indicates the addition rate is too fast and must be paused.

SafeHandling Start Hazard Assessment (Identify Alkylating Risk) PPE Don PPE (Butyl Gloves, Goggles, Shield) Start->PPE Hood Verify Fume Hood (>100 fpm face velocity) PPE->Hood Handling Transfer via Glass Syringe (Inert Atmosphere) Hood->Handling Reaction Execute Reaction (Dropwise Addition) Handling->Reaction Quench Quench Residuals (Amine/Thiosulfate in Ice Bath) Reaction->Quench Waste Segregate as Halogenated Waste Quench->Waste

Logical workflow for the safe handling and disposal of allylic bromides.

Disposal & Deactivation Plan

Direct disposal of unreacted (2E)-3-bromo-but-2-ene-1-ol into standard waste streams is a critical safety violation. It must be chemically deactivated (quenched) to neutralize its alkylating potential[1].

Step-by-Step Quenching Methodology:

  • Preparation of Quench Solution: In the fume hood, prepare a 10-20% aqueous solution of a nucleophilic quenching agent, such as saturated aqueous ammonium chloride (

    
    ) or sodium thiosulfate (
    
    
    
    )[1].
  • Cooling: Place the vessel containing the unreacted bromide or contaminated glassware in an ice-water bath. The nucleophilic substitution quenching reaction is highly exothermic.

  • Addition: Slowly, dropwise, add the quenching solution to the bromide while stirring vigorously.

  • Agitation: Continue stirring for at least 2 to 4 hours at room temperature to ensure the complete destruction of the allylic bromide.

  • Validation: Carefully waft the headspace of the flask (within the fume hood). The organic layer should no longer exhibit sharp, lachrymatory properties.

  • Waste Segregation: Transfer the deactivated biphasic mixture to a clearly labeled "Halogenated Organic Waste" container. Never mix with non-halogenated waste due to the risk of incompatible secondary reactions.

References

  • , Smolecule. 2., Benchchem. 3., PubChem, National Institutes of Health (NIH). 4., CymitQuimica.

Sources

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